molecular formula C22H24ClN5O2 B3325414 Deudomperidone CAS No. 2121525-08-2

Deudomperidone

カタログ番号: B3325414
CAS番号: 2121525-08-2
分子量: 429.9 g/mol
InChIキー: FGXWKSZFVQUSTL-GYABSUSNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deudomperidone, also known by its developmental code name CIN-102, is an investigational deuterated form of domperidone that functions as a selective antagonist of dopamine D2 and D3 receptors . Its primary research application is in the study of gastrointestinal motility disorders, particularly gastroparesis, a condition characterized by delayed gastric emptying without mechanical obstruction . The compound is noted for its peripheral selectivity, which is a key subject of investigation as it is suggested to limit activity within the central nervous system . From a molecular perspective, this compound is a small molecule with the chemical formula C22H20ClD4N5O2 and a molar mass of 429.94 g·mol⁻¹ . The strategic deuteration, wherein hydrogen atoms at specific positions on one of the benzimidazolone rings are replaced with deuterium, is a subject of research to determine if it confers improved metabolic properties compared to the non-deuterated domperidone . Researchers are exploring whether this molecular modification can lead to a more favorable pharmacokinetic profile, such as a prolonged half-life or reduced formation of specific metabolites, while maintaining the prokinetic and antiemetic efficacy associated with dopamine receptor blockade in the gut . This compound is currently in Phase 2 clinical trials for the treatment of diabetic and idiopathic gastroparesis . Its development highlights a ongoing research interest in targeting peripheral dopamine receptors to manage symptoms like nausea, vomiting, and abdominal discomfort associated with impaired gastric motility . This compound is supplied for research purposes only and is not approved for diagnostic or therapeutic use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]-4,5,6,7-tetradeuterio-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/i1D,2D,4D,5D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXWKSZFVQUSTL-GYABSUSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2CCCN3CCC(CC3)N4C5=C(C=C(C=C5)Cl)NC4=O)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121525-08-2
Record name DEUDOMPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0VIB0W8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Domperidone's Mechanism of Action in Gastroparesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastroparesis, a debilitating motility disorder characterized by delayed gastric emptying, presents a significant therapeutic challenge. Domperidone (B1670879), a peripherally selective dopamine (B1211576) D2 receptor antagonist, has emerged as a valuable prokinetic agent in the management of this condition. This technical guide provides an in-depth exploration of the core mechanism of action of domperidone in gastroparesis, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways. By elucidating the intricate molecular and physiological effects of domperidone, this document aims to provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of gastrointestinal motility and the development of novel therapeutic agents.

Introduction

Gastroparesis is a syndrome characterized by delayed gastric emptying of solid food in the absence of a mechanical obstruction of the stomach.[1] Symptoms include nausea, vomiting, early satiety, postprandial fullness, bloating, and upper abdominal pain. The condition can be idiopathic, associated with diabetes mellitus, or occur post-surgically. The pathophysiology of gastroparesis is complex and can involve abnormalities in fundic accommodation, antral hypomotility, gastric dysrhythmias, and pyloric dysfunction.

Domperidone's therapeutic efficacy in gastroparesis stems from its targeted action on the dopamine D2 receptors in the upper gastrointestinal (GI) tract. Unlike other dopamine antagonists, domperidone does not readily cross the blood-brain barrier, which minimizes the risk of central nervous system (CNS) side effects such as extrapyramidal symptoms.[2][3][4] This favorable safety profile, coupled with its prokinetic and antiemetic properties, makes domperidone a critical tool in the symptomatic management of gastroparesis.[2][5]

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary mechanism of action of domperidone in gastroparesis is its antagonism of dopamine D2 receptors located on the cholinergic neurons of the myenteric plexus in the stomach and duodenum.[4][6]

The Role of Dopamine in Gastric Motility

Dopamine, a key neurotransmitter in the gut, exerts an inhibitory effect on gastrointestinal motility.[7] It acts on D2 receptors on cholinergic nerve endings, suppressing the release of acetylcholine (B1216132) (ACh).[1][6] Acetylcholine is a major excitatory neurotransmitter in the enteric nervous system, responsible for stimulating smooth muscle contraction and promoting peristalsis. By inhibiting ACh release, dopamine leads to reduced gastric tone and motility, contributing to delayed gastric emptying.[1]

Domperidone's Prokinetic Effect

Domperidone competitively blocks the inhibitory effect of dopamine at the D2 receptors in the myenteric plexus.[6] This disinhibition of cholinergic neurons leads to an increased release of acetylcholine, resulting in:

  • Enhanced Antral Contractions: Increased acetylcholine stimulates the smooth muscles of the gastric antrum, leading to more forceful and coordinated contractions that are essential for grinding solid food and propelling it towards the pylorus.[8][9]

  • Improved Antroduodenal Coordination: Domperidone helps to coordinate the contractions between the antrum and the duodenum, a crucial step for efficient gastric emptying.[8]

  • Increased Lower Esophageal Sphincter (LES) Pressure: By enhancing cholinergic activity, domperidone increases the resting pressure of the LES, which can help to reduce symptoms of gastroesophageal reflux that are often associated with gastroparesis.[7][10]

Antiemetic Effect

In addition to its prokinetic effects, domperidone possesses potent antiemetic properties.[2][7] This is primarily due to its blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the area postrema in the brainstem.[7][11] The CTZ is located outside the blood-brain barrier, making it accessible to peripherally acting drugs like domperidone.[2][12] By antagonizing dopamine's action in the CTZ, domperidone effectively suppresses the signaling cascade that leads to nausea and vomiting.

Signaling Pathway of Domperidone's Prokinetic Action

The signaling cascade initiated by dopamine and antagonized by domperidone at the cholinergic nerve terminal is a key aspect of its mechanism of action.

Domperidone Signaling Pathway cluster_0 Cholinergic Neuron Terminal cluster_1 Smooth Muscle Cell Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP ACh_vesicle Acetylcholine Vesicle cAMP->ACh_vesicle Inhibits Exocytosis ACh Acetylcholine (ACh) ACh_vesicle->ACh Release M_receptor Muscarinic Receptor ACh->M_receptor Binds to Domperidone Domperidone Domperidone->D2R Blocks Contraction Muscle Contraction (↑ Gastric Motility) M_receptor->Contraction Stimulates

Caption: Signaling pathway of domperidone's prokinetic action.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of domperidone in improving gastric motility and alleviating symptoms of gastroparesis has been quantified in numerous studies.

Table 1: Effect of Domperidone on Gastric Emptying
StudyDosageMethodBaseline Gastric Retention (at 2 hours)Gastric Retention with Domperidone (at 2 hours)p-value
Soykan et al. (1997)[2]40-120 mg/dayIsotope-labeled solid meal87.3 ± 3.71%57.2 ± 5.04%< 0.05
Table 2: Improvement in Gastroparesis Symptoms with Domperidone
StudyDosageSymptom Assessment ToolBaseline Symptom Score (Mean ± SEM)Symptom Score with Domperidone (Mean ± SEM)p-value
Soykan et al. (1997)[2]40-120 mg/day0-5 severity scale4.1 ± 0.221.3 ± 0.2< 0.05
Parkman et al. (2016)[13]30-40 mg/dayCPGAS (+7 to 0 scale)-2.7 ± 2.7< 0.01
Pasricha et al. (2022)[14]-GCSI Total Score-Significant improvement0.003
GCSI Nausea Subscale-Significant improvement0.003
GCSI Fullness Subscale-Significant improvement0.005
Upper Abdominal Pain Score-Significant improvement0.04
GERD Score-Significant improvement0.05
PAGI-QOL-Significant improvement0.05
Romero et al. (2017)[11]10 mg TIDGCSI-DD (0-4 scale)-Significant improvement in overall symptoms, early satiety, and postprandial fullness< 0.05
Table 3: Adverse Events Associated with Domperidone in Gastroparesis Trials
StudyReported Adverse EventsIncidence
Soykan et al. (1997)[2]Gynecomastia3/17 patients
Parkman et al. (2016)[13]Headache, tachycardia/palpitations, diarrhea44/115 patients reported side effects; 14 stopped treatment
Romero et al. (2017)[11]Palpitations, headache, breast tenderness, menstrual bleeding, dizziness, drowsiness, chest pain, swelling, constipation5, 5, 2, 2, 1, 1, 1, 1, and 1 patient(s) respectively out of 34
Cheu et al. (2023)[3][8]QTc prolongation5% (95% CI: 3.32–8.62)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of domperidone's mechanism of action.

In Vitro Assessment of Domperidone's Effect on Gastrointestinal Smooth Muscle

This protocol is based on methodologies described in studies investigating the effects of dopamine and domperidone on gastric muscle contraction.[15]

Objective: To determine the effect of domperidone on dopamine-induced inhibition of cholinergic nerve-mediated smooth muscle contraction.

Materials:

  • Guinea pig stomach tissue

  • Krebs-Ringer bicarbonate solution

  • Dopamine hydrochloride

  • Domperidone

  • Atropine (B194438), Tetrodotoxin (B1210768) (TTX)

  • Organ bath with force-displacement transducers

  • Electrical field stimulation (EFS) electrodes

Procedure:

  • Circular muscle strips are prepared from the body of the guinea pig stomach.

  • The muscle strips are mounted in organ baths containing Krebs-Ringer bicarbonate solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • The strips are connected to force-displacement transducers to record isometric contractions.

  • After an equilibration period, the muscle strips are subjected to electrical field stimulation (EFS) to elicit cholinergic nerve-mediated contractions.

  • A dose-response curve for dopamine is generated by adding increasing concentrations of dopamine to the organ bath and measuring the inhibition of EFS-induced contractions.

  • The experiment is repeated in the presence of a fixed concentration of domperidone to determine its antagonistic effect on the dopamine-induced inhibition.

  • Control experiments are performed using atropine (a muscarinic receptor antagonist) and tetrodotoxin (a neuronal sodium channel blocker) to confirm the cholinergic and neuronal nature of the contractions.

Data Analysis: The inhibitory effect of dopamine and the antagonistic effect of domperidone are quantified by measuring the amplitude of the EFS-induced contractions. Schild analysis can be used to determine the affinity of domperidone for the D2 receptor.

Clinical Assessment of Gastric Emptying using Scintigraphy

This protocol is a standardized method for quantifying gastric emptying in a clinical research setting.[1][7][16][17]

Objective: To measure the rate of solid-phase gastric emptying.

Materials:

  • Standardized low-fat, egg-white meal (e.g., 120 g egg substitute, two slices of white bread, 30 g jam, and 120 mL water)

  • Technetium-99m (99mTc) sulfur colloid (a radiopharmaceutical)

  • Gamma camera

Procedure:

  • Patients are required to fast overnight.

  • The 99mTc sulfur colloid is incorporated into the egg-white portion of the meal.

  • The patient consumes the radiolabeled meal within a specified timeframe (e.g., 10 minutes).

  • Scintigraphic images are acquired immediately after meal ingestion (time 0) and at standardized intervals, typically at 1, 2, and 4 hours post-ingestion.

  • Patients remain in an upright or sitting position between imaging to avoid effects of posture on gastric emptying.

  • The amount of radioactivity remaining in the stomach at each time point is measured using the gamma camera.

Data Analysis: The percentage of gastric retention at each time point is calculated relative to the initial counts at time 0. Delayed gastric emptying is diagnosed if the retention exceeds established normal values (e.g., >90% at 1 hour, >60% at 2 hours, >10% at 4 hours).

Assessment of Gastroparesis Symptoms using the Gastroparesis Cardinal Symptom Index (GCSI)

The GCSI is a validated patient-reported outcome measure used to assess the severity of gastroparesis symptoms.[18][19][20][21]

Objective: To quantify the severity of key gastroparesis symptoms.

Methodology:

  • The GCSI is a questionnaire that assesses nine key symptoms of gastroparesis: nausea, retching, vomiting, stomach fullness, not being able to finish a normal-sized meal, feeling excessively full after meals, loss of appetite, bloating, and the stomach or belly being visibly larger.[19][20]

  • These symptoms are grouped into three subscales: nausea/vomiting, postprandial fullness/early satiety, and bloating.[19][21]

  • Patients rate the severity of each symptom over the preceding two weeks on a Likert scale from 0 (none) to 5 (very severe).[18][19][21]

  • A total GCSI score is calculated as the average of the scores for the three subscales.

Experimental Workflow for a Clinical Trial Evaluating Domperidone

Domperidone Clinical Trial Workflow cluster_0 Screening & Baseline cluster_1 Randomization & Treatment cluster_2 Follow-up & Assessment cluster_3 Data Analysis & Outcomes PatientRecruitment Patient Recruitment (Gastroparesis Diagnosis) InformedConsent Informed Consent PatientRecruitment->InformedConsent BaselineAssessment Baseline Assessment: - Gastric Emptying Scintigraphy - GCSI Symptom Score InformedConsent->BaselineAssessment Randomization Randomization BaselineAssessment->Randomization DomperidoneGroup Domperidone Treatment Group Randomization->DomperidoneGroup PlaceboGroup Placebo Control Group Randomization->PlaceboGroup FollowUpVisits Follow-up Visits (e.g., Weeks 4, 8, 12) DomperidoneGroup->FollowUpVisits PlaceboGroup->FollowUpVisits SymptomMonitoring Symptom Monitoring (GCSI) FollowUpVisits->SymptomMonitoring RepeatScintigraphy Repeat Gastric Emptying Scintigraphy FollowUpVisits->RepeatScintigraphy AdverseEventMonitoring Adverse Event Monitoring FollowUpVisits->AdverseEventMonitoring DataAnalysis Statistical Analysis AdverseEventMonitoring->DataAnalysis PrimaryOutcome Primary Outcome: Change in GCSI Score DataAnalysis->PrimaryOutcome SecondaryOutcome Secondary Outcomes: - Change in Gastric Emptying - Adverse Event Rates DataAnalysis->SecondaryOutcome

References

Deudomperidone vs. Domperidone: A Comprehensive Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deudomperidone (CIN-102), a deuterated form of domperidone (B1670879), is a peripherally selective dopamine (B1211576) D2/D3 receptor antagonist in development for the treatment of gastroparesis. Deuteration, the strategic replacement of hydrogen with deuterium (B1214612) atoms, has been employed to alter the metabolic pathway of domperidone, resulting in a distinct pharmacokinetic (PK) profile. This modification is designed to improve upon the safety and therapeutic window of domperidone by reducing peak plasma concentrations (Cmax) and extending the drug's half-life (t½), thereby minimizing the risk of adverse effects such as QT prolongation. This guide provides a detailed comparison of the pharmacokinetic profiles of this compound and domperidone, incorporating available clinical trial data, experimental methodologies, and a visual representation of the metabolic pathway modification.

Introduction to this compound and the Rationale for Deuteration

Domperidone is an established prokinetic and antiemetic agent used in many countries for the management of gastroparesis and nausea. However, its use has been associated with concerns regarding cardiac safety, specifically QT interval prolongation, which is linked to high peak plasma concentrations. This compound was developed to address this limitation. The substitution of hydrogen with deuterium at specific metabolic sites creates a stronger chemical bond, which can slow down the rate of metabolism by cytochrome P450 enzymes, primarily CYP3A4 for domperidone.[1] This "kinetic isotope effect" is the fundamental principle behind the altered pharmacokinetic profile of this compound. The intended outcome is a more favorable safety profile, allowing for chronic use in conditions like gastroparesis.[2][3][4][5]

Comparative Pharmacokinetic Parameters

Clinical studies have demonstrated significant differences in the pharmacokinetic profiles of this compound and domperidone. While specific quantitative data for this compound from head-to-head comparative studies are not yet fully published, results from Phase 1 single and multiple ascending dose studies, as well as a thorough QT study, have provided a clear qualitative and partially quantitative picture of its altered pharmacokinetics.

Quantitative Data Summary

The following tables summarize the available pharmacokinetic data for both this compound and domperidone from various clinical trials. It is important to note that the data are compiled from separate studies and direct comparison should be made with caution.

Table 1: Pharmacokinetic Parameters of this compound (CIN-102) in Healthy Volunteers

DoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)Study Type
30 mgData not publicly availableData not publicly availableData not publicly available> Twice that of domperidoneThorough QT Study[2][6]
100 mgData not publicly availableData not publicly availableData not publicly available> Twice that of domperidoneThorough QT Study[2][6]
5-120 mgSubstantially reduced vs. domperidoneData not publicly availableData not publicly available> Twice that of domperidonePhase 1 SAD[6]
up to 60 mg BIDSubstantially reduced vs. domperidoneData not publicly availableData not publicly available> Twice that of domperidonePhase 1 MAD[6]

Table 2: Pharmacokinetic Parameters of Domperidone in Healthy Volunteers

DoseFormulationCmax (ng/mL) (Mean ± SD)Tmax (hr) (Mean ± SD)t½ (hr) (Mean ± SD)Study
10 mgTablet17.13 ± 9.620.87 ± 0.58Not explicitly stated[7]
20 mgTablet (base)18.8 (mean)0.9 (mean)12.6 - 16.0 (range)[2][3]
20 mgTablet (maleate)15.0 (mean)1.2 (mean)12.6 - 16.0 (range)[2][3]
20 mgSolution20.7 (mean)0.6 (mean)12.6 - 16.0 (range)[2][3]
20 mgTablet50 ± 320.8 ± 0.77.8 ± 1.6
Key Pharmacokinetic Differences
  • Cmax (Maximum Plasma Concentration): this compound exhibits a substantially lower Cmax compared to therapeutic doses of non-deuterated domperidone.[6] This blunted peak concentration is a key design feature aimed at reducing the risk of concentration-dependent adverse effects, such as cardiac arrhythmias.[2][5][8]

  • t½ (Half-life): The elimination half-life of this compound is more than double that of domperidone.[6] This prolonged half-life allows for more sustained plasma concentrations, potentially leading to a more consistent therapeutic effect and less frequent dosing.

  • AUC (Area Under the Curve): While specific AUC data for this compound is not yet available, the extended half-life suggests a potentially larger AUC compared to an equivalent dose of domperidone, indicating greater overall drug exposure over time.

Experimental Protocols

The methodologies employed in the clinical evaluation of this compound and domperidone are crucial for understanding and comparing their pharmacokinetic profiles.

This compound (CIN-102) Clinical Trials
  • Phase 1 Single Ascending Dose (SAD) Study: Healthy subjects received single doses of this compound ranging from 5 mg to 120 mg to evaluate safety, tolerability, and pharmacokinetics.[6]

  • Phase 1 Multiple Ascending Dose (MAD) Study: Healthy subjects received multiple doses of this compound up to 60 mg twice daily to assess the pharmacokinetic profile at steady state and further evaluate safety.[6]

  • Thorough QT/QTc Study: A randomized, double-blind, placebo- and active-controlled, single-dose, crossover study was conducted in healthy subjects to assess the effect of therapeutic (30 mg) and supratherapeutic (100 mg) doses of this compound on cardiac repolarization.[2][8] Plasma samples were collected to analyze the pharmacokinetic profile of this compound.

Domperidone Bioavailability and Bioequivalence Studies
  • Study Design: A typical study design for assessing the pharmacokinetics of domperidone is a randomized, single-dose, two-way crossover study in healthy volunteers under fasting conditions.[7]

  • Dosing and Sample Collection: Following administration of a single oral dose (e.g., 10 mg or 20 mg), serial blood samples are collected over a period of 48 to 72 hours.[7]

  • Bioanalytical Method: Plasma concentrations of domperidone are typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] This method offers high sensitivity and specificity for the quantification of domperidone in biological matrices. The lower limit of quantification (LLOQ) for domperidone in plasma is often in the range of 0.1 to 1 ng/mL.

Signaling Pathways and Experimental Workflows

Deuteration and its Impact on Domperidone Metabolism

The deuteration of domperidone directly influences its metabolic pathway, leading to the observed changes in its pharmacokinetic profile. The following diagram illustrates this concept.

G cluster_0 Domperidone Metabolism cluster_1 This compound Metabolism Domperidone Domperidone Metabolism CYP3A4-mediated Metabolism Domperidone->Metabolism Fast Metabolites Inactive Metabolites Metabolism->Metabolites Elimination Rapid Elimination Metabolites->Elimination This compound This compound (Deuterated) Slow_Metabolism Slower CYP3A4-mediated Metabolism (Kinetic Isotope Effect) This compound->Slow_Metabolism Slow Slow_Metabolites Inactive Metabolites Slow_Metabolism->Slow_Metabolites Slow_Elimination Slower Elimination Slow_Metabolites->Slow_Elimination

Caption: Impact of Deuteration on Domperidone Metabolism.

Pharmacokinetic Study Workflow

The workflow for a typical pharmacokinetic study involves several key stages, from volunteer recruitment to data analysis.

G cluster_workflow Pharmacokinetic Study Workflow Recruitment Healthy Volunteer Recruitment & Screening Dosing Drug Administration (this compound or Domperidone) Recruitment->Dosing Sampling Serial Blood Sample Collection Dosing->Sampling Analysis Plasma Sample Analysis (LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, t½) Analysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

Caption: Standard Workflow for a Clinical Pharmacokinetic Study.

Conclusion

The deuteration of domperidone to create this compound results in a significantly altered and potentially more favorable pharmacokinetic profile. The key advantages of this compound include a blunted peak plasma concentration and a prolonged elimination half-life. These modifications are intended to reduce the risk of concentration-dependent adverse effects, particularly cardiac toxicity, and may allow for a more sustained therapeutic effect with less frequent dosing. While further publication of detailed quantitative data from comparative clinical trials is anticipated, the current evidence strongly suggests that this compound represents a promising therapeutic alternative to domperidone for the chronic management of gastroparesis and other gastrointestinal motility disorders. The ongoing and completed clinical trials will provide a more definitive understanding of the clinical implications of these pharmacokinetic differences.

References

Deudomperidone: A Technical Deep Dive into D2/D3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deudomperidone (CIN-102) is a novel, peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist currently under investigation for the treatment of gastroparesis. As a deuterated analog of domperidone (B1670879), this compound is engineered to exhibit an improved pharmacokinetic profile, aiming for sustained efficacy and a reduction in the cardiac liabilities associated with its parent compound. This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its mechanism of action as a dopamine D2 and D3 receptor antagonist. This document details its chemical properties, the rationale for its development, available (and inferred) pharmacological data, and the experimental methodologies relevant to its characterization.

Introduction to this compound

This compound is a new chemical entity developed to address the significant unmet medical need for a safe and effective long-term treatment for gastroparesis, a condition characterized by delayed gastric emptying. Domperidone, a widely used prokinetic and antiemetic outside the United States, effectively antagonizes D2 and D3 receptors in the gastrointestinal tract and the chemoreceptor trigger zone. However, concerns over its potential to cause QT prolongation have limited its availability.

This compound was developed through the strategic replacement of specific hydrogen atoms with deuterium (B1214612) in the domperidone structure. This isotopic substitution is designed to alter the drug's metabolism, leading to a blunted peak plasma concentration (Cmax) and an extended half-life. These modifications are intended to maintain or enhance therapeutic efficacy while minimizing the risk of cardiac side effects.

Chemical Structure:

  • IUPAC Name: 3-[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]-4,5,6,7-tetradeuterio-1H-benzimidazol-2-one

  • Chemical Formula: C₂₂H₂₀D₄ClN₅O₂

  • Molar Mass: 429.94 g·mol⁻¹

Mechanism of Action: Dopamine D2 and D3 Receptor Antagonism

This compound functions as a selective antagonist of the dopamine D2 and D3 receptors. These G protein-coupled receptors (GPCRs) are key regulators of various physiological processes. In the context of gastroparesis, the relevant receptors are located peripherally, outside the blood-brain barrier.

The prokinetic effects of this compound are mediated by the blockade of D2 receptors in the upper gastrointestinal tract. This antagonism enhances esophageal peristalsis, increases lower esophageal sphincter pressure, and improves gastric motility and emptying. Its antiemetic properties arise from the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.

cluster_0 Dopamine D2/D3 Receptor Signaling (Gi/o-coupled) Dopamine Dopamine D2R_D3R D2/D3 Receptor Dopamine->D2R_D3R Agonist Binding This compound This compound This compound->D2R_D3R Antagonist Binding G_protein Gi/o Protein D2R_D3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP Cellular_Response Cellular Response (e.g., smooth muscle relaxation) cAMP->Cellular_Response Downstream Signaling start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prepare_reagents incubation Incubate Reagents in 96-well Plate prepare_reagents->incubation filtration Filter to Separate Bound and Unbound Ligand incubation->filtration washing Wash Filters filtration->washing scintillation_counting Measure Radioactivity washing->scintillation_counting data_analysis Calculate IC50 and Ki scintillation_counting->data_analysis end End data_analysis->end start Start seed_cells Seed D2/D3-expressing Cells in 96-well Plate start->seed_cells pre_incubate Pre-incubate with This compound seed_cells->pre_incubate stimulate Stimulate with Dopamine and Forskolin pre_incubate->stimulate incubate_cAMP Incubate for cAMP Level Changes stimulate->incubate_cAMP detect_cAMP Lyse Cells and Detect cAMP incubate_cAMP->detect_cAMP analyze_data Determine Functional IC50 Value detect_cAMP->analyze_data end End analyze_data->end

Preclinical Safety and Toxicology of Deudomperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deudomperidone (CIN-102) is a novel, peripherally selective dopamine (B1211576) D2/D3 receptor antagonist in development for the treatment of gastroparesis.[1][2] As a deuterated analog of domperidone (B1670879), this compound is engineered to offer an improved pharmacokinetic profile, aiming for sustained efficacy while mitigating the known cardiac risks associated with its parent compound.[3][4][5] This technical guide provides a comprehensive overview of the preclinical safety and toxicology of this compound, drawing from available data and the extensive knowledge base of domperidone to inform researchers, scientists, and drug development professionals. Due to the limited public availability of specific preclinical studies on this compound, this guide leverages comparative clinical safety data and the established preclinical profile of domperidone to construct a thorough assessment.

Introduction

Gastroparesis is a debilitating condition characterized by delayed gastric emptying without mechanical obstruction, leading to symptoms such as nausea, vomiting, and bloating.[5][6] Domperidone, a widely used treatment for gastroparesis outside the United States, has faced regulatory hurdles, including non-approval in the U.S., primarily due to its association with QT interval prolongation and subsequent cardiac arrhythmias.[1][3] this compound, developed by CinDome Pharma, a subsidiary of CinRx Pharma, represents a strategic approach to retain the prokinetic and antiemetic benefits of domperidone while enhancing its safety profile.[1][6] Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), can alter a drug's metabolism, often leading to a blunted peak plasma concentration (Cmax) and an extended half-life, which may reduce the risk of concentration-dependent off-target effects.[7]

This guide will delve into the mechanism of action, preclinical safety pharmacology, toxicology, and the available clinical safety findings pertinent to the preclinical assessment of this compound.

Mechanism of Action

This compound, like domperidone, functions as a selective antagonist of the dopamine D2 and D3 receptors.[2] Its therapeutic effects in gastroparesis are mediated by blocking dopamine receptors in the gastrointestinal tract, which enhances gastric motility and accelerates gastric emptying.[8][9] It also exerts an antiemetic effect by acting on the chemoreceptor trigger zone (CTZ) located outside the blood-brain barrier.[8] A key feature of this compound is its peripheral selectivity, with minimal penetration across the blood-brain barrier, thereby reducing the risk of central nervous system side effects such as extrapyramidal symptoms that can be associated with other dopamine antagonists like metoclopramide.[8][9][10]

Signaling Pathway

The gastrokinetic action of this compound is understood to involve the antagonism of dopamine's inhibitory effect on cholinergic neurons in the myenteric plexus. Dopamine normally inhibits the release of acetylcholine (B1216132), a neurotransmitter that stimulates gastric muscle contraction. By blocking D2 receptors on these neurons, this compound disinhibits acetylcholine release, leading to increased gastric motility.

Deudomperidone_Mechanism_of_Action Mechanism of Action of this compound in the Myenteric Plexus cluster_0 Normal Physiology cluster_1 With this compound Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds ACh_Release Acetylcholine Release D2_Receptor->ACh_Release Inhibits Cholinergic_Neuron Cholinergic Neuron Gastric_Contraction Gastric Contraction ACh_Release->Gastric_Contraction Stimulates This compound This compound D2_Receptor_2 D2 Receptor This compound->D2_Receptor_2 Blocks ACh_Release_2 Acetylcholine Release (Increased) D2_Receptor_2->ACh_Release_2 Inhibition Blocked Cholinergic_Neuron_2 Cholinergic Neuron Gastric_Contraction_2 Gastric Contraction (Enhanced) ACh_Release_2->Gastric_Contraction_2 Stimulates

Caption: this compound's antagonism of D2 receptors enhances gastric motility.

Preclinical Safety Pharmacology

A standard preclinical safety pharmacology program evaluates the potential adverse effects of a drug candidate on major physiological systems, including the cardiovascular, respiratory, and central nervous systems. While specific reports on this compound are not publicly available, the focus of its development provides a clear indication of the key areas of investigation.

Cardiovascular Safety

The primary concern with domperidone is its potential to prolong the QT interval, which can lead to life-threatening cardiac arrhythmias. Therefore, the cardiovascular safety of this compound is a critical component of its preclinical and clinical evaluation.

Experimental Protocol (Typical for hERG Assay):

A crucial in vitro assay in cardiovascular safety assessment is the human Ether-à-go-go-Related Gene (hERG) potassium channel assay.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

  • Methodology: Patch-clamp electrophysiology (manual or automated) is used to measure the hERG current in response to a voltage stimulus.

  • Procedure:

    • Cells are cultured to an appropriate confluency.

    • A baseline hERG current is established.

    • Cells are perfused with increasing concentrations of the test compound (this compound) and a positive control (e.g., a known hERG blocker like E-4031).

    • The effect on the hERG current is measured, and the concentration required to inhibit the current by 50% (IC50) is calculated.

  • Endpoint: The primary endpoint is the IC50 value, which indicates the potency of the drug to block the hERG channel. A higher IC50 value suggests a lower risk of QT prolongation.

Expected Outcome for this compound:

Given that this compound is designed to have a better cardiac safety profile than domperidone, it is expected that in preclinical in vitro and in vivo studies, this compound would demonstrate a significantly weaker inhibition of the hERG channel and a reduced effect on QT interval prolongation in animal models compared to domperidone.

Clinical Corroboration:

A thorough QT (TQT) study in healthy human subjects has been completed for this compound (CIN-102).[1][7] The results demonstrated that at both therapeutic and supratherapeutic doses (approximately 5-fold greater than maximum therapeutic concentrations), this compound had no clinically meaningful effect on the QT/QTc interval, heart rate, or cardiac conduction.[1][7][11] This clinical finding strongly supports the hypothesis that the preclinical cardiovascular safety profile of this compound is favorable.

Thorough QT Study Results for this compound (CIN-102)
Parameter Finding
Effect on QT/QTc Interval No clinically relevant effect at therapeutic and supratherapeutic doses.[1][7]
Upper Bound of 90% CI of ΔΔQTcF Below 10 ms (B15284909) at all time points for both 30 mg and 100 mg doses.[7]
Concentration-QTc Analysis An effect exceeding 10 ms can be excluded up to plasma concentrations of ~92 ng/mL.[7]
Effect on Heart Rate and Cardiac Conduction No clinically relevant effects.[1][7]
Central Nervous System (CNS) and Respiratory Safety

Standard preclinical safety pharmacology would also include an assessment of CNS and respiratory function in animals. For this compound, which is designed to be peripherally selective, these studies would be expected to show a lack of CNS-related adverse effects.

Experimental Protocol (Typical for Irwin Screen in Rodents):

  • Animal Model: Rats or mice.

  • Procedure: A battery of observational tests is conducted to assess behavioral and physiological changes after administration of the test compound across a range of doses.

  • Parameters Observed:

    • Behavioral: Alertness, grooming, motor activity, coordination.

    • Neurological: Reflexes (e.g., pinna, corneal), muscle tone.

    • Autonomic: Salivation, lacrimation, pupil size.

  • Endpoint: A profile of the drug's effects on CNS function is generated.

Expected Outcome for this compound:

Consistent with its peripheral action, this compound is expected to show a clean CNS safety profile with no significant behavioral, neurological, or autonomic changes at therapeutically relevant doses. This aligns with the known properties of domperidone, which does not readily cross the blood-brain barrier.[8]

Preclinical Toxicology

Preclinical toxicology studies are designed to identify potential target organs for toxicity and to determine a safe starting dose for human clinical trials. These studies include single-dose and repeat-dose toxicity studies in at least two animal species (one rodent, one non-rodent), as well as genotoxicity and reproductive toxicology assessments.

General Toxicology

While specific repeat-dose toxicology study results for this compound are not publicly available, we can infer the expected findings from the known profile of domperidone and the goals of the this compound program.

Experimental Protocol (Typical for a 28-day Repeat-Dose Study in Dogs):

  • Animal Model: Beagle dogs.

  • Groups: Multiple dose groups (low, mid, high) of this compound, a vehicle control group, and potentially a domperidone comparator group.

  • Administration: Daily oral administration for 28 days.

  • In-life Assessments: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG).

  • Terminal Assessments: Hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of a comprehensive list of tissues.

  • Endpoint: To identify the No-Observed-Adverse-Effect Level (NOAEL) and characterize the dose-response relationship for any observed toxicities.

Expected Outcome for this compound:

The toxicology profile of this compound is anticipated to be similar to that of domperidone, with the key difference being an improved cardiac safety margin. Any observed toxicities would be carefully compared to those of domperidone to confirm a superior or at least non-inferior safety profile.

Genotoxicity

A standard battery of genotoxicity tests is required to assess the potential for a drug candidate to cause genetic mutations or chromosomal damage.

Experimental Workflow for Genotoxicity Assessment

Genotoxicity_Testing_Workflow Standard Genotoxicity Testing Battery Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Assesses gene mutation Result Genotoxicity Profile Ames_Test->Result In_Vitro_Chromo In Vitro Chromosomal Aberration Test (e.g., in human lymphocytes) Assesses chromosomal damage In_Vitro_Chromo->Result In_Vivo_Micro In Vivo Micronucleus Test (e.g., in rodent bone marrow) Assesses chromosomal damage in a whole animal In_Vivo_Micro->Result

Caption: A typical workflow for assessing the genotoxic potential of a new drug.

Expected Outcome for this compound:

Domperidone is not known to be genotoxic. Therefore, it is highly probable that this compound would also be found to be non-genotoxic in a standard battery of in vitro and in vivo assays.

Carcinogenicity

Carcinogenicity studies are long-term studies, typically conducted in rodents, to assess the tumor-forming potential of a drug. These are generally required for drugs intended for chronic use.

Expected Outcome for this compound:

Carcinogenicity studies for domperidone have been conducted and did not reveal a significant carcinogenic potential relevant to human use. This compound would be expected to have a similar profile.

Reproductive and Developmental Toxicology

These studies evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Experimental Protocol (Typical for Embryo-Fetal Development Study):

  • Animal Model: Typically two species, a rodent (e.g., rat) and a non-rodent (e.g., rabbit).

  • Procedure: Pregnant females are dosed with the test compound during the period of organogenesis.

  • Endpoint: Fetuses are examined near term for external, visceral, and skeletal malformations.

Preclinical Data on Domperidone:

Studies in rats have investigated the tissue distribution and placental transfer of domperidone.[12] After oral administration, high concentrations were found in the liver, kidney, and gastrointestinal tract, with limited distribution to the brain.[12] Domperidone does cross the placenta, although fetal concentrations are lower than maternal plasma levels.[12]

Expected Outcome for this compound:

The reproductive and developmental toxicology profile of this compound is expected to be comparable to that of domperidone. The modified pharmacokinetics of this compound might lead to differences in fetal exposure, which would be a key point of evaluation in such studies.

Pharmacokinetics and Metabolism

The rationale for developing this compound is rooted in altering the pharmacokinetics of domperidone to improve its safety.

Pharmacokinetic Profile: this compound vs. Domperidone
Parameter This compound (CIN-102)
Peak Concentration (Cmax) Designed to be blunted/lower.[7]
Half-life (t1/2) Designed to be extended.[7]
Metabolism Deuteration at key metabolic sites is intended to slow metabolism.
Blood-Brain Barrier Penetration Does not readily cross.[10]

Metabolism of Domperidone:

The primary metabolic pathways for domperidone in rats, dogs, and humans are aromatic hydroxylation and oxidative N-dealkylation.[13] The major metabolites are hydroxy-domperidone and 2,3-dihydro-2-oxo-1H-benzimidazole-1-propanoic acid.[13] By strategically placing deuterium atoms on the molecule, the metabolism of this compound is slowed, leading to its altered pharmacokinetic profile.

Conclusion

The preclinical safety and toxicology profile of this compound is being established to support its development as a safer alternative to domperidone for the chronic treatment of gastroparesis. While specific preclinical study reports are not widely public, the development strategy and the extensive data on domperidone provide a strong basis for understanding its expected profile. The key differentiating feature of this compound is its significantly reduced potential for cardiac QT prolongation, a claim supported by clinical thorough QT study data.[1][7][11] The remainder of its preclinical profile, including general toxicology, genotoxicity, and reproductive toxicology, is anticipated to be similar to that of domperidone. As this compound advances through clinical trials, more data will become available to further solidify its safety and efficacy profile, offering potential for a much-needed long-term treatment option for patients with gastroparesis.[3][10]

References

Deudomperidone (CIN-102): A Technical Overview of its Development for Diabetic and Idiopathic Gastroparesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gastroparesis is a debilitating chronic disorder characterized by delayed gastric emptying in the absence of a mechanical obstruction, with symptoms including nausea, vomiting, bloating, early satiety, and abdominal pain. The two primary etiologies are diabetic and idiopathic. In the United States, an estimated 12 to 16 million people experience symptoms of gastroparesis, a number that is growing in parallel with the incidence of diabetes.[1][2] Currently, there is a significant unmet medical need for a safe and effective long-term treatment.[1][2][3][4] Metoclopramide (B1676508) is the only FDA-approved medication, but its use is limited by a black box warning for tardive dyskinesia.[2] Domperidone (B1670879), a peripherally selective dopamine (B1211576) D2/D3 receptor antagonist, is a first-line therapy in many countries but is not approved in the U.S. due to concerns over cardiac arrhythmias associated with QT interval prolongation.[1][2][3][5]

Deudomperidone (CIN-102), a new chemical entity, has been engineered to address this therapeutic gap. It is a deuterated, novel formulation of domperidone designed to retain the prokinetic and antiemetic efficacy while significantly reducing the risk of cardiac side effects.[3][6]

Core Tenets of this compound Development

Mechanism of Action

This compound is a peripherally selective dopamine D2 and D3 receptor antagonist.[5][7][8] By blocking these receptors in the upper gastrointestinal tract, it enhances gastric motility and accelerates gastric emptying.[9] Simultaneously, its action on the chemoreceptor trigger zone (CTZ), which lies outside the blood-brain barrier, produces an antiemetic effect, mitigating nausea and vomiting.[9] Unlike metoclopramide, this compound does not readily cross the blood-brain barrier, minimizing the risk of central nervous system side effects like tardive dyskinesia.[2][6]

Deudomperidone_Mechanism_of_Action cluster_GI Upper GI Tract cluster_CTZ Chemoreceptor Trigger Zone (CTZ) D2_D3_GI Dopamine D2/D3 Receptors Stomach Stomach Smooth Muscle GastricMotility Increased Gastric Motility & Emptying Stomach->GastricMotility Contraction SymptomRelief Symptom Relief GastricMotility->SymptomRelief D2_D3_CTZ Dopamine D2/D3 Receptors NauseaVomiting Nausea & Vomiting Signal D2_D3_CTZ->NauseaVomiting NauseaVomiting->SymptomRelief Suppression This compound This compound (CIN-102) This compound->D2_D3_GI Antagonizes This compound->D2_D3_CTZ Antagonizes Dopamine Dopamine Dopamine->D2_D3_GI Activates Dopamine->D2_D3_CTZ Activates

Fig. 1: this compound's dual mechanism of action.
Pharmacokinetic Engineering for Safety

The central innovation in this compound's design is the use of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. The substitution of deuterium for hydrogen at specific molecular locations creates stronger carbon-deuterium bonds compared to carbon-hydrogen bonds.[8] This modification alters the drug's metabolism, primarily by cytochrome P450 enzymes in the liver.[8][9]

The intended and observed effects of this deuteration are:

  • Blunted Peak Plasma Concentration (Cmax): Compared to standard domperidone, this compound achieves a substantially lower maximum concentration in the blood.[8][10]

  • Extended Half-life: The metabolic alteration results in a longer half-life, more than twice that typically seen with non-deuterated domperidone.[8][10]

This altered pharmacokinetic profile is engineered to provide sustained therapeutic effects while keeping plasma concentrations below the threshold associated with cardiac risks, particularly QT prolongation.[3][6][10]

Clinical Development Program

This compound is being evaluated in two parallel Phase 2, randomized, double-blind, placebo-controlled, multicenter trials for diabetic gastroparesis and idiopathic gastroparesis.

Table 1: this compound Phase 2 Clinical Trial Protocols
Parameterenvision3D (Diabetic Gastroparesis)envisionGI (Idiopathic Gastroparesis)
NCT Identifier NCT05832151[11]Not explicitly stated, but study is ongoing[1][3]
Primary Objective Evaluate the efficacy and safety of this compound in adults with diabetic gastroparesis.[11][12]Evaluate the efficacy and safety of this compound in adults with idiopathic gastroparesis.[1][13][14]
Patient Population Adults (≥18 years) with a diagnosis of Type 1 or Type 2 diabetes and a current diagnosis of diabetic gastroparesis confirmed by delayed gastric emptying test (e.g., GEBT, scintigraphy).[12]Adults with a diagnosis of idiopathic gastroparesis.[1][15][16]
Key Exclusions Known causes of gastroparesis other than diabetes (e.g., post-surgical, viral).[12]Not detailed in results.
Intervention Arms This compound (dose not specified) vs. Placebo.[11][17]This compound 10 mg BID, this compound 15 mg BID, vs. Placebo for CIN-102 BID.[13][14]
Treatment Duration 12-week double-blind treatment period.[11][17]12-week double-blind treatment period.[13][14]
Total Study Duration Approximately 18 weeks (including screening, lead-in, and follow-up).[17]Up to 18 weeks.[16]
Target Enrollment Approximately 400 subjects.[3][17]Not specified.
Status Enrollment complete as of September 2025.[3][4]Ongoing and enrolling as of September 2025.[3][4]
Expected Topline Data Q1 2026.[3][4]Mid-2026.[3][4]
Experimental Protocols & Workflow

The clinical trials follow a structured protocol to assess efficacy and safety rigorously.

Key Experimental Methodologies:

  • Screening and Lead-in: This period involves initial assessments, obtaining informed consent, and confirming eligibility. A key procedure is the Gastric Emptying Breath Test (GEBT) or gastric scintigraphy to provide a baseline measurement of delayed gastric emptying.[11][12]

  • Patient-Reported Outcomes (PROs): Throughout the treatment period, participants complete daily diaries to record symptoms such as nausea, vomiting, bloating, and early satiety. These PROs are crucial for assessing the primary efficacy endpoints.[11][12]

  • Safety Monitoring: Safety is assessed continuously from the time of informed consent through the follow-up period. This includes monitoring for adverse events (AEs) and clinically meaningful laboratory abnormalities.[6][17]

Clinical_Trial_Workflow cluster_pre Pre-Treatment (<5 Weeks) cluster_treatment Double-Blind Treatment (12 Weeks) cluster_post Post-Treatment (1 Week) Screening Screening & Informed Consent (Visits 1-2) LeadIn Lead-In & Baseline Assessment (Visit 1) - Gastric Emptying Test (GEBT) - Baseline PROs Screening->LeadIn Randomization Randomization LeadIn->Randomization Treatment Daily Dosing (BID) - this compound (e.g., 10mg, 15mg) - Placebo Randomization->Treatment Monitoring Ongoing Monitoring (7 Visits) - Daily PRO Diaries - Safety Assessments Treatment->Monitoring FollowUp Follow-Up Visit - Final Safety Assessment Monitoring->FollowUp

Fig. 2: Generalized workflow for Phase 2 this compound trials.

Focus on Cardiac Safety: The Thorough QT Study

The primary safety concern with domperidone is its potential to prolong the QT interval, a measure of cardiac repolarization, which can increase the risk of serious ventricular arrhythmias.[3][18][19] A definitive "thorough QT/QTc" (tQT) study was therefore critical in the development of this compound to demonstrate its superior cardiac safety profile.

The study was a randomized, double-blind, placebo- and active-controlled crossover study in healthy volunteers, designed according to FDA guidance.[5][10]

Table 2: Summary of this compound Thorough QT (tQT) Study

ParameterDetails
Study Design Randomized, partially double-blind, placebo- and active-controlled, single-dose, 4-period crossover study in healthy subjects (18-55 years).[5][10]
Treatment Arms 1. This compound 30 mg (therapeutic exposure) 2. This compound 100 mg (supratherapeutic exposure, ~5x therapeutic) 3. Placebo 4. Moxifloxacin 400 mg (open-label positive control)[10]
Primary Assessment Effect on cardiac repolarization (QT/QTc interval) measured by serial ECGs up to 48 hours post-dose.[5][10]
Key Finding No clinically meaningful effect on the QT/QTc interval was observed at either therapeutic or supratherapeutic concentrations of this compound.[5][10]
Quantitative Result The upper bound of the 90% confidence interval for the change from baseline in QTcF (ΔΔQTcF) was below the 10 ms (B15284909) regulatory threshold of concern at all time points for both this compound doses.[10]
Concentration-QTc Analysis A very shallow slope (0.14 ms per ng/mL) confirmed a low risk, with an effect exceeding 10 ms excluded up to plasma concentrations of ~92 ng/mL, approximately 5 times the therapeutic steady-state concentration.[10]
Conclusion The study successfully demonstrated that this compound does not have a clinically relevant effect on cardiac repolarization, confirming its improved cardiac safety profile compared to the concerns associated with domperidone.[5][10]

digraph "Development_Rationale" {
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Domperidone [label="Domperidone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Efficacy [label="Established Efficacy\n(Prokinetic & Antiemetic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SafetyIssue [label="Safety Concern\n(QT Prolongation Risk)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoApproval [label="Not Approved in U.S.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

This compound [label="this compound (CIN-102)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deuteration [label="Pharmacokinetic Engineering\n(Deuteration)", fillcolor="#FBBC05", fontcolor="#202124"]; AlteredPK [label="Altered PK Profile\n- Lower Cmax\n- Longer Half-life", fillcolor="#FFFFFF", color="#202124"]; MaintainedEfficacy [label="Maintain Efficacy", fillcolor="#34A853", fontcolor="#FFFFFF"]; ImprovedSafety [label="Improved Cardiac Safety\n(No QT Prolongation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Goal [label="Potential for U.S. Approval for\nLong-Term Gastroparesis Treatment", shape=ellipse, fillcolor="#FFFFFF", color="#202124"];

Domperidone -> Efficacy; Domperidone -> SafetyIssue; SafetyIssue -> NoApproval;

This compound -> Deuteration; Deuteration -> AlteredPK; AlteredPK -> MaintainedEfficacy; AlteredPK -> ImprovedSafety;

Efficacy -> MaintainedEfficacy [style=dashed, label="Retain"]; SafetyIssue -> ImprovedSafety [style=dashed, label="Address"];

MaintainedEfficacy -> Goal; ImprovedSafety -> Goal; }

Fig. 3: Rationale for this compound development.

Conclusion and Future Outlook

The development program for this compound (CIN-102) is strategically designed to address a critical unmet need for a safe, effective, and tolerable long-term therapy for millions of patients with diabetic and idiopathic gastroparesis.[3][4] By leveraging pharmacokinetic engineering through deuteration, this compound aims to preserve the proven efficacy of a dopamine D2/D3 antagonist while mitigating the cardiac safety concerns that have prevented domperidone's approval in the United States.[3][6]

Data from the thorough QT study have already confirmed a significantly improved cardiac safety profile.[5][10] The ongoing Phase 2 envision3D and envisionGI trials are poised to provide crucial efficacy and safety data in the target patient populations. With topline results from the diabetic gastroparesis study expected in early 2026 and the idiopathic study in mid-2026, this compound represents a promising potential therapeutic advancement for the management of this chronic and debilitating condition.[3][4]

References

effect of deuterium substitution on domperidone metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide: The Effect of Deuterium (B1214612) Substitution on Domperidone (B1670879) Metabolism

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Domperidone, a peripheral dopamine (B1211576) D2/D3 receptor antagonist, is an effective prokinetic and antiemetic agent. However, its clinical use, particularly in the United States, has been hampered by extensive first-pass metabolism and a dose-dependent risk of cardiac QT prolongation associated with high peak plasma concentrations. This technical guide explores the strategic application of deuterium substitution to mitigate these liabilities. Deudomperidone (CIN-102), a deuterated isotopologue of domperidone, has been engineered to alter its metabolic fate. By replacing hydrogen atoms at sites of metabolism with more stable deuterium atoms, the rate of metabolic clearance is reduced. Clinical data from Phase 1 studies demonstrate that this modification successfully blunts the peak plasma concentration (Cmax) and more than doubles the elimination half-life compared to non-deuterated domperidone.[1] This altered pharmacokinetic profile is designed to maintain therapeutic efficacy while significantly reducing the risk of cardiac side effects, offering a promising path forward for a safer, long-term treatment for gastroparesis.[2][3]

Introduction: The Rationale for Deuterating Domperidone

Domperidone is a benzimidazole (B57391) derivative that functions as a selective peripheral antagonist of dopamine D2 and D3 receptors.[4] It does not readily cross the blood-brain barrier, thereby minimizing extrapyramidal side effects common to other dopamine antagonists like metoclopramide. Its clinical utility lies in its gastrokinetic and antiemetic properties, making it a first-line therapy for gastroparesis, nausea, and vomiting in many countries.[1]

Despite its efficacy, domperidone's development has faced two primary hurdles:

  • Extensive First-Pass Metabolism: Domperidone undergoes rapid and extensive metabolism in the gut wall and liver, primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme.[5][6] This results in low and variable oral bioavailability.

  • Cardiac Safety Concerns: High peak plasma concentrations (Cmax) of domperidone have been linked to an increased risk of QT interval prolongation and serious cardiac arrhythmias.[7] This has led to restrictions on its use and has prevented its approval in the United States.[3]

Deuterium substitution offers a strategic approach to address these challenges. The underlying principle is the kinetic isotope effect (KIE) , where the replacement of a hydrogen atom with its heavier, stable isotope, deuterium, strengthens the carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. Since CYP450-mediated metabolism often involves the rate-limiting cleavage of a C-H bond, this substitution can significantly slow down the metabolic process.[8]

For domperidone, this translates into a targeted strategy: by deuterating the molecular "soft spots" susceptible to CYP3A4-mediated oxidation, its metabolic rate can be decreased. The intended and observed outcome is an improved pharmacokinetic (PK) profile characterized by:

  • Reduced peak plasma concentration (Cmax), lowering the risk of concentration-dependent toxicities.[1]

  • Extended plasma half-life (t½), allowing for sustained therapeutic exposure.[1]

This guide details the metabolic pathways of domperidone and the demonstrated effects of deuteration on its clinical pharmacology.

The Metabolic Pathways of Domperidone

The metabolism of domperidone is well-characterized and occurs primarily via two major routes, both predominantly catalyzed by the CYP3A4 isozyme.[6]

  • Aromatic Hydroxylation: The addition of a hydroxyl group to one of the benzimidazolone rings.

  • N-dealkylation: The cleavage of the N-C bond at the piperidine (B6355638) nitrogen.

These pathways lead to the formation of several key metabolites, as identified in studies using human liver microsomes (HLMs).[6] The principal metabolites are:

  • M-I: 2,3-dihydro-2-oxo-1H-benzimidazole-1-propionic acid

  • M-II: 5-chloro-4-piperidinyl-1,3-dihydro-benzimidazol-2-one

  • M-III: 5-hydroxydomperidone

The formation of all three major metabolites follows Michaelis-Menten kinetics and is potently inhibited by the specific CYP3A4 inhibitor, ketoconazole.[6][9] While other CYP isoforms (CYP1A2, 2B6, 2C8, and 2D6) can hydroxylate domperidone to a lesser extent, CYP3A4 is the primary catalyst for its overall metabolism.[5][6]

DomperidoneMetabolism cluster_0 Domperidone Metabolism via CYP3A4 cluster_1 Metabolic Pathways domperidone Domperidone M1 M-I (Propionic Acid Derivative) domperidone->M1 N-dealkylation M2 M-II (Piperidinyl Derivative) domperidone->M2 N-dealkylation M3 M-III (5-hydroxydomperidone) domperidone->M3 Aromatic Hydroxylation

Caption: Primary metabolic pathways of domperidone catalyzed by CYP3A4.

Impact of Deuteration on Domperidone Metabolism & Pharmacokinetics

The deuterated version of domperidone, this compound (CIN-102), was specifically designed to slow the rate of metabolism by CYP3A4.[1] This alteration has profound and clinically beneficial effects on its pharmacokinetic profile.

In Vitro Metabolism Kinetics of Domperidone

In vitro studies using human liver microsomes (HLMs) have been crucial for elucidating the kinetics of domperidone metabolism. While direct comparative data for this compound is not publicly available, the kinetic parameters for the parent compound provide a baseline for understanding the sites where deuteration would have the greatest impact. The Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, has been determined for the formation of the major metabolites.

Table 1: Michaelis-Menten Constants (Km) for Domperidone Metabolite Formation in Human Liver Microsomes (HLMs)

Metabolite Formation Pathway Mean Km (µM) Data Source
M-I N-dealkylation 12.4 [6]
M-II N-dealkylation 11.9 [6]
M-III Aromatic Hydroxylation 12.6 [6]
M3 (Hydroxylation) Aromatic Hydroxylation 36 [9]
M1 (Hydroxylation) Aromatic Hydroxylation 166 [9]
M2 (N-dealkylation) N-dealkylation 248 [9]

Note: Variability in reported Km values exists across different studies, which can be attributed to differences in experimental conditions and HLM donors.

By substituting deuterium for hydrogen at the positions susceptible to hydroxylation and N-dealkylation, the activation energy required for C-H bond cleavage is increased, leading to a slower rate of metabolite formation (a lower Vmax). This is the fundamental premise behind the improved metabolic profile of this compound.

Comparative Pharmacokinetics: this compound vs. Domperidone

Phase 1 single and multiple ascending dose studies in healthy subjects have confirmed the intended effect of deuteration on domperidone's in vivo behavior. The pharmacokinetic profile of this compound (CIN-102) is markedly different from that of its non-deuterated counterpart.

Table 2: Summary of Comparative Pharmacokinetic Properties

Pharmacokinetic Parameter Standard Domperidone This compound (CIN-102) Clinical Implication
Peak Plasma Conc. (Cmax) Rapidly absorbed, leading to high Cmax.[10] Substantial reduction in Cmax within the therapeutic dose range.[1] Reduced risk of concentration-dependent cardiac toxicity (QT prolongation).[7]
Time to Peak (Tmax) Typically rapid (e.g., ~0.6-1.2 hours).[10] More sustained plasma concentrations.[1] Smoother plasma concentration profile over the dosing interval.
Elimination Half-life (t½) Reported as ~7-9 hours.[5] More than twice that of non-deuterated domperidone.[1] Potential for less frequent dosing and maintained therapeutic effect.

| Cardiac Safety | Associated with QT prolongation at high concentrations.[7] | No clinically meaningful effect on QT interval at therapeutic and supratherapeutic doses.[7][11] | Significantly improved safety profile. |

These clinical findings strongly support the hypothesis that slowing the metabolism of domperidone through deuteration leads to a safer and more favorable pharmacokinetic profile, suitable for chronic administration.[2]

Experimental Methodologies

Representative Protocol: In Vitro Metabolic Stability Assessment

This protocol describes a typical experiment to compare the metabolic stability of a parent compound (domperidone) and its deuterated analogue (this compound) using pooled human liver microsomes (HLMs).

Workflow cluster_workflow In Vitro Metabolic Stability Workflow prep 1. Preparation - Prepare stock solutions (1 mM) of Domperidone & this compound in DMSO. - Thaw pooled HLMs on ice. - Prepare NADPH regenerating system (NRS). incubation 2. Incubation - Pre-warm HLM suspension (final conc. 0.5 mg/mL) in buffer at 37°C. - Initiate reaction by adding test compound (final conc. 1 µM). - Aliquots taken at 0, 5, 15, 30, 60 min. prep->incubation quenching 3. Reaction Quenching - Add ice-cold acetonitrile (B52724) with internal standard to each aliquot to stop the reaction and precipitate protein. incubation->quenching analysis 4. Analysis - Centrifuge samples to pellet protein. - Transfer supernatant to HPLC vials. - Analyze by LC-MS/MS to quantify remaining parent compound. quenching->analysis data 5. Data Interpretation - Plot ln(% remaining) vs. time. - Calculate half-life (t½) from the slope of the linear regression. - Calculate intrinsic clearance (CLint). analysis->data

Caption: Experimental workflow for an in vitro metabolic stability assay.

Detailed Steps:

  • Reagent Preparation:

    • Test Compounds: Prepare 1 mM stock solutions of domperidone and this compound in DMSO.

    • Microsomes: Thaw a vial of pooled commercial human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate (B84403) buffer (pH 7.4).

    • Cofactor: Prepare a 10x concentrated NADPH regenerating system (NRS) solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation Procedure:

    • In a 96-well plate, add 188 µL of the HLM working suspension (final concentration will be 0.5 mg/mL) to each well designated for a time point.

    • Add 2 µL of the 100 µM working solution of the test compound (domperidone or this compound) to achieve a final incubation concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding 10 µL of the 10x NRS solution to each well. The time of this addition is considered T=0.

    • Incubate the plate at 37°C.

  • Time Point Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., labetalol) to the corresponding wells.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated microsomal protein.

    • Carefully transfer the supernatant to a new 96-well plate or individual HPLC vials.

    • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the peak area of the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear portion of this curve (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k . A longer half-life for this compound would indicate increased metabolic stability.

Representative Protocol: In Vivo Pharmacokinetic Study

This protocol outlines the key design elements of a randomized, single-dose, crossover study in healthy volunteers to compare the pharmacokinetics of domperidone and this compound, similar to the studies conducted for CIN-102.[7][11]

  • Study Design:

    • A randomized, double-blind, two-period, crossover design.

    • Subjects: A cohort of healthy adult male and female volunteers (e.g., n=24).

    • Treatment Arms:

      • Treatment A: Single oral dose of 20 mg domperidone.

      • Treatment B: Single oral dose of 20 mg this compound.

    • Washout Period: A sufficient washout period (e.g., 10-14 days) between the two treatment periods to ensure complete elimination of the drug from the first period.

  • Procedure:

    • Subjects are randomized to receive either Treatment A followed by B, or B followed by A.

    • Following an overnight fast, subjects receive the assigned single oral dose with a standardized volume of water.

    • Serial blood samples are collected in heparinized tubes at pre-dose (0 hours) and at specific time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method:

    • Plasma concentrations of domperidone and/or this compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis is performed on the plasma concentration-time data for each subject to determine the following key PK parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

      • AUC(0-inf): Area under the curve extrapolated to infinity.

      • t½: Elimination half-life.

      • CL/F: Apparent total clearance.

  • Statistical Analysis:

    • The PK parameters (typically log-transformed Cmax and AUC) are compared between the two treatment groups using an analysis of variance (ANOVA) model appropriate for a crossover design.

Conclusion and Implications for Drug Development

The strategic application of deuterium substitution to domperidone represents a clear and successful example of metabolic engineering to enhance a drug's safety profile. By leveraging the kinetic isotope effect, this compound (CIN-102) slows the rate of its primary metabolic clearance pathway via CYP3A4. This modification directly translates to a more favorable pharmacokinetic profile in vivo, characterized by a blunted Cmax and a significantly prolonged elimination half-life.[1]

For drug development professionals, the this compound program underscores several key points:

  • Targeted Safety Improvement: Deuteration can be a powerful tool to mitigate concentration-dependent toxicities without altering the fundamental pharmacology of a molecule.

  • Life Cycle Management: It offers a viable strategy to create improved, next-generation versions of established drugs with known efficacy but challenging safety or PK profiles.

  • Predictable Outcomes: While the magnitude of the KIE can be difficult to predict without empirical testing, the effect of slowing metabolism at known "soft spots" is a well-understood and rational design principle.[12]

The clinical data for this compound demonstrates a significant de-risking of the cardiac liability that has long hindered domperidone's therapeutic potential. This deuterated compound has the potential to become a safe, effective, and much-needed long-term treatment option for patients suffering from gastroparesis.[3]

References

An In-depth Technical Guide to the In Vitro Characterization of Deudomperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deudomperidone (CIN-102) is a novel, peripherally selective dopamine (B1211576) D2/D3 receptor antagonist developed to address the unmet medical need for a safe and effective long-term treatment for gastroparesis. As a deuterated analog of domperidone (B1670879), this compound is engineered to possess an improved pharmacokinetic profile and a significantly reduced risk of cardiac arrhythmias. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, offering a comparative analysis with its parent compound, domperidone, to highlight its pharmacological and safety advancements. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of relevant biological pathways and experimental workflows to support further research and development.

Introduction

Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of a mechanical obstruction, leading to symptoms such as nausea, vomiting, and bloating.[1] Domperidone, a dopamine D2/D3 receptor antagonist, has been a first-line treatment for this condition outside the United States.[1] However, its use has been limited by concerns over cardiac safety, specifically the risk of QT prolongation and associated arrhythmias.[2][3]

This compound is a new chemical entity that has been strategically modified through deuterium (B1214612) substitution to alter its metabolic pathway, leading to a blunted peak plasma concentration (Cmax) and an extended half-life.[4] This modification is designed to maintain the prokinetic and antiemetic efficacy of domperidone while significantly mitigating the risk of cardiac side effects.[5][6] Clinical studies have confirmed that this compound, even at supra-therapeutic doses, does not induce clinically relevant QT prolongation.[2][7]

This guide will delve into the in vitro pharmacological and safety profile of this compound, referencing the extensive data available for domperidone to provide a thorough characterization.

Pharmacological Profile

Mechanism of Action: Dopamine D2/D3 Receptor Antagonism

This compound exerts its prokinetic and antiemetic effects by antagonizing dopamine D2 and D3 receptors in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ) in the brainstem.[1][8] As a peripherally selective antagonist, this compound has limited ability to cross the blood-brain barrier, thereby reducing the incidence of central nervous system side effects such as extrapyramidal symptoms.[9]

The antagonism of D2 receptors in the stomach enhances gastrointestinal motility and coordination, accelerating gastric emptying. In the CTZ, blockade of D2/D3 receptors inhibits the signaling cascade that leads to nausea and vomiting.

Deudomperidone_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., GI smooth muscle, CTZ neuron) Dopamine Dopamine D2R Dopamine D2/D3 Receptor Dopamine->D2R binds AC Adenylyl Cyclase D2R->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., muscle relaxation, emetic signaling) PKA->CellularResponse modulates This compound This compound This compound->D2R antagonizes

Figure 1: this compound's Mechanism of Action.

Receptor Binding and Functional Potency

While specific in vitro binding affinities (Ki) and functional potencies (IC50/EC50) for this compound are not publicly available, it is expected to have a similar high-affinity binding profile to dopamine D2 and D3 receptors as domperidone. For reference, domperidone has shown selectivity for the D3 receptor over the D2 receptor.[10]

Table 1: Comparative Dopamine Receptor Binding Affinities of Domperidone

Receptor SubtypeLigandKi (nM)SpeciesReference
Dopamine D2DomperidoneData not consistently reportedHuman[11][12]
Dopamine D3DomperidoneReported to have 5-fold higher affinity than for D2Human[10]

Note: Quantitative Ki values for domperidone are not consistently available in the public domain. The table reflects the qualitative descriptions found in the literature.

Safety Pharmacology

A key aspect of this compound's development is its improved cardiac safety profile compared to domperidone.

hERG Channel Inhibition

Domperidone is known to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and an increased risk of torsades de pointes.[3][13] The in vitro IC50 for hERG channel blockade by domperidone is reported to be 57.0 nmol/L.[13]

In contrast, a thorough QT study in healthy individuals demonstrated that this compound, at both therapeutic and approximately 5-fold supra-therapeutic concentrations, has no clinically relevant effect on the QT/QTc interval.[2][7] This suggests that this compound has a significantly lower potential for hERG channel inhibition compared to domperidone.

Table 2: hERG Channel Inhibition Data

CompoundAssay TypeIC50Reference
DomperidoneWhole-cell patch clamp in HEK 293 cells57.0 nmol/L[13]
This compoundIn vitro data not publicly available. Clinical thorough QT study showed no significant effect.N/A[2][7]

Pharmacokinetics: Metabolism and Transporter Interactions

In Vitro Metabolism and Cytochrome P450 Inhibition

Domperidone is primarily metabolized by the cytochrome P450 enzyme CYP3A4 through N-dealkylation and hydroxylation.[14][15] It is also a mechanism-based inhibitor of CYP3A4.[16][17] The deuteration of this compound is intended to alter its metabolism, contributing to its improved pharmacokinetic and safety profile.

Table 3: In Vitro CYP450 Inhibition Data for Domperidone

CYP IsoformSubstrateInhibition TypeIC50 / KiReference
CYP3A4MidazolamReversible10.1 µM[16]
CYP3A4MidazolamTime-DependentIC50 = 3.2 µM[16]
CYP3A4Midazolam / TestosteroneMechanism-BasedKi = 12 µM, kinact = 0.037 min-1[17]

Note: Data for this compound is not publicly available. The data for domperidone is presented as a reference.

P-glycoprotein (P-gp) Interaction

P-glycoprotein (P-gp) is an efflux transporter that can influence the absorption and distribution of drugs. Domperidone has been shown to have an affinity for P-gp.[18] The interaction of this compound with P-gp has not been publicly disclosed but is an important parameter in its overall pharmacokinetic profile.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the characterization of this compound.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This assay determines the binding affinity of a test compound to its target receptor.[19]

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing D2/D3 receptors start->prep incubate Incubate membranes with radioligand (e.g., [3H]-spiperone) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end hERG_Patch_Clamp_Workflow start Start cell_prep Culture cells stably expressing hERG channels (e.g., HEK293) start->cell_prep patch Establish whole-cell patch clamp configuration on a single cell cell_prep->patch record_base Record baseline hERG current using a specific voltage protocol patch->record_base apply_drug Apply varying concentrations of this compound to the cell record_base->apply_drug record_drug Record hERG current in the presence of the drug apply_drug->record_drug analyze Analyze current inhibition to determine IC50 record_drug->analyze end End analyze->end

References

Deudomperidone for Nausea and Vomiting in Research Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deudomperidone (CIN-102) is a novel, peripherally selective dopamine (B1211576) D2/D3 receptor antagonist in development for the treatment of gastrointestinal disorders, most notably gastroparesis, which is characterized by nausea and vomiting.[1][2][3] As a deuterated form of domperidone (B1670879), this compound is engineered to have an improved pharmacokinetic profile and a reduced risk of cardiac side effects, specifically QT prolongation, which has limited the use of domperidone in some regions.[4][5][6] This technical guide provides an in-depth overview of the preclinical evaluation of this compound for nausea and vomiting, leveraging available data on its parent compound, domperidone, as a proxy where specific data for this compound is not yet publicly available. The guide details the mechanism of action, relevant signaling pathways, experimental protocols for evaluation in established research models, and a summary of key quantitative data.

Mechanism of Action and Signaling Pathways

This compound exerts its antiemetic and prokinetic effects primarily through the antagonism of dopamine D2 and D3 receptors located in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract.[1][2][3] Unlike other dopamine antagonists, its limited ability to cross the blood-brain barrier minimizes the risk of central nervous system side effects.[7][8]

Dopamine D2/D3 Receptor Signaling in Emesis

Dopamine D2-like receptors (D2, D3, and D4) are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins.[1] Activation of these receptors by dopamine initiates a signaling cascade that ultimately promotes nausea and vomiting. This compound, by blocking these receptors, inhibits this cascade.

The key signaling events are as follows:

  • Inhibition of Adenylyl Cyclase: Upon dopamine binding, the Gαi subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).

  • Modulation of Ion Channels: The Gβγ subunit of the G-protein can directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal inhibition.

  • PI3K/Akt/ERK Pathway Involvement: Studies have shown that D2 receptor-mediated emesis involves the activation of downstream signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways.[9] Antagonism of the D2 receptor by agents like this compound is expected to suppress the activation of these pro-emetic signaling cascades.

Diagram: this compound's Antagonism of the Dopamine D2 Receptor Signaling Pathway

Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gai Gαi D2R->Gai Activates Gbg Gβγ D2R->Gbg Activates AC Adenylyl Cyclase Gai->AC Inhibits PI3K PI3K Gbg->PI3K Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Emesis Nausea & Vomiting PKA->Emesis Promotes Akt Akt PI3K->Akt Activates ERK ERK PI3K->ERK Activates Akt->Emesis Promotes ERK->Emesis Promotes

Caption: this compound blocks dopamine-induced pro-emetic signaling.

Preclinical Research Models for Nausea and Vomiting

Several animal models are routinely used to evaluate the antiemetic potential of novel compounds. The choice of model often depends on the specific type of emesis being investigated (e.g., chemotherapy-induced, motion-induced, or apomorphine-induced).

Ferret Model

Ferrets are considered a gold-standard model for emesis research as they have a well-developed vomiting reflex that is pharmacologically similar to humans.

Dog Model

Dogs are also highly sensitive to emetic stimuli and have been historically used in antiemetic drug development. They are particularly sensitive to apomorphine-induced emesis.

Rat Pica Model

Rodents lack a vomiting reflex. However, upon exposure to emetic agents, they exhibit "pica," the consumption of non-nutritive substances like kaolin. This behavior is used as a surrogate marker for nausea.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiemetic efficacy. The following are representative protocols for evaluating a dopamine D2/D3 receptor antagonist like this compound.

Apomorphine-Induced Emesis in Ferrets

This model is used to assess the central antiemetic activity of a compound, as apomorphine (B128758) directly stimulates the CTZ.

  • Animals: Male ferrets (1-1.5 kg).

  • Housing: Individually housed in cages with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals are acclimated to the laboratory environment for at least one week prior to the experiment.

  • Drug Administration:

    • This compound (or vehicle) is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.

    • After a predetermined pretreatment time (e.g., 30 minutes), apomorphine (e.g., 0.25 mg/kg, s.c.) is administered to induce emesis.[3][10]

  • Observation: Animals are observed for a set period (e.g., 2 hours) for the latency to the first emetic episode and the total number of retches and vomits.

  • Data Analysis: The antiemetic efficacy is determined by the reduction in the number of emetic events and the increase in the latency to the first event compared to the vehicle-treated group.

Diagram: Experimental Workflow for Apomorphine-Induced Emesis in Ferrets

start Start acclimatize Acclimatize Ferrets (1 week) start->acclimatize fast Fast Ferrets (12 hours) acclimatize->fast group Randomize into Treatment Groups fast->group treat Administer this compound or Vehicle (i.p./s.c.) group->treat wait Pretreatment Period (30 min) treat->wait induce Induce Emesis with Apomorphine (s.c.) wait->induce observe Observe & Record (2 hours) induce->observe analyze Data Analysis: - Latency to emesis - Number of emetic events observe->analyze end End analyze->end

Caption: Workflow for assessing antiemetic efficacy in ferrets.

Cisplatin-Induced Emesis in Dogs

This model is relevant for studying chemotherapy-induced nausea and vomiting (CINV). Cisplatin (B142131) induces both acute and delayed emesis.

  • Animals: Beagle dogs of either sex (8-12 kg).

  • Housing: Housed in conditions that allow for visual monitoring.

  • Drug Administration:

    • This compound (or vehicle) is administered intravenously (i.v.) or orally (p.o.) prior to cisplatin.

    • Cisplatin (e.g., 3 mg/kg, i.v.) is infused over a short period.

  • Observation: The number of emetic episodes is recorded for an extended period, typically 24-72 hours, to capture both acute and delayed phases of emesis.

  • Data Analysis: The percentage reduction in emetic episodes in the this compound-treated groups is calculated relative to the control group.

Quantitative Data Summary (Based on Domperidone)

As specific preclinical data for this compound is not widely published, the following tables summarize the antiemetic efficacy of its parent compound, domperidone, in relevant animal models. It is anticipated that this compound will exhibit a similar or improved efficacy and safety profile.

Table 1: Antiemetic Efficacy of Domperidone in Apomorphine-Induced Emesis in Dogs

Route of AdministrationED50 (mg/kg)Reference
Intravenous (i.v.)0.003
Subcutaneous (s.c.)0.007
Oral (p.o.)0.03

ED50: The dose required to produce a 50% reduction in emetic episodes.

Table 2: Antiemetic Efficacy of Domperidone in Apomorphine-Induced Emesis in Ferrets

Domperidone Dose (mg/kg, s.c.)Emetic Events (mean ± SEM)Reference
0 (Vehicle)38.8 ± 8.7[10]
0.10 (Abolished)[10]

Conclusion

This compound holds significant promise as a novel therapeutic for nausea and vomiting, particularly in the context of gastroparesis. Its mechanism as a peripheral dopamine D2/D3 receptor antagonist is well-established for its parent compound, domperidone. The preclinical evaluation of this compound in established animal models, such as the ferret and dog, is a critical step in its development. The experimental protocols and quantitative data presented in this guide, based on extensive research on domperidone, provide a solid framework for researchers and drug development professionals working with this next-generation prokinetic and antiemetic agent. Future studies will be essential to delineate the specific dose-response relationships and full efficacy profile of this compound in these models.

References

Deudomperidone: A Technical Guide to its Therapeutic Potential Beyond Gastroparesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deudomperidone (CIN-102) is a novel, deuterated form of the well-established dopamine (B1211576) D2/D3 receptor antagonist, domperidone (B1670879).[1][2] While its primary development focus is the treatment of gastroparesis, its pharmacological profile suggests a significant therapeutic potential in other gastrointestinal and related disorders. This technical guide explores the scientific rationale and available evidence for the use of this compound in functional dyspepsia, chemotherapy-induced nausea and vomiting (CINV), and nausea and vomiting associated with Parkinson's disease. By leveraging the extensive clinical data of domperidone and the improved safety profile of its deuterated counterpart, this document provides a comprehensive overview for researchers and drug development professionals.

Introduction to this compound

This compound is a peripherally selective dopamine D2 and D3 receptor antagonist.[2] The strategic replacement of hydrogen with deuterium (B1214612) at specific molecular sites alters its pharmacokinetic profile, aiming to reduce the formation of metabolites associated with cardiac adverse effects, particularly QT prolongation, which has limited the use of domperidone in some regions.[3][4] The prokinetic and antiemetic effects of this compound are mediated by its action on dopamine receptors in the upper gastrointestinal tract and the chemoreceptor trigger zone (CTZ) in the area postrema, which lies outside the blood-brain barrier.[5]

Mechanism of Action: Dopamine D2/D3 Receptor Antagonism

This compound's therapeutic effects stem from its antagonism of dopamine D2 and D3 receptors.

  • Prokinetic Effects: In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, suppressing cholinergic-mediated smooth muscle contraction.[6] By blocking D2 receptors on cholinergic neurons in the myenteric plexus, this compound disinhibits acetylcholine (B1216132) release, leading to enhanced gastric and intestinal motility.[6]

  • Antiemetic Effects: The CTZ, a key area for detecting emetic stimuli in the blood, is rich in D2 and D3 receptors.[5] this compound's antagonist activity at these receptors effectively blocks the signaling cascade that leads to nausea and vomiting.

Signaling Pathway of Dopamine D2/D3 Receptor Antagonism in the GI Tract

cluster_cholinergic Cholinergic Neuron cluster_smooth_muscle GI Smooth Muscle ACh_Release Acetylcholine Release Contraction Increased Motility (Contraction) ACh_Release->Contraction Stimulates D2R_Neuron Dopamine D2 Receptor D2R_Neuron->ACh_Release Inhibition of Inhibition Dopamine_Neuron Dopamine Dopamine_Neuron->D2R_Neuron Inhibits This compound This compound This compound->D2R_Neuron Blocks

Dopamine D2 Receptor Antagonism in the Myenteric Plexus

Therapeutic Potential in Functional Dyspepsia

Functional dyspepsia (FD) is a common disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain or burning. Abnormalities in dopamine signaling pathways have been implicated in the pathophysiology of FD.[7]

Clinical Evidence with Domperidone in Functional Dyspepsia

Numerous studies have demonstrated the efficacy of domperidone in alleviating the symptoms of functional dyspepsia.

StudyDesignNumber of PatientsTreatmentDurationKey Efficacy EndpointsAdverse Events
Bekhti & Rutgeerts, 1979[8]Double-blind, Placebo-controlled40Domperidone 10 mg t.d.s. vs. Placebo4 weeksMarked improvement in dyspeptic symptomsFew, recorded in one patient on active treatment.
Englert & Schlich, 1979[3]Double-blind, Crossover48Domperidone 10 mg t.d.s. vs. Placebo8 weeks (4-week periods)Significant relief of symptoms on active treatment compared to placebo.Rare and mild.
De Loose, 1980[9]Multicentric, CrossoverN/ADomperidone vs. Metoclopramide (B1676508) vs. PlaceboN/AData suggests efficacy in chronic dyspepsia.N/A
Fang et al., 2023[10]Multicenter, Randomized, Double-blind, Placebo-controlled160Domperidone 10 mg t.i.d. vs. Placebo2 weeksOverall Treatment Effect (OTE) response rate: 60.7% (Domperidone) vs. 46.0% (Placebo).7 patients in domperidone group, 12 in placebo; none serious in the domperidone group.
Experimental Protocol: Randomized, Double-Blind, Placebo-Controlled Trial in Functional Dyspepsia (Adapted from Fang et al., 2023[10])
  • Patient Selection:

    • Diagnosis of functional dyspepsia according to Rome IV criteria.

    • Inclusion criteria may include age range, symptom severity, and duration.

    • Exclusion criteria would typically involve organic gastrointestinal diseases, pregnancy, and use of confounding medications.

  • Study Design:

    • A multicenter, prospective, randomized, double-blind, placebo-controlled design.

    • 1-week screening phase.

    • 2-week double-blind treatment phase.

  • Randomization and Blinding:

    • Eligible patients are randomized in a 1:1 ratio to receive either this compound or a matching placebo.

    • Both patients and investigators are blinded to the treatment allocation.

  • Treatment:

    • This compound (e.g., 10 mg) or placebo administered orally three times daily before meals for 14 days.

  • Efficacy Assessment:

    • The primary endpoint is the Overall Treatment Effect (OTE) response rate after 2 weeks, assessed via a validated questionnaire.

    • Secondary endpoints may include changes in individual symptom scores (e.g., postprandial fullness, early satiation, epigastric pain).

  • Safety Assessment:

    • Monitoring and recording of all adverse events.

    • Laboratory tests and electrocardiograms (ECGs) at baseline and end of treatment.

Experimental Workflow: Functional Dyspepsia Clinical Trial

Screening Patient Screening (Rome IV Criteria) Enrollment Enrollment & Informed Consent Screening->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Treatment_D This compound (e.g., 10mg t.i.d.) Randomization->Treatment_D Treatment_P Placebo (t.i.d.) Randomization->Treatment_P FollowUp_D 2-Week Follow-up (OTE Assessment) Treatment_D->FollowUp_D FollowUp_P 2-Week Follow-up (OTE Assessment) Treatment_P->FollowUp_P Analysis Data Analysis (Efficacy & Safety) FollowUp_D->Analysis FollowUp_P->Analysis

Workflow of a Randomized Controlled Trial in Functional Dyspepsia.

Therapeutic Potential in Chemotherapy-Induced Nausea and Vomiting (CINV)

CINV is a distressing side effect of cancer treatment. Dopamine D2 receptor antagonists have historically been a cornerstone of antiemetic therapy.

Clinical Evidence with Domperidone in CINV
StudyDesignNumber of PatientsTreatmentDurationKey Efficacy EndpointsAdverse Events
Huys, 1978[11]Double-blind, Crossover41IV Domperidone (2mg/ml) vs. Placebo2 consecutive chemotherapy coursesSignificantly superior to placebo in reducing duration and incidence of vomiting.Not specified in abstract.
Hamers, 1978[12]Double-blind, Crossover14IV Domperidone (16mg) vs. Placebo20 treatment coursesDomperidone preferred over placebo 13 to 2 times; shorter duration of nausea and vomiting.Not specified in abstract.
Swann et al., 1979[11]Crossover18 childrenIV Domperidone (up to 1mg/kg) vs. IV Metoclopramide (0.5mg/kg)At least 2 occasionsVomiting and nausea significantly reduced after domperidone compared to metoclopramide.No acute unwanted effects for either drug.
Esseboom et al., 1995 (cited in[13])Randomized, Double-blind, Placebo-controlled60Domperidone 20mg t.i.d. vs. Ondansetron (B39145) 8mg t.i.d. vs. PlaceboDays 2-5 post-chemotherapyDomperidone more effective than ondansetron for delayed nausea and vomiting (10% vs. 45% symptomatic).Not specified in abstract.
Experimental Protocol: Randomized, Double-Blind, Comparative Trial for Delayed CINV (Adapted from Esseboom et al., 1995[14])
  • Patient Selection:

    • Patients scheduled to receive highly emetogenic chemotherapy.

    • Complete control of acute emesis (day 1) with standard antiemetics (e.g., a 5-HT3 antagonist and dexamethasone).

    • Inclusion/exclusion criteria related to age, performance status, and prior chemotherapy.

  • Study Design:

    • Randomized, double-blind, placebo-controlled or active-comparator design.

    • Focus on the delayed phase of CINV (days 2-5 post-chemotherapy).

  • Randomization and Blinding:

    • Patients are randomized to receive this compound, an active comparator (e.g., ondansetron), or placebo.

    • Patients, investigators, and pharmacists are blinded to treatment allocation.

  • Treatment:

    • Oral administration of the study drug (e.g., this compound 20 mg) three times daily for 4 days, starting on day 2 post-chemotherapy.

  • Efficacy Assessment:

    • Primary endpoint: Percentage of patients with no emetic episodes and no use of rescue medication during the delayed phase.

    • Secondary endpoints: Severity of nausea (assessed by a visual analog scale), patient global satisfaction.

  • Safety Assessment:

    • Recording of all adverse events, with particular attention to cardiac and neurological events.

Therapeutic Potential in Parkinson's Disease-Associated Nausea and Vomiting

Nausea and vomiting are common side effects of dopaminergic therapies used in Parkinson's disease. A peripherally acting dopamine antagonist that does not cross the blood-brain barrier is the ideal treatment, as it will not interfere with the central effects of the Parkinson's medication.

Clinical Evidence with Domperidone in Parkinson's Disease
StudyDesignNumber of PatientsTreatmentDurationKey Efficacy EndpointsAdverse Events
Quinn et al., 1981[14]Single-blind20Domperidone co-administered with Bromocriptine (B1667881)Mean of 2 monthsPrevented nausea and vomiting induced by bromocriptine without diminishing its central effects.Not specified in abstract.
Soykan et al., 1997[12]Open-label11Domperidone 20mg q.i.d.Mean of 3 yearsSignificant improvement in nausea, vomiting, anorexia, and abdominal bloating; accelerated gastric emptying.Serum prolactin was elevated in all patients.
Experimental Protocol: Open-Label Study of this compound for Nausea in Parkinson's Disease (Adapted from Soykan et al., 1997[12])
  • Patient Selection:

    • Patients with a diagnosis of Parkinson's disease experiencing nausea and vomiting associated with their dopaminergic therapy (e.g., levodopa, bromocriptine).

    • Exclusion criteria would include other causes of gastrointestinal symptoms.

  • Study Design:

    • An open-label, single-arm study.

    • Baseline assessment of gastrointestinal symptoms and gastric emptying.

  • Treatment:

    • Oral this compound (e.g., 20 mg) administered four times a day.

    • Treatment duration of at least 4 months.

  • Efficacy Assessment:

    • Primary endpoint: Change from baseline in a composite score of upper gastrointestinal symptoms (nausea, vomiting, bloating, early satiety).

    • Secondary endpoint: Change in gastric emptying time, assessed by scintigraphy or breath test.

  • Safety Assessment:

    • Monitoring of adverse events, including any potential worsening of Parkinson's symptoms.

    • Measurement of serum prolactin levels.

    • Regular ECG monitoring for any cardiac effects.

Conclusion

This compound holds significant promise for therapeutic applications beyond gastroparesis. The extensive clinical experience with domperidone in functional dyspepsia, chemotherapy-induced nausea and vomiting, and Parkinson's disease-related nausea provides a strong foundation for exploring the efficacy of this compound in these indications. The improved safety profile of this compound, particularly its reduced potential for cardiac side effects, may offer a significant clinical advantage. Further well-designed clinical trials are warranted to formally establish the efficacy and safety of this compound in these patient populations. This technical guide provides a framework for researchers and drug development professionals to pursue these promising avenues of investigation.

References

Methodological & Application

Application Note: A Validated LC-MS/MS Protocol for the Bioanalysis of Deudomperidone in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of deudomperidone (CIN-102) in human plasma. This compound, a deuterated analog of domperidone (B1670879), is currently under investigation for the treatment of gastroparesis. The method described herein is highly selective and sensitive, making it suitable for pharmacokinetic studies in a clinical research setting. The protocol includes procedures for sample preparation using both protein precipitation and liquid-liquid extraction, optimized chromatographic conditions, and mass spectrometric parameters for the accurate quantification of this compound.

Introduction

This compound (CIN-102) is a novel small molecule in which specific hydrogen atoms in domperidone have been replaced with deuterium (B1214612). This isotopic substitution is designed to alter the drug's metabolism, potentially leading to an improved pharmacokinetic profile and enhanced safety and tolerability. Accurate and precise measurement of this compound concentrations in biological matrices is essential for its clinical development. This document provides a comprehensive protocol for the bioanalysis of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Chemical Properties

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
This compound[Image of this compound structure]C22H20D4ClN5O2429.94
Domperidone-d6 (Internal Standard)[Image of Domperidone-d6 structure]C22H18D6ClN5O2431.96

Note: The exact position of the six deuterium atoms in Domperidone-d6 may vary depending on the commercial source.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Domperidone-d6 internal standard (IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade ethyl acetate

  • HPLC-grade methyl tert-butyl ether (MTBE)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Sample Preparation

Two effective methods for plasma sample preparation are detailed below. The choice of method may depend on laboratory preference, available equipment, and desired sample cleanup level.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and straightforward, suitable for high-throughput analysis.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Domperidone-d6 in 50% methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to mix and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract, potentially reducing matrix effects.

  • Allow plasma samples to thaw at room temperature.

  • To 200 µL of plasma in a glass tube, add 25 µL of the internal standard working solution (Domperidone-d6 in 50% methanol).

  • Vortex briefly to mix.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

Liquid Chromatography (LC) Parameters

ParameterValue
System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 20% B, ramp to 80% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min.

Mass Spectrometry (MS) Parameters

ParameterValue
System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed for the quantification of this compound and the internal standard. The collision energy should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 430.2175.1100Optimize (approx. 25-35)
Domperidone-d6 (IS) 432.2175.1100Optimize (approx. 25-35)

Note: The precursor ion for this compound is calculated based on its molecular weight of 429.94 g/mol ([M+H]+). The product ion is based on the stable fragment of the non-deuterated portion of the molecule, which is consistent with the fragmentation of domperidone.

Data Presentation

The following tables summarize the expected performance characteristics of the method. These values should be established during method validation according to regulatory guidelines (e.g., FDA, EMA).

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)
This compound0.1 - 100> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ0.1< 20< 20± 20
Low0.3< 15< 15± 15
Medium10< 15< 15± 15
High80< 15< 15± 15

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low0.3> 8085 - 115
High80> 8085 - 115

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Domperidone-d6) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Method 1 lle Liquid-Liquid Extraction (MTBE) add_is->lle Method 2 centrifuge Centrifugation ppt->centrifuge lle->centrifuge evaporate Evaporation centrifuge->evaporate Supernatant reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc UPLC Separation (C18 Column) injection->lc ms Tandem MS Detection (ESI+, MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant report Reporting quant->report

Caption: Overall experimental workflow for this compound bioanalysis.

Logical Relationship of Method Components

logical_relationship cluster_sample Biological Matrix cluster_analyte Target Analytes cluster_method Analytical Method cluster_output Result plasma Human Plasma sample_prep Sample Preparation (PPT or LLE) plasma->sample_prep This compound This compound This compound->sample_prep is Domperidone-d6 (IS) is->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection concentration Plasma Concentration ms_detection->concentration

Caption: Logical relationship of the bioanalytical method components.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol offers flexibility with two common sample preparation techniques and provides a solid foundation of chromatographic and mass spectrometric conditions. This method is well-suited for supporting pharmacokinetic and other clinical studies during the development of this compound. As with any bioanalytical method, it is crucial to perform a full validation in accordance with regulatory requirements to ensure data integrity.

Application Notes and Protocols for In Vivo Experimental Design of Deudomperidone Studies in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deudomperidone (CIN-102) is a peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist in development for the treatment of gastroparesis.[1] It is a deuterated form of domperidone (B1670879), a compound with established prokinetic and antiemetic properties.[2][3] The deuteration of this compound is designed to alter its metabolism, leading to a more sustained plasma concentration and an improved safety profile, particularly a reduced risk of QT prolongation, a known concern with domperidone.[2]

These application notes provide detailed protocols for the in vivo experimental design of this compound studies in rodent models to evaluate its pharmacokinetic, pharmacodynamic, and safety profiles.

Mechanism of Action

This compound, like its parent compound domperidone, exerts its prokinetic and antiemetic effects primarily by blocking dopamine D2 and D3 receptors in the gastrointestinal (GI) tract and the chemoreceptor trigger zone (CTZ).[4][1] In the GI tract, dopamine typically acts as an inhibitory neurotransmitter, relaxing the smooth muscle and reducing peristalsis. By antagonizing these receptors, this compound enhances gastrointestinal motility and coordination, facilitating gastric emptying.[5] Its antiemetic action stems from the blockade of dopamine receptors in the CTZ, an area in the brainstem that detects emetic signals in the blood but is outside the blood-brain barrier.[4]

Signaling Pathway of this compound in Gastrointestinal Motility

cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Postsynaptic Smooth Muscle Cell (Stomach) Dopamine Dopamine D2R Dopamine D2/D3 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits Contraction Smooth Muscle Contraction (Increased Motility) D2R->Contraction Promotes (via inhibition of relaxation pathway) cAMP ↓ cAMP AC->cAMP Produces Relaxation Smooth Muscle Relaxation cAMP->Relaxation Leads to This compound This compound This compound->D2R Antagonizes

Caption: this compound blocks dopamine D2/D3 receptors, promoting GI motility.

Pharmacokinetic Studies in Rodents

Pharmacokinetic (PK) studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. Given that this compound is a deuterated analog of domperidone, initial studies may compare its PK profile to that of domperidone.

Experimental Protocol: Oral Bioavailability in Rats

Objective: To determine and compare the oral bioavailability and pharmacokinetic parameters of this compound and domperidone in rats.

Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

Materials:

  • This compound

  • Domperidone

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Acclimatization: Acclimatize rats to laboratory conditions for at least one week.

  • Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Grouping: Randomly assign rats to two groups (n=6 per group):

    • Group 1: Domperidone (e.g., 10 mg/kg)

    • Group 2: this compound (equimolar dose to domperidone)

  • Administration: Administer the compounds orally via gavage.

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Analysis: Analyze plasma concentrations of this compound and domperidone using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Data Presentation: Representative Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of Domperidone in Rats (Oral Administration)

ParameterValueReference
Dose (mg/kg) 10[6]
Cmax (ng/mL) 181.74[7]
Tmax (h) 2.0[7]
AUC (ng·h/mL) Data not consistently available in a single study
Elimination Half-life (h) 8-10[8]

Note: A study showed that co-administration with piperine, a CYP3A1 and P-gp inhibitor, significantly increased the Cmax and AUC of domperidone in rats, highlighting its extensive first-pass metabolism.[6][9]

Table 2: Expected Comparative Pharmacokinetics of this compound vs. Domperidone in Rats

ParameterDomperidoneThis compound (Expected)Reference
Cmax LowerBlunted (Lower)[10]
Tmax ~2 hDelayed[2]
AUC LowerHigher[2]
Half-life ShorterExtended (>2x)[2]

Pharmacodynamic Studies in Rodents

Pharmacodynamic (PD) studies are designed to evaluate the physiological effects of this compound, primarily its prokinetic and antiemetic properties.

Experimental Protocol: Gastric Emptying in Rats

Objective: To assess the effect of this compound on gastric emptying in rats.

Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

Materials:

  • This compound

  • Vehicle

  • Test meal (e.g., phenol (B47542) red meal or radiolabeled meal)

  • Oral gavage needles

  • Surgical instruments for stomach removal

  • Spectrophotometer or gamma counter

Procedure:

  • Acclimatization and Fasting: As described in the PK protocol.

  • Grouping: Randomly assign rats to treatment groups (n=6-8 per group):

    • Vehicle control

    • This compound (various doses)

  • Drug Administration: Administer this compound or vehicle orally 30-60 minutes before the test meal.

  • Test Meal Administration: Administer a standard volume of the test meal via oral gavage.

  • Euthanasia and Stomach Removal: At a specific time point after the test meal (e.g., 20 minutes), euthanize the animals and carefully clamp the pylorus and cardia before removing the stomach.

  • Quantification of Gastric Contents: Homogenize the stomach and its contents and quantify the amount of marker (phenol red or radioactivity) remaining.

  • Data Analysis: Calculate the percentage of gastric emptying for each animal and compare the means between groups.

Data Presentation: Representative Gastric Emptying Data

Table 3: Effect of Domperidone on Gastric Emptying in Rodents

TreatmentGastric Emptying Rate (%)Intestinal Propulsion Rate (%)Reference
Control 55.2 ± 5.160.3 ± 4.8[11]
Domperidone 72.4 ± 6.375.1 ± 5.9[11]

Note: These are representative values, and the actual results may vary depending on the specific experimental conditions.

Experimental Protocol: Anti-Pica Model for Nausea in Rats

Objective: To evaluate the anti-nausea effect of this compound using the cisplatin-induced pica model in rats.

Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

Materials:

Procedure:

  • Acclimatization: House rats individually in metabolic cages for several days to acclimate. Provide free access to chow, water, and kaolin pellets.

  • Baseline Measurement: Measure the daily intake of chow and kaolin for 2-3 days to establish a baseline.

  • Grouping: Randomly assign rats to treatment groups (n=6-8 per group):

    • Vehicle + Saline

    • Vehicle + Cisplatin

    • This compound (various doses) + Cisplatin

  • Drug Administration: Administer this compound or vehicle 30-60 minutes before cisplatin.

  • Induction of Pica: Administer cisplatin (e.g., 6 mg/kg, i.p.) to induce pica.

  • Measurement of Kaolin Intake: Measure the consumption of kaolin pellets over the next 24-48 hours.

  • Data Analysis: Compare the amount of kaolin consumed between the different treatment groups.

Data Presentation: Representative Anti-Pica Data

Table 4: Effect of Domperidone on Cisplatin-Induced Pica in Rats

Treatment GroupKaolin Intake ( g/24h )
Vehicle + Saline < 1
Vehicle + Cisplatin (6 mg/kg, i.p.) 5 - 10
Domperidone (e.g., 1-10 mg/kg, p.o.) + Cisplatin Dose-dependent reduction

Note: The exact values can vary. The key outcome is a significant and dose-dependent reduction in kaolin intake in the domperidone-treated groups compared to the cisplatin-only group.

Experimental Workflow for Pharmacodynamic Studies

cluster_0 Gastric Emptying Study cluster_1 Anti-Pica Study GE_Acclimate Acclimatization & Fasting GE_Group Grouping GE_Acclimate->GE_Group GE_Drug Drug Administration (this compound/Vehicle) GE_Group->GE_Drug GE_Meal Test Meal Administration GE_Drug->GE_Meal GE_Euthanize Euthanasia & Stomach Removal GE_Meal->GE_Euthanize GE_Quantify Quantification of Gastric Contents GE_Euthanize->GE_Quantify GE_Analyze Data Analysis GE_Quantify->GE_Analyze Pica_Acclimate Acclimatization & Baseline Measurement Pica_Group Grouping Pica_Acclimate->Pica_Group Pica_Drug Drug Administration (this compound/Vehicle) Pica_Group->Pica_Drug Pica_Cisplatin Cisplatin Administration Pica_Drug->Pica_Cisplatin Pica_Measure Measure Kaolin Intake (24-48h) Pica_Cisplatin->Pica_Measure Pica_Analyze Data Analysis Pica_Measure->Pica_Analyze

Caption: Workflow for assessing gastric emptying and anti-nausea effects.

Preclinical Safety and Toxicology Studies in Rodents

Safety evaluation is a critical component of preclinical drug development. For this compound, a key focus is demonstrating its improved safety profile compared to domperidone.

Experimental Protocol: Acute Oral Toxicity

Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound in rats and mice.

Animals: Male and female rats and mice.

Procedure:

  • Administer single, escalating doses of this compound to different groups of animals.

  • Observe animals for signs of toxicity and mortality over a 14-day period.

  • Perform necropsy on all animals at the end of the study.

  • Calculate the LD50 value.

Experimental Protocol: Sub-chronic Oral Toxicity

Objective: To evaluate the potential toxicity of this compound after repeated oral administration over a 28-day period in rats.[12]

Animals: Male and female Wistar rats.[12]

Procedure:

  • Administer this compound daily via oral gavage at multiple dose levels (e.g., low, mid, high) for 28 days.[12]

  • Include a control group receiving the vehicle only.

  • Monitor clinical signs, body weight, and food consumption throughout the study.[12]

  • Perform hematology, clinical chemistry, and urinalysis at the end of the treatment period.

  • Conduct a full necropsy and histopathological examination of major organs.

Data Presentation: Safety Profile

Table 5: Acute Oral Toxicity of Domperidone

SpeciesLD50 (mg/kg)Reference
Rat 980 - 5243[4][13]
Mouse 300 - 8000[4][13]

Note: The wide range in reported LD50 values may be due to differences in experimental conditions and the salt form of domperidone used.

Table 6: Comparative Safety Profile of Domperidone and this compound

FeatureDomperidoneThis compoundReference
Preclinical Toxicity Sub-chronic studies in rats showed some effects at high doses (e.g., decreased body weight gain).Expected to have a similar or improved general toxicity profile.[14]
Cardiovascular Safety Associated with a risk of QT interval prolongation.No clinically relevant effect on QT/QTc interval at therapeutic and supra-therapeutic concentrations.[15]
Blood-Brain Barrier Penetration LimitedDoes not readily cross the blood-brain barrier.[16][17]

Conclusion

The in vivo experimental designs outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in rodent models. By systematically assessing its pharmacokinetic, pharmacodynamic, and safety profiles, researchers can gather the necessary data to support its further development as a potentially safer and more effective treatment for gastroparesis. The use of established models for gastric emptying and nausea, combined with a thorough toxicological evaluation, will be critical in elucidating the therapeutic potential of this novel deuterated compound.

References

Application Notes and Protocols for Screening Deudomperidone Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deudomperidone (also known as CIN-102) is a peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist in development for the treatment of gastroparesis.[1][2] As a deuterated form of domperidone (B1670879), it is designed to offer an improved pharmacokinetic and safety profile.[1] Domperidone's therapeutic effects stem from its antagonist activity at D2 and D3 receptors in the gastrointestinal tract and the chemoreceptor trigger zone.[3][4]

These application notes provide detailed protocols for a panel of cell-based assays designed to characterize the antagonist activity of this compound and similar compounds at dopamine D2 and D3 receptors. The described methods are fundamental for screening, lead optimization, and mechanistic studies in a drug discovery context.

Key Cell-Based Assays for this compound Activity

The activity of this compound as a dopamine D2/D3 receptor antagonist can be quantified using several robust cell-based assay formats. The primary assays include:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to D2 and D3 receptors.

  • cAMP Functional Assays: To measure the functional antagonism of this compound by quantifying its ability to block agonist-induced inhibition of cyclic AMP production.

  • β-Arrestin Recruitment Assays: To assess the antagonist effect of this compound on another key G-protein coupled receptor (GPCR) signaling pathway.

Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for determining the affinity of a test compound for a specific receptor.[5] These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound (this compound) from the target receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for D2 and D3 receptors.

Materials:

  • Cell Membranes: Membrane preparations from cell lines stably expressing human dopamine D2 or D3 receptors (e.g., HEK293 or CHO cells).[6]

  • Radioligand: [³H]-Spiperone or [³H]-Methylspiperone, a high-affinity antagonist for D2-like receptors.[6][7]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: A high concentration of a known D2/D3 antagonist (e.g., 10 µM Haloperidol or (+)-Butaclamol).[10][11]

  • 96-well Plates, Glass Fiber Filters (GF/C, pre-soaked in 0.3% PEI), Scintillation Vials, Scintillation Cocktail, and a MicroBeta Counter. [8]

Procedure:

  • Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in assay buffer to a final concentration of 5-20 µg protein per well.[8]

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 150 µL of membrane preparation.

    • 50 µL of serially diluted this compound or control compounds (buffer for total binding, non-specific antagonist for non-specific binding).

    • 50 µL of radioligand (e.g., [³H]-Spiperone at a final concentration close to its Kd, typically 0.5 nM).[6]

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[8]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[8][9]

  • Counting: Dry the filters for 30 minutes at 50°C.[8] Place each filter in a scintillation vial, add scintillation cocktail, and count the radioactivity in a MicroBeta counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of this compound concentration.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Data Presentation: Binding Affinity of this compound
ReceptorRadioligandKd of Radioligand (nM)This compound IC50 (nM)This compound Ki (nM)
Dopamine D2[³H]-Spiperone0.21.50.5
Dopamine D3[³H]-Spiperone0.32.20.8

cAMP Functional Assays

Dopamine D2 and D3 receptors are coupled to the inhibitory G-protein (Gi/o).[7] Agonist binding to these receptors inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] Antagonists like this compound block this agonist-induced decrease.

Signaling Pathway: D2/D3 Receptor-Mediated cAMP Inhibition

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2/D3 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates workflow A Seed Cells Expressing D2/D3-ProLink & β-Arrestin-EA B Pre-incubate Cells with this compound A->B C Add Dopamine (Agonist) to Stimulate Receptor B->C D Incubate to Allow β-Arrestin Recruitment C->D E Add Detection Reagent (Luminescent Substrate) D->E F Measure Luminescence E->F G Data Analysis: Determine IC50 F->G

References

Formulation Strategies for Oral Administration of Deudomperidone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deudomperidone (CIN-102) is a peripherally selective dopamine (B1211576) D2/D3 receptor antagonist, developed as a deuterated analog of domperidone (B1670879).[1] Its primary indication is the treatment of gastroparesis.[2] The strategic replacement of hydrogen with deuterium (B1214612) atoms in the domperidone molecule is intended to alter its metabolic pathway, leading to a more favorable pharmacokinetic profile.[3] Specifically, the formulation of this compound is designed to blunt the peak plasma concentration (Cmax) and extend the half-life compared to conventional domperidone, thereby aiming to reduce the risk of cardiac side effects, such as QT prolongation, while maintaining or improving therapeutic efficacy.[4][5]

Like its parent compound, this compound is expected to be a poorly water-soluble drug, which presents a significant challenge for oral bioavailability. Domperidone is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. Therefore, enhancing its dissolution rate is a critical step in developing an effective oral dosage form. This document outlines various formulation strategies that can be employed to overcome the solubility challenges of this compound, drawing from established techniques for domperidone and patent literature for the deuterated compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug is fundamental to designing an effective formulation. While specific data for this compound is not extensively published, the properties of domperidone serve as a close proxy.

PropertyValue (Domperidone)Significance for Formulation
Molecular FormulaC22H24ClN5O2Influences molecular weight and potential for intermolecular interactions.
Molecular Weight425.9 g/mol Relevant for calculating molar ratios in formulations.
Aqueous SolubilityPractically insolubleThis is the primary challenge for oral bioavailability, necessitating solubility enhancement techniques.
pKa7.9 (weak base)Solubility is pH-dependent, with higher solubility in acidic environments like the stomach.
Log P3.9Indicates high lipophilicity, which is favorable for membrane permeability but contributes to poor aqueous solubility.
Melting Point~242.5 °CHigh melting point suggests strong crystal lattice energy, which can hinder dissolution.

Formulation Strategies and Protocols

Given the low solubility of this compound, several advanced formulation strategies are applicable. The following sections detail the theoretical basis and provide exemplary experimental protocols for these approaches, primarily based on studies with domperidone.

Solid Dispersions

Solid dispersion is a highly effective technique for improving the dissolution of poorly water-soluble drugs. It involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix at the molecular level. This approach increases the surface area available for dissolution and circumvents the need to overcome the crystal lattice energy of the drug.

  • Polyvinylpyrrolidone (PVP K30): A common amorphous polymer that can form solid solutions with drugs.

  • Polyethylene Glycols (PEG 6000): A semi-crystalline polymer that can enhance wetting and solubility.

  • Poloxamers (Poloxamer 188): Surfactants that can improve wetting and inhibit drug precipitation.

  • Preparation of the Polymeric Solution: Dissolve the chosen carrier (e.g., PVP K30) in a suitable solvent, such as ethanol, with continuous stirring until a clear solution is obtained.

  • Incorporation of the Drug: Add the accurately weighed domperidone to the polymeric solution. Continue stirring for approximately 45 minutes to ensure complete dissolution and mixing.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) under reduced pressure.

  • Drying and Pulverization: Dry the resulting solid mass in a desiccator for 24 hours to remove any residual solvent. Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 355 µm).

  • Characterization: Analyze the prepared solid dispersion for drug content, dissolution rate, and physical form (using techniques like DSC and XRD to confirm the amorphous state).

  • Carrier Melting: Melt the hydrophilic carrier (e.g., PEG 6000) in a porcelain dish at a temperature approximately 5-10°C above its melting point.

  • Drug Dispersion: Add the accurately weighed domperidone to the molten carrier and stir continuously until a homogenous dispersion is achieved.

  • Solidification: Remove the dish from the heat source and allow the mixture to cool and solidify at room temperature. Placing it in an ice bath can facilitate rapid cooling, which helps in trapping the drug in an amorphous state.

  • Pulverization and Sieving: Scrape the solidified mass, pulverize it using a mortar and pestle, and pass the powder through an 80-mesh sieve.

  • Storage: Store the prepared solid dispersion in a desiccator until further evaluation.

FormulationDrug:Carrier RatioMethodDissolution Efficiency (%) after 60 minReference
Pure Domperidone--~30%[6]
Domperidone:PVP K301:6Solvent Evaporation>90%[6]
Domperidone:PEG 60001:4Solvent Evaporation~85%[6]
Domperidone:Poloxamer 1881:4Solvent Evaporation~80%[6]
Domperidone:Gelucire 50/13:Poloxamer 1881:2:1.5FusionNearly 100% in 30 min[7]
Nanoparticle Formation

Reducing the particle size of a drug to the nanometer range dramatically increases its surface area-to-volume ratio, leading to a significant enhancement in dissolution velocity, as described by the Noyes-Whitney equation.

  • Drug Solution Preparation: Dissolve a precise amount of domperidone in a suitable organic solvent, such as dimethylformamide (DMF).

  • Antisolvent and Stabilizer Preparation: Prepare an aqueous solution containing a stabilizer (e.g., PVP-K30, HPMC-E15) to prevent particle aggregation.

  • Precipitation: Inject the drug solution at a controlled rate (e.g., 1 mL/min) into the rapidly stirring antisolvent solution. The drug will precipitate as nanoparticles upon mixing.

  • Stirring and Maturation: Continue stirring for a defined period (e.g., 30 minutes) to allow for the stabilization of the nanoparticles.

  • Isolation: Isolate the nanoparticles from the suspension by methods such as centrifugation or lyophilization (freeze-drying) to obtain a dry powder.

  • Characterization: Characterize the nanoparticles for particle size, size distribution, surface morphology (SEM/TEM), and dissolution performance.

StabilizerDrug:Polymer RatioAverage Particle Size (nm)Dissolution after 30 min (%)Reference
Pure Domperidone-> 2000< 20%[8]
PVP-K151:2~84> 90%[8]
HPMC-E151:2~150~85%[8]
Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble drug molecules, like domperidone, forming inclusion complexes that have significantly improved aqueous solubility.

  • Molar Ratio Calculation: Determine the appropriate molar ratio of domperidone to the cyclodextrin derivative (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD), typically starting with 1:1 or 1:2.

  • Mixing: Mix the domperidone and HP-β-CD powders in a mortar.

  • Kneading: Add a small amount of a hydro-alcoholic solution (e.g., water:ethanol 1:1) to the powder mixture and knead thoroughly for a period of 45-60 minutes to form a paste of suitable consistency.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve.

  • Characterization: Evaluate the complex for successful inclusion using DSC (disappearance of the drug's melting peak) and FTIR, and assess the improvement in solubility and dissolution rate.

FormulationMolar Ratio (Drug:HP-β-CD)Preparation MethodSolubility Enhancement FactorReference
Domperidone in Water--1x[9]
Domperidone:HP-β-CD1:2Kneading> 10x[9]
Domperidone:Methylated-β-CD1:1UltrasonicationSignificant increase[10]

Visualization of Workflows and Concepts

G cluster_0 Drug Substance cluster_1 Formulation Approaches cluster_2 Manufacturing Processes cluster_3 Outcome This compound This compound (BCS Class II) SolidDispersion Solid Dispersion This compound->SolidDispersion Nanoparticles Nanoparticle Formation This compound->Nanoparticles Cyclodextrin Cyclodextrin Complexation This compound->Cyclodextrin SolventEvap Solvent Evaporation SolidDispersion->SolventEvap Fusion Fusion (Melting) SolidDispersion->Fusion Precipitation Solvent-Antisolvent Precipitation Nanoparticles->Precipitation Kneading Kneading Cyclodextrin->Kneading Outcome Enhanced Dissolution Rate & Improved Bioavailability SolventEvap->Outcome Fusion->Outcome Precipitation->Outcome Kneading->Outcome

G Drug_Crystal Drug Crystal (High Lattice Energy) Process Solid Dispersion Process (Melting or Solvent Evap.) Drug_Crystal->Process Carrier Hydrophilic Carrier (e.g., PVP, PEG) Carrier->Process Amorphous_Dispersion Amorphous Solid Dispersion (Drug molecules dispersed in carrier) Process->Amorphous_Dispersion Dissolution Rapid Dissolution in GI Fluids Amorphous_Dispersion->Dissolution

Conclusion and Future Directions

The oral formulation of this compound is centered on overcoming the inherent poor aqueous solubility of the molecule to ensure adequate bioavailability and a modified pharmacokinetic profile. While the exact composition of the clinical formulation CIN-102 is proprietary, the principles and protocols outlined here for its parent compound, domperidone, provide a robust framework for research and development. Strategies such as solid dispersions, nanoparticle engineering, and cyclodextrin complexation have been proven effective.[6][8][9]

Future work in this area should focus on optimizing these technologies for this compound, potentially exploring combination approaches (e.g., a solid dispersion of a cyclodextrin complex) and developing modified-release dosage forms as suggested in the patent literature.[11] The ultimate goal is to develop a stable, scalable, and effective oral product that leverages the improved safety profile of this compound to provide a much-needed therapeutic option for patients with gastroparesis.

References

Application Notes and Protocols for Assessing Gastric Emptying with Domperidone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the effect of domperidone (B1670879) on gastric emptying. The protocols are based on established clinical and research methodologies.

Introduction

Domperidone is a peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist with prokinetic and antiemetic properties.[1] It is used to treat nausea and vomiting, and in some regions, for gastrointestinal motility disorders like gastroparesis.[1][2] Domperidone's mechanism of action involves blocking dopamine receptors in the gastrointestinal tract, which enhances gastric motility and facilitates the movement of food through the stomach.[1] It also increases the tone of the lower esophageal sphincter.[1] The assessment of gastric emptying is crucial for diagnosing conditions like gastroparesis and for evaluating the efficacy of prokinetic agents such as domperidone.[2][3] This document outlines three common methods for assessing gastric emptying: Gastric Emptying Scintigraphy (GES), the ¹³C-Spirulina Breath Test (GEBT), and the Wireless Motility Capsule (WMC).

General Considerations for Assessing Gastric Emptying with Domperidone

When designing a study to assess the effects of domperidone on gastric emptying, the following points should be considered:

  • Study Design: A crossover study design is often employed, where each participant serves as their own control, receiving both the treatment (domperidone) and a placebo at different times.[4]

  • Washout Period: A sufficient washout period between treatments is necessary to ensure that the effects of the first treatment do not carry over to the second. The duration should be based on the half-life of domperidone.

  • Medication Discontinuation: Prokinetic agents, including domperidone, and other medications that can affect gastric emptying (e.g., opiates, anticholinergics) should be discontinued (B1498344) for a specified period before each gastric emptying test.[5][6][7][8] A typical recommendation is to stop these medications at least 2-3 days prior to the test.[5][6][7]

  • Patient Preparation: Patients should fast overnight (minimum 8 hours) before the test.[4][9] For diabetic patients, careful management of blood glucose levels is important, and specific instructions regarding their medication should be provided.[7]

Experimental Protocols

Gastric Emptying Scintigraphy (GES)

GES is considered the gold standard for measuring gastric emptying.[2][3] It involves the ingestion of a radiolabeled meal and subsequent imaging to quantify the rate at which the meal leaves the stomach.

Protocol:

  • Patient Preparation:

    • Fast overnight for at least 8 hours.

    • Discontinue all medications known to affect gastric motility for 48-72 hours prior to the study, as determined by the referring physician.[6]

    • For diabetic patients, blood glucose should be monitored and managed.

  • Test Meal:

    • A standardized low-fat, solid meal is recommended, typically a ⁹⁹mTc sulfur colloid-labeled egg-white meal.[2][5]

    • The meal should be consumed within 10 minutes.[8]

  • Imaging:

    • Acquire images immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.[5][8] An optional 30-minute time point can be included to assess for rapid gastric emptying.[8]

    • Imaging is performed with the patient in a standing or sitting position.

  • Data Analysis:

    • The percentage of the meal remaining in the stomach at each time point is calculated.

    • Delayed gastric emptying is typically defined as more than 10% retention at 4 hours.[10]

  • Domperidone Administration Protocol:

    • In a crossover design, patients would undergo the GES protocol twice.

    • Treatment Arm: Administer the specified dose of domperidone (e.g., 10-20 mg) a set time (e.g., 30-60 minutes) before the test meal.

    • Placebo Arm: Administer a matching placebo at the same time point before the test meal.

¹³C-Spirulina Breath Test (GEBT)

The GEBT is a non-invasive, non-radioactive method for measuring gastric emptying of solids.[11][12] It involves consuming a meal containing ¹³C-labeled Spirulina and measuring the appearance of ¹³CO₂ in the breath over time.

Protocol:

  • Patient Preparation:

    • Fast overnight for at least 8 hours.[9]

    • Discontinue medications affecting gastric motility as per standard guidelines.

  • Test Meal:

    • A standardized meal consisting of scrambled eggs containing ¹³C-Spirulina, saltine crackers, and water is provided.[11][12]

    • The meal should be consumed within a specified timeframe (e.g., 10 minutes).[13]

  • Breath Sample Collection:

    • Collect baseline breath samples before the meal.[9]

    • Collect post-meal breath samples at regular intervals, typically at 45, 90, 120, 150, 180, and 240 minutes after meal consumption.[9][12][13]

  • Data Analysis:

    • The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using a mass spectrometer.[12]

    • The rate of ¹³CO₂ excretion is calculated to determine the gastric emptying rate.

  • Domperidone Administration Protocol:

    • Similar to the GES protocol, a crossover design would be implemented.

    • Treatment Arm: Domperidone is administered prior to the ¹³C-Spirulina meal.

    • Placebo Arm: A placebo is administered.

Wireless Motility Capsule (WMC)

The WMC is an ingestible capsule that measures pH, temperature, and pressure as it travels through the gastrointestinal tract, providing an ambulatory assessment of transit times.[14][15][16]

Protocol:

  • Patient Preparation:

    • Discontinue medications affecting GI motility.

    • Fast overnight.

  • Procedure:

    • The patient ingests the wireless motility capsule with a standardized meal.[17]

    • The capsule transmits data to an external receiver worn by the patient.[14]

  • Data Analysis:

    • Gastric emptying time is determined by the sharp increase in pH as the capsule moves from the acidic environment of the stomach to the more alkaline duodenum.[14]

    • Delayed gastric emptying is defined as a gastric transit time of more than 5 hours.[10]

  • Domperidone Administration Protocol:

    • A crossover design would be appropriate.

    • Treatment Arm: Domperidone is given before the ingestion of the capsule and meal.

    • Placebo Arm: A placebo is administered.

Data Presentation

Quantitative data from studies assessing the effect of domperidone on gastric emptying can be summarized in a table for clear comparison.

ParameterMethodControl/Placebo Group (Mean ± SD/SEM)Domperidone Group (Mean ± SD/SEM)p-valueReference
Gastric Emptying Half-Time (T½) (minutes) ¹³C-Octanoic Acid Breath Test254 ± 54236 ± 65> 0.05[18]
Gastric Retention at 2 hours (%) Gastric Emptying Scintigraphy87.3 ± 3.7157.2 ± 5.04< 0.05[19]
Start of Gastric Emptying (minutes) Radiography with Barium Sulfate25.7112.86< 0.05[20]
End of Gastric Emptying (minutes) Radiography with Barium Sulfate94.2955.71> 0.05[20]

Visualization of Domperidone's Mechanism of Action

The following diagram illustrates the signaling pathway through which domperidone is thought to exert its prokinetic effects on gastric motility.

Domperidone_Mechanism cluster_neuron Cholinergic Neuron (Myenteric Plexus) cluster_muscle Gastric Smooth Muscle Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds to ACh_release Acetylcholine (ACh) Release D2R->ACh_release inhibits M_receptor Muscarinic Receptor ACh_release->M_receptor binds to Domperidone Domperidone Domperidone->D2R blocks Contraction Increased Contraction M_receptor->Contraction stimulates

References

Application Notes and Protocols for Radiolabeling Deudomperidone for PET Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deudomperidone, a deuterated analog of domperidone, is a peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist under investigation for the treatment of gastroparesis. Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive in vivo quantification of drug-target engagement. Radiolabeling this compound with a positron-emitting radionuclide, such as Carbon-11 or Fluorine-18, would enable PET imaging studies to determine its biodistribution, pharmacokinetics, and dopamine D2/D3 receptor occupancy in living subjects. These studies are crucial for optimizing dosing strategies and understanding the mechanism of action of this compound.

This document provides detailed application notes and protocols for the radiolabeling of this compound with Carbon-11 ([¹¹C]this compound) for use in PET imaging studies. Two potential radiolabeling strategies are presented: direct radiolabeling of the benzimidazolone moiety using [¹¹C]CO₂ and N-alkylation of a precursor with a [¹¹C]methylating agent.

Signaling Pathway of this compound

This compound exerts its pharmacological effect by acting as an antagonist at dopamine D2 and D3 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase through the activation of an inhibitory G-protein (Gi/o). By blocking these receptors, this compound prevents the downstream signaling cascade initiated by dopamine.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R Dopamine D2/D3 Receptor Dopamine->D2R Binds & Activates This compound This compound This compound->D2R Binds & Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Inhibition) PKA->Cellular_Response Leads to

Figure 1: Dopamine D2/D3 receptor signaling pathway and the antagonistic action of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the radiolabeling of dopamine D2 receptor antagonists using Carbon-11, which can be expected for the synthesis of [¹¹C]this compound.

Table 1: Radiosynthesis Parameters for [¹¹C]Benzimidazolone Analogs

Parameter[¹¹C]CO₂ Fixation Method[¹¹C]Methylation Method
Precursor Diamine precursor of this compoundDesmethyl-deudomperidone
Radiolabeling Agent [¹¹C]CO₂[¹¹C]CH₃I or [¹¹C]CH₃OTf
Reaction Time 5 - 15 min5 - 10 min
Radiochemical Yield (decay-corrected) 20 - 40%30 - 60%
Radiochemical Purity > 98%> 98%
Molar Activity (at end of synthesis) 40 - 150 GBq/µmol80 - 250 GBq/µmol

Table 2: In Vitro and In Vivo Evaluation Parameters

ParameterExpected Value/Outcome
In Vitro Stability (human plasma, 60 min) > 95% intact tracer
LogD₇.₄ 2.0 - 3.5
Brain Uptake (in rodents/primates) Moderate to high, with specific binding in striatum
Specificity (Blockade with unlabeled this compound) Significant reduction in striatal uptake
Metabolite Profile (in vivo) Minimal brain-penetrant radiometabolites

Experimental Protocols

Protocol 1: Radiosynthesis of [¹¹C]this compound via [¹¹C]CO₂ Fixation

This protocol describes the synthesis of [¹¹C]this compound by reacting a suitable diamine precursor with cyclotron-produced [¹¹C]CO₂.

Materials:

  • Diamine precursor of this compound

  • [¹¹C]CO₂ produced from a cyclotron

  • Anhydrous Dimethylformamide (DMF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

  • Automated radiosynthesis module

  • HPLC system with a semi-preparative column (e.g., C18) and a radiation detector

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Sterile water for injection, USP

  • Ethanol (B145695), USP

Procedure:

  • Precursor Preparation: Dissolve the diamine precursor of this compound (1-2 mg) and BOP (5-10 mg) in anhydrous DMF (300 µL) in a sealed reaction vessel within the automated synthesis module.

  • [¹¹C]CO₂ Trapping: Deliver cyclotron-produced [¹¹C]CO₂ to the reaction vessel containing the precursor solution. Add DBU (5-10 µL) to facilitate the fixation of [¹¹C]CO₂.

  • Reaction: Heat the reaction mixture at 80-100°C for 5-10 minutes.

  • Purification:

    • Quench the reaction with water (1 mL) and inject the mixture onto the semi-preparative HPLC column.

    • Elute with a suitable mobile phase (e.g., acetonitrile/water gradient) to separate [¹¹C]this compound from unreacted precursor and byproducts.

    • Collect the radioactive fraction corresponding to the product.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water.

    • Trap the [¹¹C]this compound on a C18 SPE cartridge.

    • Wash the cartridge with sterile water to remove HPLC solvents.

    • Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.

  • Quality Control:

    • Determine the radiochemical purity and identity of the final product using analytical HPLC.

    • Measure the molar activity.

    • Perform tests for sterility, pyrogenicity, and residual solvents.

Radiosynthesis_Workflow_CO2 Cyclotron Cyclotron ([¹¹C]CO₂ Production) Trapping [¹¹C]CO₂ Trapping with DBU Cyclotron->Trapping Precursor Diamine Precursor + BOP in DMF Precursor->Trapping Reaction Heating (80-100°C) 5-10 min Trapping->Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC SPE Solid-Phase Extraction (Formulation) HPLC->SPE QC Quality Control SPE->QC Final_Product [¹¹C]this compound for Injection QC->Final_Product

Figure 2: Radiosynthesis workflow for [¹¹C]this compound via [¹¹C]CO₂ fixation.
Protocol 2: Radiosynthesis of [¹¹C]this compound via [¹¹C]Methylation

This protocol describes the synthesis of [¹¹C]this compound by N-methylation of a desmethyl-deudomperidone precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Materials:

  • Desmethyl-deudomperidone precursor

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf)

  • Anhydrous solvent (e.g., DMF, acetone)

  • Base (e.g., potassium carbonate, sodium hydroxide)

  • Automated radiosynthesis module

  • HPLC system with a semi-preparative column and a radiation detector

  • SPE cartridges (e.g., C18)

  • Sterile water for injection, USP

  • Ethanol, USP

Procedure:

  • Precursor Preparation: Dissolve the desmethyl-deudomperidone precursor (0.5-1 mg) and base in the anhydrous solvent (300 µL) in a reaction vessel.

  • [¹¹C]Methylation: Bubble the [¹¹C]CH₃I or [¹¹C]CH₃OTf through the precursor solution.

  • Reaction: Heat the reaction mixture at 80-120°C for 5-10 minutes.

  • Purification: Follow the same HPLC purification procedure as described in Protocol 1.

  • Formulation: Follow the same formulation procedure as described in Protocol 1.

  • Quality Control: Perform the same quality control checks as described in Protocol 1.

Radiosynthesis_Workflow_Methylation Methylating_Agent [¹¹C]CH₃I or [¹¹C]CH₃OTf Production Methylation N-[¹¹C]Methylation Methylating_Agent->Methylation Precursor Desmethyl-deudomperidone + Base in Solvent Precursor->Methylation Reaction Heating (80-120°C) 5-10 min Methylation->Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC SPE Solid-Phase Extraction (Formulation) HPLC->SPE QC Quality Control SPE->QC Final_Product [¹¹C]this compound for Injection QC->Final_Product PET_Imaging_Workflow cluster_baseline cluster_blocking Animal_Prep Animal Preparation (Fasting, Anesthesia, Catheterization) Positioning Animal Positioning in PET Scanner Animal_Prep->Positioning Baseline_Injection [¹¹C]this compound Injection Positioning->Baseline_Injection Blocking_Pretreat Unlabeled this compound Pre-treatment Positioning->Blocking_Pretreat Baseline_Scan_Group Baseline Scan Blocking_Scan_Group Blocking Scan Baseline_Acquisition Dynamic PET Scan (60-90 min) Baseline_Injection->Baseline_Acquisition Image_Analysis Image Reconstruction & Analysis (ROIs, TACs) Baseline_Acquisition->Image_Analysis Blocking_Injection [¹¹C]this compound Injection Blocking_Pretreat->Blocking_Injection Blocking_Acquisition Dynamic PET Scan (60-90 min) Blocking_Injection->Blocking_Acquisition Blocking_Acquisition->Image_Analysis Quantification Quantification of Receptor Occupancy Image_Analysis->Quantification

Application Notes and Protocols: Establishing a Domperidone Dose-Response Curve in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domperidone (B1670879) is a peripherally selective dopamine (B1211576) D2 receptor antagonist, widely recognized for its prokinetic and antiemetic properties.[1][2][3] Unlike other D2 antagonists, domperidone does not readily cross the blood-brain barrier, which significantly minimizes central nervous system side effects.[2] Its therapeutic effects are primarily mediated by blocking D2 receptors in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ) of the medulla oblongata, which is located outside the blood-brain barrier.[1][4] These application notes provide a comprehensive guide to establishing a dose-response curve for domperidone in preclinical animal models, focusing on its antiemetic and gastroprokinetic efficacy, as well as its primary side effect, hyperprolactinemia.

Mechanism of Action: Signaling Pathway

Domperidone's primary mechanism involves the blockade of D2 dopamine receptors. In the gastrointestinal tract, dopamine typically inhibits motility by relaxing smooth muscles.[4] By antagonizing these receptors, domperidone enhances gastrointestinal peristalsis and facilitates gastric emptying.[4][5] In the CTZ, dopamine receptor activation can induce vomiting; domperidone's blockade of these receptors leads to its antiemetic effect.[1][4] A notable secondary effect of this D2 receptor antagonism in the pituitary gland is an increase in prolactin secretion, as dopamine tonically inhibits its release.[4]

Caption: Domperidone's mechanism of action.

Experimental Protocols

Protocol 1: Evaluation of Antiemetic Efficacy (Cisplatin-Induced Emesis in Musk Shrews)

This protocol is designed to assess the antiemetic properties of domperidone using the musk shrew (Suncus murinus), an animal model that, unlike rodents, possesses a vomiting reflex.[1]

Materials:

  • Male or female musk shrews (35-55 g)

  • Domperidone

  • Cisplatin (B142131)

  • Vehicle for domperidone (e.g., 0.1% lactic acid in saline)

  • Sterile 0.9% saline

  • Individual observation chambers

  • Intraperitoneal (i.p.) injection supplies

Procedure:

  • Acclimatization: Acclimate shrews to the laboratory environment for at least one week.

  • Fasting: Fast the animals for 12 hours before the experiment, with ad libitum access to water.[1]

  • Grouping: Randomly assign shrews to treatment groups (e.g., Vehicle + Saline, Vehicle + Cisplatin, Domperidone (low, mid, high dose) + Cisplatin).

  • Drug Administration:

    • Administer the assigned dose of domperidone or its vehicle via i.p. injection.

    • After a 30-minute pretreatment interval, administer cisplatin (e.g., 30 mg/kg, i.p.) to induce emesis.[1]

  • Observation:

    • Immediately after cisplatin injection, place each shrew in an individual observation chamber.

    • Record the number of emetic episodes (retching and/or vomiting) for each animal over a 2-4 hour observation period.[1]

  • Data Analysis:

    • Calculate the total number of emetic episodes for each animal.

    • Compare the mean number of emetic episodes between the control (Vehicle + Cisplatin) and domperidone-treated groups using ANOVA followed by a suitable post-hoc test.

    • Calculate the percentage inhibition of vomiting for each domperidone dose.[1]

Protocol 2: Evaluation of Gastroprokinetic Efficacy (Gastric Emptying in Rats)

This protocol measures the effect of domperidone on the rate of gastric emptying in rats using a non-absorbable dye method.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Domperidone

  • Vehicle for domperidone

  • Phenol (B47542) red (non-absorbable marker)

  • Methylcellulose or gum tragacanth (5%) for test meal preparation[6]

  • 0.1 N NaOH

  • Spectrophotometer

  • Oral gavage needles

  • Surgical instruments for stomach removal

Procedure:

  • Acclimatization: Acclimate rats for at least one week.

  • Fasting: Fast rats overnight (18-24 hours) with free access to water.

  • Grouping: Randomly assign rats to treatment groups (e.g., Vehicle, Domperidone at various doses). A baseline group sacrificed at time zero is also required.

  • Drug Administration: Administer domperidone or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Test Meal Administration: After 30-60 minutes, administer a test meal containing phenol red (e.g., 1.5 ml of 50 mg/100 ml phenol red in 5% gum tragacanth) via oral gavage.

  • Sample Collection:

    • After a set time (e.g., 20 minutes), euthanize the rats by cervical dislocation.

    • Immediately clamp the pylorus and cardia of the stomach and carefully remove it.

  • Analysis:

    • Homogenize the stomach in 0.1 N NaOH.

    • Allow the mixture to settle for 1 hour, then measure the absorbance of the supernatant at 560 nm.

    • The amount of phenol red recovered is determined from a standard curve.

  • Data Analysis:

    • Calculate Gastric Emptying (%) using the formula: (1 - (X / Y)) * 100, where X is the absorbance of phenol red from the test animal's stomach, and Y is the mean absorbance from the baseline (time zero) group.[6]

    • Compare the percentage of gastric emptying between the vehicle and domperidone-treated groups to establish a dose-response relationship.

Protocol 3: Assessment of Hyperprolactinemia Side Effect (Prolactin Measurement in Rats)

This protocol assesses the effect of different doses of domperidone on serum prolactin levels.

Materials:

  • Male or female rats (strain as per other experiments)

  • Domperidone and vehicle

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Centrifuge

  • Rat prolactin ELISA kit

Procedure:

  • Acclimatization and Grouping: As described in previous protocols.

  • Drug Administration: Administer domperidone or vehicle (i.p. or p.o.) at various doses.

  • Blood Sampling:

    • Collect blood samples at a time point corresponding to the peak plasma concentration of domperidone (if known) or at the time of behavioral/physiological testing. This can be done via tail vein or cardiac puncture at euthanasia.

  • Plasma Separation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Prolactin Measurement: Quantify prolactin levels in the plasma samples using a commercially available rat prolactin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the mean prolactin concentrations between the vehicle and domperidone-treated groups.

    • Plot the dose of domperidone against the corresponding mean prolactin concentration to visualize the dose-response relationship.

Experimental Workflow Visualization

Experimental_Workflow cluster_assays 6. Efficacy/Side Effect Assessment cluster_data 7. Data Collection & Analysis acclimatization 1. Animal Acclimatization (1 week) fasting 2. Fasting (12-24 hours) acclimatization->fasting grouping 3. Random Group Assignment (Vehicle, Domperidone Doses) fasting->grouping drug_admin 4. Domperidone/Vehicle Administration (i.p. or p.o.) grouping->drug_admin pretreatment 5. Pretreatment Interval (30-60 min) drug_admin->pretreatment prolactin_sample Side Effect Assay: Collect Blood Sample drug_admin->prolactin_sample emesis_induce Antiemetic Assay: Induce Emesis (Cisplatin) pretreatment->emesis_induce gastric_meal Prokinetic Assay: Administer Test Meal pretreatment->gastric_meal emesis_data Count Emetic Episodes emesis_induce->emesis_data gastric_data Measure Gastric Contents gastric_meal->gastric_data prolactin_data Measure Prolactin (ELISA) prolactin_sample->prolactin_data analysis 8. Statistical Analysis & Dose-Response Curve Generation emesis_data->analysis gastric_data->analysis prolactin_data->analysis

Caption: General workflow for dose-response studies.

Quantitative Data from Animal Studies

The following tables summarize dose-response data for domperidone from various animal studies. It is important to note that experimental conditions can vary significantly between studies.

Table 1: Antiemetic and Gastroprokinetic Effects of Domperidone

Animal ModelEffect MeasuredDomperidone Dose (mg/kg)RouteResult
HorseGastric Emptying1.1OralNo significant effect on gastric emptying.[7][8]
HorseGastric Emptying5.0OralIncreased peak plasma acetaminophen (B1664979) concentration, indicating increased gastric emptying.[7][8]
Guinea PigGastric Muscle Contraction3 x 10⁻⁸ mol/L (Ki)In vitroAntagonized dopamine-induced inhibition of muscle contraction.[9]

Table 2: Side Effects and Other Physiological Effects of Domperidone

Animal ModelEffect MeasuredDomperidone Dose (mg/kg)RouteResult
Rat (Female)Conditioned Avoidance Behavior4.0 (daily for 30 days)i.p.Impaired performance.[10]
Rat (Male)Conditioned Avoidance Behavior4.0 (daily for 30 days)i.p.No effect observed.[10]
Rat (Brown Norway)Minute Ventilation (Resting)0.1 - 5.0i.p.Dose-dependent decrease in minute ventilation.[11]
Rat (Sprague-Dawley)Minute Ventilation (Resting)0.1 - 5.0i.p.No significant change.[11]
Gilt (Late-pregnant)Serum Prolactin0.1i.m.Increased prolactin, but less sustained than higher doses.[12]
Gilt (Late-pregnant)Serum Prolactin0.5i.m.Rapid and sustained increase in prolactin over 24 days.[12]
Gilt (Late-pregnant)Serum Prolactin1.0i.m.No further increase in prolactin compared to the 0.5 mg/kg dose.[12]
RatSub-chronic Toxicity (28 days)15, 30, 60OralNo significant toxicity observed.[13]

References

Application Notes: Deudomperidone as a Tool Compound in Dopamine Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deudomperidone (also known as CIN-102) is a deuterated analog of domperidone, a peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist.[1][2] As a research tool, this compound offers distinct advantages over its parent compound, primarily due to the kinetic isotope effect. The substitution of hydrogen with deuterium (B1214612) atoms at specific positions forms a more stable carbon-deuterium bond, which can alter drug metabolism.[3] This modification was engineered to improve the pharmacokinetic (PK) profile, resulting in a more sustained plasma concentration and a longer half-life compared to domperidone.[3]

A key application of this compound is the study of peripheral dopamine signaling with minimal confounding effects from the central nervous system (CNS), as it does not readily cross the blood-brain barrier.[3] Its primary mechanism involves blocking dopamine D2/D3 receptors in the gastrointestinal (GI) tract and the chemoreceptor trigger zone (CTZ), making it an invaluable tool for investigating gastroparesis, nausea, and vomiting.[2] Furthermore, its design significantly reduces the risk of cardiac QT prolongation, a known concern with domperidone, enhancing its utility as a safer tool compound for in vivo studies.[2][3]

Mechanism of Action

This compound acts as a competitive antagonist at dopamine D2 and D3 receptors. These receptors are G protein-coupled receptors (GPCRs) that signal through the Gαi/o pathway.[4] Upon binding of the endogenous agonist dopamine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By binding to these receptors, this compound blocks dopamine from activating this cascade. This antagonism restores adenylyl cyclase activity, thereby preventing the dopamine-induced decrease in cAMP. In the upper GI tract, this inhibition of dopamine signaling leads to increased esophageal sphincter pressure and enhanced gastric motility (a prokinetic effect).[2] In the CTZ, this blockade mediates its antiemetic effects.

cluster_0 Cell Membrane D2R Dopamine D2/D3 Receptor (Gi-coupled) AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates This compound This compound (Antagonist) This compound->D2R Binds & Blocks cluster_0 In Vitro Characterization cluster_1 In Vivo Assessment p1 Protocol 1: Radioligand Binding Assay p2 Protocol 2: cAMP Functional Assay p1->p2 Confirms Functional Activity d1 Determine Binding Affinity (Ki) for D2/D3 Receptors p1->d1 d2 Determine Functional Potency (IC50) as an Antagonist p2->d2 p3 Protocol 3: Rodent Gastric Emptying Model p2->p3 Translates to In Vivo Efficacy d3 Measure Prokinetic Effect (e.g., Gastric Emptying Rate) p3->d3 cluster_pk Pharmacokinetic Profile cluster_outcome Therapeutic & Research Outcome Deudo_PK This compound (Deuterated) Deudo_Profile Lower Cmax Longer Half-life Sustained Exposure Deudo_PK->Deudo_Profile Dom_PK Domperidone (Non-deuterated) Dom_Profile Higher Cmax Shorter Half-life Dom_PK->Dom_Profile Outcome Reduced Peak-Dose Side Effects (e.g., QT Prolongation) Improved Tolerability Profile for Chronic Dosing Studies Deudo_Profile->Outcome Leads to

References

Sourcing and Application of Research-Grade Deudomperidone for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Deudomperidone, a deuterated analog of domperidone (B1670879), is a selective peripheral dopamine (B1211576) D2 and D3 receptor antagonist currently under investigation for the treatment of gastroparesis.[1][2][3] Its mechanism of action involves blocking dopamine receptors in the gastrointestinal tract, which can enhance gut motility and reduce nausea and vomiting.[4] In a laboratory setting, research-grade this compound serves as a critical tool for in vitro and in vivo studies aimed at elucidating the pharmacology of dopamine receptors, investigating potential new therapeutic applications, and conducting preclinical safety and efficacy assessments.

The deuteration of domperidone is designed to alter its pharmacokinetic profile, potentially offering a more stable and sustained therapeutic effect compared to its non-deuterated counterpart.[5] This makes it a compound of interest for researchers studying drug metabolism and pharmacokinetics.

Sourcing Research-Grade this compound

Acquiring this compound for laboratory use requires sourcing from specialized chemical suppliers. As a compound primarily in clinical development, it may not be as readily available as more common research chemicals. Below is a summary of potential suppliers and custom synthesis services.

Supplier/ServiceProduct NameCatalog NumberPurityQuantityStorageNotes
Cayman Chemical Domperidone-d630152≥99% deuterated forms (d1-d6)1 mg-20°CSolid format.[6]
DC Chemicals This compound (Domperidone-d4)DC47110Not specifiedNot specifiedPowder: -20°C (2 years)Also available in DMSO.
LGC Standards Domperidone-d4TRC-D531103Not specifiedCustom SynthesisNot specifiedRequires a quote request for custom synthesis.[7]
MedKoo Biosciences This compoundNot specifiedNot specifiedNot specifiedNot specifiedListed as a research-use product.[8]
Custom Synthesis This compoundN/AAs per requestAs per requestAs per requestServices offered by companies like Alfa Chemistry and ResolveMass Laboratories.[9][10]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound to characterize its interaction with the dopamine D2 receptor.

Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

This protocol determines the binding affinity (Ki) of this compound for the dopamine D2 receptor by measuring its ability to displace a known radiolabeled D2 antagonist.

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Non-specific Ligand: 10 µM Haloperidol or 1 µM unlabeled Spiperone.

  • This compound Stock Solution: 1 mM in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[11]

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and scintillation counter .

  • 96-well plates .

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the D2 receptor.

    • Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (for total binding) or 50 µL of non-specific ligand (for non-specific binding).

      • 50 µL of serially diluted this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

      • 50 µL of radioligand at a concentration near its Kd (e.g., 0.2-0.5 nM for [³H]-Spiperone).[11]

      • 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[11]

  • Harvesting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[11]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional cAMP Assay for Dopamine D2 Receptor (a Gαi-coupled GPCR)

This assay measures the ability of this compound to antagonize the dopamine-induced inhibition of adenylyl cyclase, which results in a change in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • Assay Medium: Serum-free medium or HBSS.

  • Adenylyl Cyclase Activator: Forskolin (B1673556) (1 mM stock solution).

  • Dopamine Stock Solution: 1 mM in an antioxidant-containing buffer.

  • This compound Stock Solution: 1 mM in DMSO.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Seeding:

    • Seed the D2 receptor-expressing cells into a 96-well or 384-well plate at a predetermined optimal density and culture overnight.

  • Antagonist Pre-incubation:

    • Remove the culture medium and add assay medium containing various concentrations of this compound.

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add dopamine at a concentration that produces approximately 80% of its maximal effect (EC80) to all wells except the basal control.

    • Simultaneously, add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

  • Incubation:

    • Incubate the plate for 30 minutes at 37°C to allow for changes in intracellular cAMP levels.

  • cAMP Measurement:

    • Lyse the cells and measure the cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Determine the IC50 value of this compound for the inhibition of the dopamine response using non-linear regression.

Visualizations

Deudomperidone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates This compound This compound This compound->D2R Binds & Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Catalyzes Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., altered ion channel conductance, gene expression) PKA->Response Phosphorylates Targets

Caption: Dopamine D2 Receptor Signaling Pathway and this compound's Mechanism of Action.

Radioligand_Binding_Assay_Workflow prep 1. Membrane Preparation (D2R-expressing cells) setup 2. Assay Setup in 96-well Plate (Membranes, Radioligand, this compound) prep->setup incubation 3. Incubation (60-90 min at RT) setup->incubation harvesting 4. Harvesting (Filtration to separate bound/unbound) incubation->harvesting quantification 5. Quantification (Scintillation Counting) harvesting->quantification analysis 6. Data Analysis (IC50 and Ki determination) quantification->analysis

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

cAMP_Assay_Workflow seeding 1. Cell Seeding (D2R-expressing cells) preincubation 2. Antagonist Pre-incubation (this compound) seeding->preincubation stimulation 3. Agonist Stimulation (Dopamine + Forskolin) preincubation->stimulation incubation 4. Incubation (30 min at 37°C) stimulation->incubation measurement 5. cAMP Measurement (Lysis & Assay Kit) incubation->measurement analysis 6. Data Analysis (IC50 determination) measurement->analysis

Caption: Experimental Workflow for a Functional cAMP Assay.

References

Troubleshooting & Optimization

improving oral bioavailability of deudomperidone formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of deudomperidone formulations with improved oral bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the formulation of this compound, a Biopharmaceutics Classification System (BCS) Class II compound with low solubility and high permeability.[1]

Q1: My this compound solid dispersion shows poor dissolution enhancement. What are the potential causes and solutions?

A: This is a common issue that can arise from several factors:

  • Inadequate Polymer Selection: The chosen polymer may not be optimal for this compound. Consider screening a range of hydrophilic polymers such as polyvinylpyrrolidone (B124986) (PVP) K30, polyethylene (B3416737) glycols (PEGs), or copolymers like Soluplus®.

  • Incorrect Drug-to-Carrier Ratio: The ratio of this compound to the polymer is critical. A low polymer concentration may not sufficiently disperse the drug, while an excessively high concentration can lead to gelling, which can hinder drug release. It is advisable to experiment with various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5).

  • Phase Separation or Recrystallization: The amorphous drug may have recrystallized during preparation or storage. This can be assessed using Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). To prevent this, consider using a combination of polymers or adding a surfactant to stabilize the amorphous form.

  • Suboptimal Preparation Method: The chosen method (e.g., solvent evaporation, fusion) may not be suitable. For thermosensitive drugs like this compound, solvent evaporation is often preferred over the fusion method. Ensure complete solvent removal, as residual solvent can act as a plasticizer and promote recrystallization.

Q2: I am observing particle aggregation in my this compound nanosuspension. How can I prevent this?

A: Particle aggregation in nanosuspensions is a sign of instability. Here are some troubleshooting steps:

  • Insufficient Stabilizer Concentration: The concentration of the stabilizer (e.g., surfactants like Poloxamer 188 or polymers like HPMC) may be too low to effectively cover the surface of the nanoparticles. Try increasing the stabilizer concentration.

  • Inappropriate Stabilizer: The selected stabilizer may not be providing adequate steric or electrostatic stabilization. Consider using a combination of stabilizers, for instance, a non-ionic polymer and an ionic surfactant.

  • High Energy Input During Homogenization: Excessive energy input can sometimes lead to particle agglomeration. Optimize the homogenization pressure and the number of cycles to achieve the desired particle size without causing instability.

  • Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can be minimized by selecting a stabilizer that effectively reduces the interfacial tension.

Q3: The encapsulation efficiency of my this compound-cyclodextrin complex is low. What can I do to improve it?

A: Low encapsulation efficiency can be addressed by optimizing the complexation process:

  • Incorrect Molar Ratio: The stoichiometry of the drug-cyclodextrin complex is crucial. Perform a phase solubility study to determine the optimal molar ratio.

  • Suboptimal Preparation Method: The kneading and co-precipitation methods often yield higher inclusion efficiencies compared to simple physical mixing. For thermolabile compounds, freeze-drying can also be an effective method.

  • Inappropriate Cyclodextrin (B1172386) Type: The cavity size of the cyclodextrin must be suitable for the this compound molecule. While β-cyclodextrin is commonly used, derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) offer higher aqueous solubility and may form more stable complexes.

  • Presence of Competing Molecules: The solvent used can sometimes compete with the drug for a place in the cyclodextrin cavity. Using a solvent system that minimizes this competition can enhance encapsulation efficiency.

Q4: My formulation shows promising in vitro dissolution, but the in vivo bioavailability in animal models is not significantly improved. What could be the reason?

A: This discrepancy can be due to several physiological factors:

  • First-Pass Metabolism: Domperidone (B1670879), the parent compound of this compound, undergoes significant first-pass metabolism.[2][3] While deuteration of this compound is intended to alter its metabolism and improve its pharmacokinetic profile, the extent of this effect can vary.[2][3]

  • P-glycoprotein (P-gp) Efflux: Domperidone is a substrate for the P-gp efflux pump, which can limit its absorption. Consider the co-administration of a P-gp inhibitor in your formulation or animal model to assess the impact of this transport mechanism.

  • Gastrointestinal (GI) Tract Instability: The formulation may not be stable in the pH conditions of the GI tract, leading to premature drug release or degradation. Evaluate the stability of your formulation in simulated gastric and intestinal fluids.

  • Poor Permeability of the Formulation: While this compound itself has high permeability, the excipients in your formulation might hinder its transport across the intestinal epithelium.

Quantitative Data on Formulation Performance

While specific quantitative data for different this compound formulations are limited in publicly available literature, the following tables provide pharmacokinetic data for various domperidone formulations as a reference point. This compound (CIN-102) has been shown in Phase 1 studies to have a substantial reduction in maximum plasma concentrations (Cmax) and a half-life more than twice that of non-deuterated domperidone.[2]

Table 1: Pharmacokinetic Parameters of Domperidone Formulations in Healthy Volunteers

FormulationDose (mg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Reference
Oral Solution2020.70.6-[4][5]
Free-Base Tablet2018.80.9-[4][5]
Maleate Tablet2015.01.2-[4][5]
Suspension20---[6]
Tablet20---[6]

Note: AUC values were not consistently reported in the same units across studies and are therefore omitted for direct comparison. The bioequivalence of the suspension and tablet formulations was established.[6]

Table 2: Comparative Pharmacokinetics of this compound (CIN-102) vs. Domperidone

ParameterThis compound (CIN-102)Domperidone
Cmax Substantially reducedHigher
Half-life (t½) More than doubledShorter

This is a qualitative comparison based on press releases from CinDome Pharma.[2]

Experimental Protocols

The following are detailed methodologies for common experiments used to improve the oral bioavailability of poorly soluble drugs like this compound.

Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Selection of Carrier: Choose a hydrophilic carrier such as PVP K30, PEG 6000, or a copolymer like Soluplus®.

  • Solvent Selection: Identify a common volatile solvent in which both this compound and the carrier are soluble (e.g., methanol, ethanol, or a mixture thereof).

  • Dissolution: Accurately weigh this compound and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5) and dissolve them in the selected solvent under constant stirring until a clear solution is obtained.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at a slightly elevated temperature for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion for drug content, in vitro dissolution, and solid-state properties using techniques like DSC and XRD.

Formulation of this compound Nanosuspension by High-Pressure Homogenization
  • Preparation of Pre-suspension: Disperse a known amount of this compound powder in an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v HPMC) and a wetting agent (e.g., 0.1% w/v Poloxamer 188).

  • High-Shear Mixing: Subject the pre-suspension to high-shear mixing for a specified duration (e.g., 15-30 minutes) to obtain a homogenous suspension.

  • High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer at a specific pressure (e.g., 1500 bar) for a predetermined number of cycles (e.g., 10-20 cycles).

  • Particle Size Analysis: Measure the particle size and polydispersity index of the nanosuspension using a particle size analyzer (e.g., dynamic light scattering).

  • Characterization: Evaluate the nanosuspension for zeta potential, drug content, and in vitro dissolution.

Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
  • Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as HP-β-CD.

  • Molar Ratio Determination: Determine the optimal molar ratio of this compound to cyclodextrin from a phase solubility study.

  • Kneading Process:

    • Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.

    • Slowly add the accurately weighed this compound to the paste and knead the mixture for a specified time (e.g., 45-60 minutes).

    • If the mixture becomes too dry, add a small amount of the solvent to maintain a suitable consistency.

  • Drying: Dry the kneaded mass in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.

  • Characterization: Analyze the inclusion complex for encapsulation efficiency, drug content, in vitro dissolution, and complex formation using techniques like FTIR, DSC, and XRD.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation This compound This compound (BCS Class II) Solid_Dispersion Solid Dispersion This compound->Solid_Dispersion Nanosuspension Nanosuspension This compound->Nanosuspension Cyclodextrin_Complex Cyclodextrin Complex This compound->Cyclodextrin_Complex Dissolution Dissolution Testing Solid_Dispersion->Dissolution Solubility Solubility Studies Solid_Dispersion->Solubility Solid_State Solid-State Analysis (DSC, XRD) Solid_Dispersion->Solid_State Nanosuspension->Dissolution Nanosuspension->Solubility Cyclodextrin_Complex->Dissolution Cyclodextrin_Complex->Solubility Cyclodextrin_Complex->Solid_State Animal_Model Animal Pharmacokinetic Studies Dissolution->Animal_Model Solubility->Animal_Model Bioavailability Oral Bioavailability Assessment Animal_Model->Bioavailability

Caption: Workflow for improving this compound oral bioavailability.

troubleshooting_logic cluster_dissolution_causes Potential Causes cluster_bioavailability_causes Potential Causes cluster_solutions Potential Solutions Poor_Dissolution Poor In Vitro Dissolution Recrystallization Recrystallization Poor_Dissolution->Recrystallization Wrong_Carrier Inappropriate Carrier/Ratio Poor_Dissolution->Wrong_Carrier Aggregation Particle Aggregation Poor_Dissolution->Aggregation Low_Bioavailability Low In Vivo Bioavailability First_Pass First-Pass Metabolism Low_Bioavailability->First_Pass Pgp_Efflux P-gp Efflux Low_Bioavailability->Pgp_Efflux GI_Instability GI Instability Low_Bioavailability->GI_Instability Optimize_Formulation Optimize Formulation (Carrier, Ratio, Stabilizer) Recrystallization->Optimize_Formulation Change_Method Change Preparation Method Recrystallization->Change_Method Wrong_Carrier->Optimize_Formulation Aggregation->Optimize_Formulation First_Pass->Optimize_Formulation Deuteration aims to reduce this Add_Inhibitor Add P-gp Inhibitor Pgp_Efflux->Add_Inhibitor Enteric_Coating Use Enteric Coating GI_Instability->Enteric_Coating

Caption: Troubleshooting logic for this compound formulation.

References

Deudomperidone Synthesis and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of deudomperidone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound compared to standard domperidone (B1670879)?

A1: The primary challenge lies in the selective and efficient incorporation of deuterium (B1214612) atoms. Key difficulties include:

  • Cost and Availability of Deuterated Reagents: Deuterium sources (e.g., deuterated solvents, reagents) are significantly more expensive than their non-deuterated counterparts, impacting the overall cost of synthesis.[1]

  • Achieving High Isotopic Purity: It is challenging to achieve 100% deuterium incorporation at the desired positions. Incomplete deuteration can lead to a mixture of isotopologues which are often difficult to separate using standard purification techniques.[1][2]

  • Back-Exchange Reactions: Protic solvents or acidic/basic conditions during work-up and purification can lead to the replacement of deuterium with hydrogen, reducing the isotopic purity of the final product. Careful selection of solvents and reaction conditions is crucial.

  • Reaction Control on Scale-up: Maintaining precise control over reaction parameters such as temperature and mixing becomes more complex at a larger scale, which can affect both the yield and the isotopic purity of this compound.[1]

Q2: What are common side products observed during this compound synthesis?

A2: While specific side product data for this compound is not extensively published, based on the synthesis of domperidone, potential side products can be inferred. The synthesis of domperidone typically involves the coupling of two benzimidazolone intermediates.[2][3] A common issue is the formation of di-substituted by-products during the alkylation step. Additionally, incomplete reactions can lead to the presence of unreacted starting materials and intermediates in the final product. The deuteration process itself might introduce other impurities if the deuterating agents are not fully selective.

Q3: What are the recommended analytical techniques for monitoring the progress of this compound synthesis and assessing its purity?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring reaction progress, identifying impurities, and determining the chemical purity of this compound.[4][5] A reversed-phase C18 column with a suitable mobile phase, such as a mixture of a phosphate (B84403) buffer and methanol, can be employed.[4]

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of this compound and for determining the level of deuterium incorporation by analyzing the mass-to-charge ratio of the molecule and its fragments.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for structural elucidation and for confirming the positions of deuterium atoms. The absence or reduction of signals in the ¹H NMR spectrum at specific positions is a direct indicator of successful deuteration.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Increase reaction time. - Increase reaction temperature. - Use a more efficient catalyst or a higher catalyst loading.
Degradation of starting materials or product.- Ensure all reagents and solvents are pure and dry. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient work-up procedure.- Optimize extraction and washing steps to minimize product loss.
Low Isotopic Purity Incomplete deuteration.- Use a deuterating agent with higher isotopic enrichment. - Increase the excess of the deuterating agent. - Prolong the reaction time for the deuteration step.
Back-exchange of deuterium with hydrogen.- Use aprotic solvents for work-up and purification. - Avoid strongly acidic or basic conditions if possible.
Formation of Di-substituted By-products Lack of selectivity in the alkylation step.- Slowly add the alkylating agent to the reaction mixture. - Use a suitable protecting group strategy to block one of the reactive sites.
Purification Troubleshooting
Issue Potential Cause Troubleshooting Steps
Difficulty in Removing Impurities by Crystallization Co-crystallization of impurities with the product.- Try a different solvent or a mixture of solvents for recrystallization. Common solvent systems include ethanol, methanol/water, and acetone/water.[6] - Perform multiple recrystallizations.
Oiling out instead of crystallization.- Use a solvent system where the product has lower solubility at room temperature and higher solubility at elevated temperatures.[7] - Cool the solution slowly to promote crystal growth.
Poor Separation in HPLC Purification Inappropriate column or mobile phase.- Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl). - Optimize the mobile phase composition (e.g., gradient, pH, additives).
Co-elution of impurities.- Adjust the gradient slope for better resolution. - Change the organic modifier in the mobile phase (e.g., from acetonitrile (B52724) to methanol).
Loss of Product During Purification Adsorption of the product onto silica (B1680970) gel or column packing material.- Use a less active stationary phase. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase during chromatography.
Decomposition on the stationary phase.- Use a neutral stationary phase. - Perform the purification at a lower temperature.

Experimental Protocols

General Protocol for N-Alkylation (Domperidone Synthesis Analogue)

This protocol is a generalized procedure based on the synthesis of domperidone and should be adapted for this compound with appropriate deuterated starting materials.

  • Dissolution: Dissolve the deuterated benzimidazolone intermediate in a suitable aprotic solvent (e.g., dimethylformamide) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add a suitable base (e.g., sodium hydride or potassium carbonate) portion-wise at room temperature.

  • Heating: Heat the mixture to a specified temperature (e.g., 60-80 °C) and stir for a designated time (e.g., 1 hour) to ensure complete deprotonation.

  • Alkylation: Slowly add the deuterated alkylating agent (e.g., a deuterated propyl halide) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

General Protocol for Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification Start Start Deuterated_Intermediate_1 Deuterated Benzimidazolone Start->Deuterated_Intermediate_1 Deuterated_Intermediate_2 Deuterated Piperidine Derivative Start->Deuterated_Intermediate_2 Coupling_Reaction Coupling Reaction Deuterated_Intermediate_1->Coupling_Reaction Deuterated_Intermediate_2->Coupling_Reaction Crude_this compound Crude this compound Coupling_Reaction->Crude_this compound Purification_Step Purification (Crystallization/Chromatography) Crude_this compound->Purification_Step Pure_this compound Pure this compound Purification_Step->Pure_this compound

Caption: High-level workflow for this compound synthesis and purification.

Troubleshooting_Logic Problem Problem Encountered (e.g., Low Yield) Check_Reaction_Conditions Check Reaction Conditions (Temp, Time, Reagents) Problem->Check_Reaction_Conditions Check_Purity_of_Starting_Materials Check Purity of Starting Materials Problem->Check_Purity_of_Starting_Materials Optimize_Workup Optimize Work-up Procedure Check_Reaction_Conditions->Optimize_Workup Check_Purity_of_Starting_Materials->Optimize_Workup Optimize_Purification Optimize Purification Method Optimize_Workup->Optimize_Purification Solution Problem Resolved Optimize_Purification->Solution

Caption: A logical flow for troubleshooting common synthesis issues.

References

Technical Support Center: Overcoming Solubility Challenges of Deudomperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of deudomperidone in aqueous solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist, developed as a deuterated form of domperidone (B1670879) for the treatment of gastroparesis.[1][2][3] Like its parent compound, domperidone, this compound is a weakly basic drug with low aqueous solubility, particularly at neutral and alkaline pH, which can lead to poor dissolution and variable oral bioavailability.[4][5] Enhancing its aqueous solubility is crucial for developing effective oral dosage forms.

Q2: What are the primary approaches to enhance the aqueous solubility of this compound?

A2: The main strategies to improve the solubility of poorly water-soluble drugs like this compound can be categorized into physical and chemical modifications.[6][7] These include:

  • pH Adjustment: As a weakly basic drug, this compound's solubility is pH-dependent, increasing in acidic environments.[4]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by creating an amorphous form of the drug.[8][9]

  • Inclusion Complexation: Forming a complex with cyclodextrins can encapsulate the hydrophobic this compound molecule, thereby increasing its solubility in water.[10][11][12]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, leading to a faster dissolution rate.[13]

Q3: How does pH affect the solubility of this compound?

A3: this compound, being a weak base, exhibits significantly higher solubility in acidic conditions compared to neutral or alkaline conditions.[4] In the acidic environment of the stomach, the molecule becomes protonated and thus more soluble. As it transitions to the higher pH of the small intestine, its solubility decreases, which can lead to precipitation and reduced absorption.[4]

Q4: What are the most suitable excipients for enhancing this compound solubility?

A4: The choice of excipients is critical for overcoming solubility challenges. For this compound, promising excipients include:

  • Hydrophilic polymers for solid dispersions: Polyvinylpyrrolidone (PVP) and polyethylene (B3416737) glycols (PEGs) have been shown to be effective for domperidone.[8][9]

  • Cyclodextrins for inclusion complexes: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has demonstrated a significant ability to increase the solubility of domperidone.[10][11]

  • Acidifying agents: The inclusion of acidic excipients like citric acid or tartaric acid in the formulation can create an acidic microenvironment, promoting the dissolution of this compound.[4]

Section 2: Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution(s)
Low drug dissolution in neutral pH buffer (e.g., pH 6.8) This compound is a weak base with low solubility at higher pH values.[4]1. pH Modification: Incorporate an acidifying agent (e.g., fumaric acid, tartaric acid) into the formulation to create an acidic microenvironment that enhances dissolution.[4] 2. Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG) to improve the dissolution rate.[8][9] 3. Inclusion Complexation: Formulate with a cyclodextrin (B1172386) (e.g., HP-β-CD) to increase solubility.[10][11]
Precipitation of the drug upon dilution of an acidic stock solution The drug is precipitating out of solution as the pH increases upon dilution with a neutral or basic buffer.1. Use of Precipitation Inhibitors: Include polymers such as HPMC or PVP in the formulation, which can help maintain a supersaturated state and prevent precipitation. 2. Co-solvents: Employ a co-solvent system to maintain drug solubility upon dilution.
Inconsistent dissolution profiles between batches Variability in the solid-state properties of the this compound active pharmaceutical ingredient (API), such as particle size or crystallinity.1. Control Particle Size: Implement a particle size reduction step like micronization to ensure a consistent particle size distribution.[13] 2. Monitor Crystallinity: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to characterize the solid state of the API and the final formulation to ensure consistency.
Poor wetting of the drug powder in the dissolution medium The hydrophobic nature of this compound can lead to poor wettability and slow dissolution.1. Incorporate a Surfactant: Add a pharmaceutically acceptable surfactant (e.g., Poloxamer 188) to the formulation to reduce the interfacial tension between the drug and the dissolution medium.[14] 2. Hydrophilic Carriers: Utilize hydrophilic carriers in solid dispersions to improve wettability.[8]

Section 3: Data Presentation

Note: As this compound is a deuterated form of domperidone and specific solubility data for this compound is not widely available, the following tables present data for domperidone as a close structural analog.

Table 1: pH-Dependent Solubility of Domperidone

pH of Aqueous MediumSolubility (µg/mL)Reference
1.0 (0.1 N HCl)509 ± 48.7[4]
5.0243.3 ± 4.2[5]
6.83.8 ± 0.4[4]
7.02.9 ± 0.33[5]
Distilled Water4.5 ± 0.3[5]

Table 2: Enhancement of Domperidone Solubility with Different Techniques

TechniqueCarrier/Complexing AgentDrug:Carrier RatioSolubility Enhancement (fold increase)Resulting Solubility (µg/mL)Reference
Solid Dispersion PVP K301:9-205.5 ± 3.7 (in distilled water)[5]
Solid Dispersion PEG 60001:5-191 (in water)[15]
Inclusion Complex HP-β-CD1:2 Molar RatioLinear increase with concentration-[10]
Inclusion Complex Large Ring CD (CD33)-2.7-[16]
In-situ Micronization PEG 6000--1133.65 ± 10.21 (in water)[13]

Table 3: Dissolution Profile of Domperidone Solid Dispersions in 0.1 M HCl

FormulationDrug:PEG:PVP Ratio% Drug Released at 60 minReference
Marketed Product-81.01%[8]
Solid Dispersion (S2)1:2:285.77%[8]

Section 4: Experimental Protocols

1. Preparation of this compound-PVP Solid Dispersion (Solvent Evaporation Method)

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol (B145695).

  • Procedure:

    • Dissolve a specific weight of PVP K30 in ethanol with continuous stirring until a clear solution is obtained.

    • Add a predetermined amount of this compound to the PVP solution.

    • Continue stirring the mixture for 45 minutes to ensure complete dissolution.

    • Evaporate the solvent under vacuum at a controlled temperature.

    • Store the resulting solid dispersion in a desiccator for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

2. Preparation of this compound-HP-β-CD Inclusion Complex (Kneading Method)

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Methanol, Water.

  • Procedure:

    • Accurately weigh this compound and HP-β-CD in the desired molar ratio.

    • Triturate the HP-β-CD with a small amount of water to form a paste.

    • Dissolve the this compound in a minimal amount of methanol.

    • Incorporate the this compound solution into the HP-β-CD paste.

    • Knead the mixture thoroughly for 30-45 minutes.

    • Dry the resulting mass at a controlled temperature until a constant weight is achieved.

    • Pulverize the dried complex and store it in a desiccator.

3. Determination of pH-Dependent Solubility

  • Materials: this compound, Buffer solutions (pH 1.2, 4.5, 6.8), Purified water.

  • Procedure:

    • Prepare a series of vials, each containing a specific pH buffer or purified water.

    • Add an excess amount of this compound to each vial to create a saturated solution.

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, withdraw a sample from each vial and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved particles.

    • Dilute the filtrate with an appropriate solvent.

    • Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Section 5: Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_sd Solid Dispersion (Solvent Evaporation) solubility_test pH-Dependent Solubility Testing prep_sd->solubility_test prep_ic Inclusion Complex (Kneading Method) prep_ic->solubility_test prep_micronization Micronization prep_micronization->solubility_test dissolution_test In Vitro Dissolution Studies solubility_test->dissolution_test characterization Solid-State Characterization (DSC, XRD) dissolution_test->characterization compare_data Compare Solubility and Dissolution Profiles characterization->compare_data select_optimal Select Optimal Formulation Strategy compare_data->select_optimal start This compound (Poorly Soluble API) start->prep_sd Choose Enhancement Technique start->prep_ic Choose Enhancement Technique start->prep_micronization Choose Enhancement Technique

Experimental workflow for solubility enhancement.

logical_relationship cluster_characterize Initial Characterization cluster_selection Technique Selection cluster_techniques Solubility Enhancement Techniques cluster_optimization Formulation & Optimization start Start: Overcoming this compound Solubility Issues char_api Characterize API Properties (pKa, LogP, Solid State) start->char_api is_ionizable Is API Ionizable? char_api->is_ionizable ph_adjust pH Adjustment (Acidic Excipients) is_ionizable->ph_adjust Yes solid_disp Solid Dispersion (Amorphous Form) is_ionizable->solid_disp No inclusion_complex Inclusion Complexation (Cyclodextrins) is_ionizable->inclusion_complex No particle_size Particle Size Reduction (Micronization) is_ionizable->particle_size No formulate Develop Formulation ph_adjust->formulate solid_disp->formulate inclusion_complex->formulate particle_size->formulate optimize Optimize Excipient Levels & Process Parameters formulate->optimize end End: Improved Aqueous Solubility optimize->end

Decision workflow for solubility enhancement.

signaling_pathway cluster_receptor Dopamine Receptor cluster_gprotein G-Protein Signaling cluster_cellular_response Cellular Response d2_receptor D2/D3 Receptor gi_protein Gi/o Protein d2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases Production pka Protein Kinase A (PKA) camp->pka Activates ion_channel Ion Channel Modulation pka->ion_channel Phosphorylates cellular_effect Decreased Cellular Excitability ion_channel->cellular_effect This compound This compound (Antagonist) This compound->d2_receptor Blocks dopamine Dopamine (Agonist) dopamine->d2_receptor Activates

D2/D3 receptor antagonist signaling pathway.

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Deudomperidone Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of deudomperidone.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS parameters for this compound?

A1: this compound (CIN-102) is a deuterated analog of domperidone (B1670879), specifically domperidone-d4.[1][2] Therefore, methods developed for domperidone can be readily adapted. The exact mass of this compound is 429.1869597 Da.[3][4] Based on this and published methods for domperidone, the following are recommended starting parameters:

  • Liquid Chromatography (LC): A reversed-phase C18 column is a suitable choice for separation.

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.[5]

  • Mass Spectrometry (MS): Electrospray ionization in positive ion mode (ESI+) is typically used.[6][7] For tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) is the preferred mode for quantification.

Q2: What are the expected precursor and product ions for this compound?

A2: Given that this compound is domperidone-d4, the precursor ion ([M+H]+) will be shifted by approximately 4 mass units compared to domperidone. The fragmentation pattern is expected to be very similar.

  • This compound Precursor Ion ([M+H]+): ~ m/z 430.2

  • Domperidone Precursor Ion ([M+H]+): ~ m/z 426.2[6]

  • Common Product Ion: A major, stable product ion for domperidone is m/z 175.1.[6][7] This fragment corresponds to the piperidinyl-benzimidazolone moiety and is unlikely to contain the deuterated positions, making it an excellent choice for quantification of this compound as well.

Q3: Which internal standard (IS) is suitable for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, which would be a different deuterated variant of this compound (e.g., this compound-d3). If this is not available, other compounds have been successfully used for domperidone analysis and can be considered for this compound, provided they exhibit similar chromatographic behavior and do not interfere with this compound detection. Examples include:

  • Paracetamol[6]

  • Diphenhydramine[5]

  • Atorvastatin

  • Mosapride

  • Oxcarbazepine[7]

It is crucial to validate the chosen internal standard to ensure it adequately compensates for variations in sample preparation and instrument response.

Q4: What are the common sample preparation techniques for this compound in biological matrices?

A4: The two most common sample preparation techniques for domperidone (and by extension, this compound) in plasma are:

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent. Common extraction solvents for domperidone include ethyl acetate and mixtures of diethyl ether and dichloromethane.[6][5]

  • Protein Precipitation (PPT): This is a simpler and faster method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.[7] The supernatant containing the analyte is then injected into the LC-MS/MS system.

The choice of method depends on the required sensitivity, sample throughput, and the complexity of the matrix.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase pH For basic compounds like this compound, a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape by ensuring the analyte is in a single ionic form.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, consider replacing the column.
Sample Solvent Effects Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Secondary Interactions with Column Add a small amount of a competing base to the mobile phase to reduce interactions with residual silanols on the column.

Issue 2: Low Signal Intensity or Sensitivity

Potential Cause Troubleshooting Steps
Suboptimal Ionization Optimize ion source parameters such as capillary voltage, source temperature, and gas flows. Ensure the mobile phase pH is conducive to the formation of [M+H]+ ions.
Inefficient Fragmentation Optimize the collision energy (CE) for the transition of this compound from the precursor to the product ion.
Matrix Effects (Ion Suppression) Dilute the sample or use a more effective sample cleanup method like LLE or solid-phase extraction (SPE). Adjusting the chromatography to move the analyte peak away from regions of high matrix suppression can also be effective.
Incorrect MRM Transition Confirm the precursor and product ion m/z values for this compound.

Issue 3: Inconsistent Results or Poor Reproducibility

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent pipetting and extraction procedures. Automating sample preparation can improve reproducibility.
Internal Standard Issues Verify the purity and concentration of the internal standard solution. Ensure the IS is added to all samples, standards, and quality controls at a consistent concentration.
LC System Variability Check for leaks in the LC system. Ensure the pump is delivering a stable and accurate flow rate.
H/D Back-Exchange If deuterium (B1214612) atoms are in exchangeable positions, they can be replaced by hydrogen from the mobile phase, leading to a loss of the deuterated signal. This is less likely for this compound as the deuterium is on an aromatic ring. However, if suspected, using a non-aqueous mobile phase or adjusting the pH can help.

Issue 4: Isotopic Interference

Potential Cause Troubleshooting Steps
Contribution from Natural Isotopes The M+4 isotope of a non-deuterated interfering compound could potentially overlap with the this compound signal. Ensure sufficient chromatographic separation from any isobaric interferences.
Presence of Unlabeled Analyte in Deuterated Standard If using a deuterated internal standard, it may contain a small amount of the unlabeled analyte, which can affect the accuracy of low-concentration samples. Analyze a blank sample spiked only with the internal standard to check for a signal in the analyte's MRM channel.

Experimental Protocols

Protocol 1: this compound Analysis using Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for domperidone.[6]

  • Sample Preparation:

    • To 200 µL of plasma sample, add 25 µL of internal standard working solution.

    • Vortex for 30 seconds.

    • Add 1 mL of ethyl acetate.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject into the LC-MS/MS system.

  • LC Parameters:

    • Column: C18, 50 x 2.1 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 20% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 20% B for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • MS/MS Parameters:

    • Ionization Mode: ESI+

    • MRM Transitions:

      • This compound: 430.2 -> 175.2 (Collision Energy to be optimized)

      • Internal Standard: (To be determined based on the chosen IS)

    • Ion Source Temperature: 500°C

    • Capillary Voltage: 3.5 kV

Protocol 2: this compound Analysis using Protein Precipitation (PPT)

This protocol is a faster alternative to LLE.[7]

  • Sample Preparation:

    • To 100 µL of plasma sample, add 20 µL of internal standard working solution.

    • Vortex for 30 seconds.

    • Add 300 µL of methanol containing 0.1% formic acid.

    • Vortex for 2 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial.

    • Inject into the LC-MS/MS system.

  • LC and MS/MS Parameters:

    • Follow the same LC and MS/MS parameters as described in Protocol 1.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Domperidone (Adaptable for this compound)

ParameterMethod 1[6]Method 2[5]Method 3
LC Column C18Acquity UPLC BEH C18ACE C18
Mobile Phase Acetonitrile: 0.3% Acetic Acid (40:60)Methanol: 10mM Ammonium Acetate, 0.5% Formic Acid (60:40)Acetonitrile: 0.1% Formic Acid (75:25)
Flow Rate Not specifiedNot specified0.5 mL/min
Ionization ESI+ESI+ESI+
Precursor Ion (m/z) 426.2Not specified426.2
Product Ion (m/z) 175.1Not specified175.1
Internal Standard ParacetamolDiphenhydramineAtorvastatin

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction or Protein Precipitation add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon injection Injection evap_recon->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (ESI+, MRM) lc_sep->ms_detect data_proc Data Processing ms_detect->data_proc

Caption: Experimental workflow for this compound detection.

troubleshooting_flowchart cluster_lc LC Troubleshooting cluster_ms MS Troubleshooting cluster_sample Sample Prep Troubleshooting start LC-MS/MS Issue (e.g., Poor Peak Shape, Low Signal) check_mobile_phase Check Mobile Phase (Composition, pH) start->check_mobile_phase optimize_source Optimize Ion Source (Voltage, Temp, Gas) start->optimize_source eval_matrix_effects Evaluate Matrix Effects start->eval_matrix_effects check_column Inspect Column (Contamination, Age) check_mobile_phase->check_column check_sample_solvent Verify Sample Solvent check_column->check_sample_solvent check_sample_solvent->optimize_source optimize_ce Optimize Collision Energy optimize_source->optimize_ce check_mrm Confirm MRM Transitions optimize_ce->check_mrm check_mrm->eval_matrix_effects verify_is Verify Internal Standard eval_matrix_effects->verify_is end Issue Resolved verify_is->end

Caption: Troubleshooting logic for this compound analysis.

References

managing potential off-target effects of deudomperidone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential off-target effects of deudomperidone in experimental settings. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from domperidone (B1670879)?

This compound (also known as CIN-102) is a peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist under development for the treatment of gastroparesis.[1] It is a deuterated form of domperidone, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification alters the drug's metabolism, leading to a more sustained plasma concentration and a longer half-life compared to domperidone.[2] The primary goal of this structural change is to improve the safety profile, particularly by reducing cardiac side effects associated with domperidone.[1]

Q2: What are the primary on-target and potential off-target effects of this compound?

This compound's primary on-target effect is the antagonism of dopamine D2 and D3 receptors in the periphery. This action in the gastrointestinal tract and chemoreceptor trigger zone is responsible for its prokinetic and antiemetic properties.

The most significant potential off-target effect of the parent compound, domperidone, is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and life-threatening cardiac arrhythmias.[3][4] this compound has been specifically engineered to minimize this cardiac liability.[1]

An expected on-target, off-site effect is hyperprolactinemia. This occurs due to the antagonism of D2 receptors in the pituitary gland, which is outside the blood-brain barrier. This leads to an increase in serum prolactin levels.[2][5][6][7][8] In clinical trials of this compound, an elevation in prolactin was observed and considered an indicator of target engagement.[2]

Q3: How does the cardiac safety profile of this compound compare to domperidone?

For domperidone, in vitro studies have demonstrated direct inhibition of the hERG channel. The reported half-maximal inhibitory concentration (IC50) for this effect varies between studies.

CompoundTargetIC50 (hERG Inhibition)Assay Type
Domperidone hERG K+ Channel57 nM - 320 nMWhole-cell patch clamp
This compound hERG K+ ChannelData not publicly available. Clinical studies indicate no meaningful impact on QT interval.N/A

Note: The IC50 for domperidone is presented as a range, as values vary across different studies and experimental conditions.[3][9][10][11][12]

Q4: What is the expected effect of this compound on prolactin levels?

Both this compound and domperidone are expected to increase serum prolactin levels due to their antagonism of dopamine D2 receptors in the pituitary gland.[5][6][7][8] This is a known class effect for peripherally acting dopamine antagonists. In Phase 1 clinical trials of this compound, elevated prolactin levels were observed at all dose levels, confirming target engagement.[2]

CompoundEffect on ProlactinMechanism
Domperidone Increased serum prolactinAntagonism of D2 receptors on pituitary lactotrophs
This compound Increased serum prolactinAntagonism of D2 receptors on pituitary lactotrophs

Q5: What is the broader off-target binding profile of this compound and domperidone?

This compound is designed to be a selective dopamine D2/D3 receptor antagonist. While a comprehensive off-target screening panel for this compound is not publicly available, data for the parent compound, domperidone, shows some affinity for other receptors at higher concentrations.

TargetDomperidone Ki (nM)
Dopamine D2 0.1 - 0.4
Dopamine D3 Data indicates D2/D3 antagonism
Alpha-1A AdrenoceptorLower affinity than D2/D3
Alpha-1B Adrenoceptor~87
Alpha-2C Adrenoceptor~147

Note: This table is not exhaustive and represents data compiled from various sources. Ki values can vary based on experimental conditions.[1][13][14]

Troubleshooting Guide

Issue 1: Unexpected cellular toxicity in in-vitro experiments.

  • Question: My cell cultures are showing signs of toxicity (e.g., reduced viability, morphological changes) when treated with this compound. What could be the cause?

  • Answer:

    • Concentration Too High: The most likely cause is that the concentration of this compound is too high, leading to off-target effects or general cellular stress.

    • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is within a non-toxic range for your specific cell line.

    • Compound Stability: Verify that your this compound stock is properly stored and has not degraded.

    • Action Plan:

      • Perform a dose-response curve to determine the cytotoxic concentration (e.g., using an MTT or LDH assay).

      • Lower the concentration of this compound in your functional assays to a non-toxic range.

      • Always include a vehicle control in your experiments.

Issue 2: Inconsistent or no observable effect in functional assays.

  • Question: I am not seeing the expected antagonist effect of this compound in my D2 receptor-expressing cells. Why might this be?

  • Answer:

    • Sub-optimal Agonist Concentration: The potency of an antagonist is relative to the concentration of the agonist used. If the agonist concentration is too high, it can overcome the antagonist's effect.

    • Low Receptor Expression: Your cell line may not be expressing a sufficient number of D2 receptors on the cell surface.

    • Assay Conditions: Incubation times may be too short to reach binding equilibrium.

    • Action Plan:

      • Optimize the agonist concentration. A common practice is to use the agonist at its EC80 (the concentration that gives 80% of the maximal response).

      • Verify D2 receptor expression in your cell line using a validated method such as western blot or flow cytometry.

      • Perform a time-course experiment to determine the optimal incubation time for your assay.

Issue 3: Observed effects do not seem to be mediated by D2/D3 receptors.

  • Question: I am observing a cellular response to this compound that I cannot attribute to D2 or D3 receptor antagonism. How can I investigate this?

  • Answer:

    • Pharmacological Blockade: Use a selective D2 receptor antagonist (that is structurally different from this compound) to see if it can block the observed effect. If it does not, the effect may be off-target.

    • Control Cell Lines: Use a parental cell line that does not express the D2 receptor. If you still observe the effect in these cells, it is likely an off-target effect.

    • Consider Broader Screening: If the off-target effect is significant and reproducible, consider performing a broader screen against a panel of common off-target receptors and enzymes.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using [3H]-spiperone.[15][16]

Materials:

  • Cell Membranes: Prepared from a cell line stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-spiperone.

  • Non-specific binding control: (+)-Butaclamol (10 µM).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, glass fiber filters, and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + buffer), non-specific binding (radioligand + butaclamol), and competitive binding (radioligand + varying concentrations of this compound).

  • Reagent Addition:

    • Add 50 µL of assay buffer to total binding wells.

    • Add 50 µL of 10 µM (+)-butaclamol to non-specific binding wells.

    • Add 50 µL of serially diluted this compound to the competitive binding wells.

  • Add Radioligand: Add 50 µL of [3H]-spiperone to all wells. The final concentration should be at or near its Kd for the D2 receptor.

  • Add Membranes: Add 100 µL of the D2 receptor membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch Clamp Assay for hERG Channel Inhibition

This protocol is to assess the inhibitory effect of this compound on the hERG potassium channel current.[17][18][19][20][21]

Materials:

  • Cells: HEK293 cells stably expressing the hERG channel.

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES, pH 7.2 with KOH.

  • Test Compound: this compound.

  • Patch clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Cell Preparation: Plate hERG-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Establish Whole-Cell Configuration:

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single, healthy cell with a borosilicate glass pipette filled with the internal solution.

    • Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2-5 seconds, followed by a repolarizing step to -50 mV to record the characteristic hERG tail current.

  • Baseline Measurement: Record stable hERG currents for several minutes to establish a baseline.

  • Compound Application: Perfuse the recording chamber with the external solution containing this compound at the desired concentration.

  • Effect Measurement: Continue recording the hERG currents in the presence of this compound until a steady-state block is achieved.

  • Washout: Perfuse the chamber with the drug-free external solution to observe the reversal of the block.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current before (control) and after drug application.

    • Calculate the percentage of current inhibition: % Inhibition = (1 - (I_drug / I_control)) * 100.

    • To determine the IC50, repeat the experiment with a range of this compound concentrations and plot the percentage of inhibition against the log concentration of the drug.

Visualizations

G cluster_0 Dopamine D2 Receptor Signaling cluster_1 Potential Off-Target Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (e.g., Prokinetic Effect) PKA->Response hERG hERG K+ Channel K_efflux ↓ K+ Efflux hERG->K_efflux AP Action Potential Prolongation K_efflux->AP QT QT Interval Prolongation AP->QT Deudomperidone_off This compound (Reduced Activity) Deudomperidone_off->hERG Inhibits

Caption: this compound signaling pathways.

G start Start: Unexpected Experimental Result check_conc Is the compound concentration appropriate? start->check_conc check_controls Are positive and negative controls behaving as expected? check_conc->check_controls Yes toxicity_assay Perform Cytotoxicity Assay (e.g., MTT) check_conc->toxicity_assay No (Toxicity Issue) dose_response Perform Dose-Response Curve for Efficacy check_conc->dose_response No (Efficacy Issue) troubleshoot_assay Troubleshoot Core Assay Parameters (Reagents, Cells, Protocol) check_controls->troubleshoot_assay Yes off_target_investigation Investigate Potential Off-Target Effect check_controls->off_target_investigation No adjust_conc Adjust Concentration and Repeat Experiment toxicity_assay->adjust_conc dose_response->adjust_conc adjust_conc->start troubleshoot_assay->start end End: Problem Identified off_target_investigation->end

Caption: Troubleshooting workflow for unexpected results.

G start Start: Characterize this compound's Off-Target Profile primary_screen Primary Screen: D2 Receptor Binding Assay (Determine Ki) start->primary_screen analyze_primary Analyze Ki: Confirm On-Target Affinity primary_screen->analyze_primary secondary_screen Secondary Screen: Selectivity Panel (e.g., other Dopamine Receptors, Adrenergic Receptors) analyze_secondary Analyze Selectivity: Identify Potential Off-Targets secondary_screen->analyze_secondary safety_screen Safety Screen: hERG Patch Clamp Assay (Determine IC50) analyze_safety Analyze hERG Inhibition: Assess Cardiac Risk safety_screen->analyze_safety functional_assays Functional Assays (e.g., cAMP, Calcium Mobilization) end End: Comprehensive Profile functional_assays->end analyze_primary->secondary_screen analyze_secondary->safety_screen analyze_safety->functional_assays

Caption: Experimental workflow for off-target profiling.

References

stability testing of deudomperidone under various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Deudomperidone Stability Testing Technical Support Center

This center provides researchers, scientists, and drug development professionals with essential information for conducting stability testing on this compound. This compound is a peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist under development for gastroparesis.[1] As a deuterated form of domperidone (B1670879), its stability profile is critical for ensuring safety, efficacy, and shelf-life.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of a this compound stability testing program?

A1: The primary goals are to:

  • Identify potential degradation products and establish the degradation pathway of this compound under various environmental influences like temperature, humidity, and light.[4][5]

  • Develop and validate a stability-indicating analytical method, typically HPLC, that can accurately separate and quantify this compound from its impurities and degradation products.[6]

  • Determine the appropriate storage conditions and establish a retest period or shelf life for the drug substance and its formulated product.[4][7]

  • Provide critical data for the Chemistry, Manufacturing, and Controls (CMC) section of regulatory submissions (e.g., IND or IMPD).[4]

Q2: Which ICH guidelines are most relevant for this compound stability testing?

A2: The most relevant International Council for Harmonisation (ICH) guidelines are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This is the core guideline defining requirements for long-term, intermediate, and accelerated stability studies.[7][8][9][10]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This guideline outlines the requirements for testing light sensitivity.[8][10]

  • ICH Q2(R1): Validation of Analytical Procedures. This provides guidance on validating the analytical methods used in stability testing.

  • ICH Q3A(R2) & Q3B(R2): Impurities in New Drug Substances and Products. These guidelines help in setting specifications for impurities.[8][10]

Q3: What are the standard storage conditions for long-term and accelerated stability studies?

A3: According to ICH Q1A(R2) guidelines, the standard conditions are:

  • Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[7][8][9]

  • Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[7][8][9]

  • Intermediate Testing: 30°C ± 2°C / 65% RH ± 5% RH. This is performed if a significant change occurs during accelerated testing.[7][9]

Q4: What is a forced degradation study and why is it necessary for this compound?

A4: A forced degradation (or stress testing) study involves subjecting this compound to conditions more severe than accelerated testing to identify its likely degradation products.[5] This is crucial for developing and validating a truly stability-indicating analytical method, ensuring that all potential degradants can be detected and resolved from the parent peak.[5][6] Common stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[4][5][11]

Troubleshooting Guide for HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound stability samples.

Problem: My chromatogram shows unexpected peaks.

  • Q: Could these be new degradation products?

    • A: Yes. Compare the chromatograms of stressed samples with an unstressed control. New peaks appearing in the stressed samples are likely degradants. Use a photodiode array (PDA) detector to check for peak purity and help in identification.

  • Q: What if the peaks appear in the control sample as well?

    • A: The issue could be contamination. Check the mobile phase, diluent, and all glassware. Ensure the sample preparation process is clean. It could also indicate that the drug substance has inherent impurities from its synthesis.

Problem: I'm observing peak tailing or broadening.

  • Q: What are the most common causes?

    • A: Peak shape issues often stem from column degradation, interaction of the analyte with the stationary phase, or an inappropriate sample solvent.[12]

  • Q: How can I fix this?

    • A:

      • Check Column Health: Flush the column with a strong solvent or, if it's old, replace it.[12] A guard column can help protect the analytical column.[13]

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound to maintain a consistent ionization state.

      • Match Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid solvent mismatch effects.[14]

Problem: The retention time of this compound is shifting between injections.

  • Q: What could cause retention time drift?

    • A: Common causes include inconsistent mobile phase composition, fluctuating column temperature, or problems with the HPLC pump delivering a consistent flow rate.[12]

  • Q: What are the recommended troubleshooting steps?

    • A:

      • Mobile Phase: Ensure the mobile phase is well-mixed and degassed. If preparing it online, check that the pump's proportioning valves are working correctly.[13][14]

      • Temperature: Use a column oven to maintain a stable temperature.[14]

      • Flow Rate: Check for leaks in the pump and fittings.[12] A fluctuating pressure often indicates a leak or air bubbles in the system.[12]

Problem: The mass balance of my stability study is below 95%.

  • Q: What does a low mass balance indicate?

    • A: It suggests that not all degradation products are being detected. This could be because they are non-chromophoric (not detected by the UV detector), are retained on the column, or have co-eluted with the parent peak or other degradants.

  • Q: How can I investigate this?

    • A:

      • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) alongside the UV detector to look for non-chromophoric compounds.

      • Modify Gradient: Use a stronger solvent at the end of the gradient to ensure all compounds are eluted from the column.

      • Check Peak Purity: Use a PDA or MS detector to confirm the spectral purity of the this compound peak to ensure no degradants are co-eluting.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Objective: To identify potential degradation products and establish the degradation pathway for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection.[11]

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Heat at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection.[11]

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance and a solution at 80°C for 48 hours.[11]

    • Photolytic Degradation: Expose the solid drug substance and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][11] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method with a PDA detector.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[15]

  • Mobile Phase: A gradient of Mobile Phase A (e.g., Ammonium Acetate buffer, pH 6.8) and Mobile Phase B (e.g., Acetonitrile/Methanol mixture).[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Detector: PDA/UV detector set at an appropriate wavelength for this compound (e.g., 230 nm or 270-285 nm).[15][16]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Summary of Forced Degradation Study for this compound

Stress Condition% Assay of this compound% Total ImpuritiesMass Balance (%)No. of Degradation Products
Control (Unstressed)99.80.2100.01 (Process Impurity)
0.1 M HCl (60°C, 2h)88.511.299.73
0.1 M NaOH (60°C, 2h)92.17.799.82
3% H₂O₂ (RT, 24h)85.314.599.84
Thermal (80°C, 48h)97.62.399.92
Photolytic (ICH Q1B)89.99.999.83

Table 2: Accelerated Stability Data for this compound Tablets (40°C / 75% RH)

Time Point (Months)% Assay of this compoundIndividual Impurity A (%)Individual Impurity B (%)Total Impurities (%)
0100.2< 0.050.080.15
199.80.060.100.21
399.10.110.150.35
698.30.180.220.58

Visualizations

G cluster_prep Phase 1: Preparation & Stress cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation prep Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress control Prepare Unstressed Control prep->control hplc HPLC Analysis (Stability-Indicating Method) stress->hplc control->hplc pda Peak Purity & Identification (PDA/MS Detector) hplc->pda quant Quantify Degradants & Calculate Mass Balance pda->quant pathway Establish Degradation Pathway quant->pathway

Caption: Workflow for a forced degradation study of this compound.

G cluster_products Potential Degradation Products parent This compound hydrolysis_prod Hydrolytic Impurity (e.g., Benzimidazolone ring opening) parent->hydrolysis_prod  Acid/Base Hydrolysis oxidation_prod N-Oxide Impurity parent->oxidation_prod  Oxidation (H₂O₂) photo_prod Photolytic Impurity (e.g., Dehalogenation) parent->photo_prod  Photolysis (UV/Vis Light)

Caption: Hypothetical degradation pathways for this compound.

References

troubleshooting variability in deudomperidone pharmacokinetic data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deudomperidone. The information is designed to help address variability and other issues encountered during pharmacokinetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its pharmacokinetic profile differ from domperidone (B1670879)?

This compound (CIN-102) is a deuterated form of domperidone, meaning specific hydrogen atoms in the domperidone molecule have been replaced with deuterium.[1] This modification is designed to alter the drug's metabolism, leading to a more favorable pharmacokinetic (PK) profile.[1] Compared to traditional domperidone, this compound is engineered to have a blunted peak plasma concentration (Cmax) and an extended half-life.[2] Phase 1 studies have shown that this compound's half-life is more than twice that of non-deuterated domperidone, with a significant reduction in Cmax at therapeutic doses.[1] This altered PK profile aims to provide sustained efficacy while reducing the risk of cardiac side effects, specifically QT prolongation, which has been a concern with domperidone.[3]

Q2: What are the primary metabolic pathways for this compound?

This compound's metabolism is based on that of domperidone, which is extensively metabolized in the liver and intestines.[4] The primary metabolic pathways for domperidone are N-dealkylation and aromatic hydroxylation.[4] These reactions are predominantly catalyzed by the cytochrome P450 enzyme CYP3A4.[4] Deuteration of the molecule is intended to slow down this metabolism, leading to the observed longer half-life and lower Cmax of this compound.[1]

Q3: What are the known or anticipated drug-drug interactions with this compound?

Given that this compound's metabolism is dependent on CYP3A4, there is a strong potential for drug-drug interactions with inhibitors of this enzyme. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) is expected to increase plasma concentrations of this compound, potentially increasing the risk of adverse effects. This is a known interaction with domperidone.

Q4: How does food affect the pharmacokinetics of this compound?

While specific food-effect studies on this compound are part of its ongoing clinical development, the effects of food on the absorption of its parent compound, domperidone, are well-documented. Food can delay gastric emptying and alter gastrointestinal pH, which can in turn affect the rate and extent of drug absorption. For some drugs, co-administration with food can either increase or decrease bioavailability. Given that this compound is being developed for gastroparesis, a condition affecting gastric emptying, the impact of food is a critical consideration in clinical studies.

Q5: What are the common sources of inter-individual variability in this compound pharmacokinetic data?

Inter-individual variability in the pharmacokinetic parameters of this compound can arise from several factors, including:

  • Genetic Polymorphisms: Variations in the genes encoding metabolic enzymes, particularly CYP3A4, can lead to differences in drug metabolism and clearance among individuals.

  • Concomitant Medications: Use of other drugs that are substrates, inhibitors, or inducers of CYP3A4 can alter the pharmacokinetics of this compound.

  • Physiological Factors: Age, sex, body weight, and underlying disease states (e.g., renal or hepatic impairment) can influence drug absorption, distribution, metabolism, and excretion.

  • Patient Compliance: In multi-dose studies, adherence to the dosing schedule is crucial for consistent plasma concentrations.

  • Food Intake: The timing and composition of meals relative to drug administration can affect absorption.

Troubleshooting Guides

Issue 1: Higher than Expected Cmax and/or AUC Values

Question: Are you co-administering any known CYP3A4 inhibitors? Answer: The most likely cause of unexpectedly high exposure is a drug-drug interaction involving the inhibition of CYP3A4. Review all concomitant medications, including over-the-counter drugs and supplements, for potential CYP3A4 inhibitors.

Table 1: Common CYP3A4 Inhibitors

Strong InhibitorsModerate InhibitorsWeak Inhibitors
KetoconazoleDiltiazemCimetidine
ItraconazoleVerapamilRanitidine
ClarithromycinErythromycinGrapefruit Juice
RitonavirFluconazole

Question: Was the drug administered under fed or fasted conditions? Answer: The presence and type of food can significantly alter drug absorption. For some drugs, a high-fat meal can increase bioavailability. Ensure that the prandial state of your subjects is consistent with the study protocol. If variability is high, consider if there were deviations in the timing of meals relative to dosing.

Question: Have you ruled out bioanalytical issues? Answer: Errors in sample collection, processing, or analysis can lead to inaccurate results. Re-evaluate your bioanalytical method validation data, including accuracy and precision. Consider re-analyzing quality control samples or a subset of study samples.

Issue 2: High Inter-Individual Variability in Pharmacokinetic Parameters

Question: Were all subjects in a consistent prandial state? Answer: As mentioned previously, food intake can be a major source of variability. Standardize meal plans and the timing of drug administration relative to meals across all subjects to minimize this variability.

Question: Are you controlling for concomitant medications? Answer: A thorough review of all medications taken by study participants is essential. Even weak inhibitors or inducers of CYP3A4 can contribute to variability when combined with other factors.

Question: Have you checked for outliers in your data? Answer: Statistical outliers can significantly skew the mean and standard deviation of your pharmacokinetic parameters. Investigate any outliers to determine if they are due to experimental error (e.g., dosing error, sample mix-up) or if they represent true biological variability.

Issue 3: Inconsistent Results Across Different Study Batches or Timepoints

Question: Has your bioanalytical method been fully validated? Answer: A robust and validated bioanalytical method is crucial for reliable pharmacokinetic data. Ensure your method has been validated according to regulatory guidelines for parameters such as accuracy, precision, selectivity, stability, and matrix effects.

Question: Are your sample collection and processing procedures standardized? Answer: Inconsistencies in blood collection times, sample handling (e.g., temperature during processing), and storage conditions can introduce variability. Ensure all study sites are following a standardized protocol.

Data Presentation

Table 2: Comparison of this compound and Domperidone Pharmacokinetic Properties

ParameterThis compound (CIN-102)Domperidone
Cmax Substantially reduced compared to therapeutic doses of domperidone[1]~15-20 ng/mL (for a 20 mg dose)[5]
Half-life (t½) More than twice that of domperidone[1]~12.6 - 16.0 hours[5]
Metabolism Altered due to deuteration, expected to be primarily via CYP3A4[1]Primarily via CYP3A4[4]
Cardiac Safety No clinically meaningful effect on QT/QTc interval at therapeutic and supratherapeutic concentrations[3]Associated with a risk of QT prolongation

Note: The data for this compound is based on findings from Phase 1 clinical trials and is qualitative or semi-quantitative in nature. Direct comparative values from a single head-to-head study are not yet published in peer-reviewed literature.

Experimental Protocols

Protocol: Bioanalytical Method for this compound in Human Plasma using LC-MS/MS
  • Objective: To accurately quantify this compound concentrations in human plasma samples.

  • Materials:

    • This compound reference standard

    • Stable isotope-labeled internal standard (e.g., this compound-d4)

    • HPLC-grade solvents (acetonitrile, methanol, water)

    • Formic acid

    • Human plasma (blank)

    • LC-MS/MS system

  • Sample Preparation (Protein Precipitation): a. Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube. b. Add 20 µL of internal standard working solution. c. Add 300 µL of acetonitrile (B52724) to precipitate proteins. d. Vortex for 1 minute. e. Centrifuge at 14,000 rpm for 10 minutes. f. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Method Validation: Validate the method according to FDA or other relevant regulatory guidelines for accuracy, precision, selectivity, sensitivity, recovery, matrix effects, and stability.

Protocol: Food-Effect Study Design
  • Objective: To assess the effect of a high-fat meal on the pharmacokinetics of this compound.

  • Study Design: Randomized, open-label, two-period, two-sequence crossover study in healthy volunteers.

  • Treatment Periods:

    • Period 1: Subjects receive a single oral dose of this compound under fasting conditions (overnight fast of at least 10 hours).

    • Period 2: After a washout period of at least 7 half-lives, the same subjects receive a single oral dose of this compound 30 minutes after the start of a standardized high-fat, high-calorie breakfast.

  • Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Pharmacokinetic Analysis: Determine pharmacokinetic parameters (Cmax, Tmax, AUC) for both fed and fasted conditions and compare them using statistical methods.

Mandatory Visualizations

metabolic_pathway This compound This compound Metabolites Metabolites This compound->Metabolites CYP3A4 (Primary) N-dealkylation & Aromatic Hydroxylation

Caption: this compound Metabolic Pathway

troubleshooting_workflow decision Potential Cause? ddi Review Concomitant Medications for CYP3A4 Inhibitors/Inducers decision->ddi Drug-Drug Interaction food Check for Consistency in Prandial State decision->food Food Effect bioanalysis Review Method Validation Data and Sample Handling Procedures decision->bioanalysis Bioanalytical Issue issue Unexpected PK Data (High Variability, High Cmax/AUC) issue->decision Investigate solution solution solution1 Stratify analysis by co-meds or adjust protocol ddi->solution1 Action solution2 Standardize meal timing and composition food->solution2 Action solution3 Re-validate method or re-analyze samples bioanalysis->solution3 Action

Caption: Troubleshooting Workflow for PK Data Variability

ddi_mechanism cluster_0 Normal Metabolism cluster_1 With CYP3A4 Inhibitor Deudomperidone1 This compound CYP3A4_1 CYP3A4 Deudomperidone1->CYP3A4_1 Metabolized Metabolites1 Metabolites CYP3A4_1->Metabolites1 Deudomperidone2 This compound CYP3A4_2 CYP3A4 Deudomperidone2->CYP3A4_2 Metabolism Blocked Increased_PK Increased this compound Plasma Concentration Deudomperidone2->Increased_PK Inhibitor CYP3A4 Inhibitor Inhibitor->CYP3A4_2

References

Technical Support Center: Deudomperidone Derivatives and QT Prolongation Risk

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the risk of QT prolongation associated with deudomperidone derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which domperidone (B1670879) and its derivatives can cause QT prolongation?

A1: The primary mechanism is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel's function delays this repolarization, leading to a prolonged QT interval on an electrocardiogram (ECG), which can increase the risk of serious ventricular arrhythmias like Torsades de Pointes (TdP).[1][3]

Q2: How does deuteration of domperidone, as in this compound (CIN-102), aim to reduce the risk of QT prolongation?

A2: this compound (CIN-102) is a deuterated version of domperidone.[4][5] Deuteration involves replacing specific hydrogen atoms with their heavier isotope, deuterium. This modification is designed to alter the drug's metabolism, leading to a blunted peak plasma concentration (Cmax) and an extended half-life compared to an equivalent oral dose of domperidone.[4] By reducing high peak concentrations, which are associated with an increased risk of QT prolongation, this compound aims to provide therapeutic effects with a significantly lower liability for cardiac side effects.[4][5]

Q3: What is the evidence for the reduced QT prolongation risk of this compound derivatives like CIN-102?

A3: Extensive clinical evaluation of CIN-102 has demonstrated its improved cardiac safety profile. A thorough QT/QTc study in healthy individuals showed that CIN-102, at both therapeutic and supratherapeutic concentrations (approximately 5-fold greater than maximum therapeutic concentrations), had no clinically meaningful effect on the QT/QTc interval.[4] This contrasts with domperidone, which has been associated with an increased risk of QT prolongation, particularly at higher doses.[4]

Q4: What are the key preclinical assays to assess the QT prolongation risk of this compound derivatives?

A4: The gold standard for assessing a compound's direct effect on the hERG channel is the whole-cell patch-clamp electrophysiology assay performed on cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).[6] This assay directly measures the inhibitory effect of a compound on the hERG potassium current and is used to determine the half-maximal inhibitory concentration (IC50). Automated patch-clamp systems are also widely used for higher throughput screening.[3]

Troubleshooting Experimental Issues

Q1: In our patch-clamp experiments, we are observing high variability in the measured IC50 values for our this compound derivative. What could be the cause?

A1: High variability in patch-clamp data can stem from several factors. Ensure that you are using a standardized voltage protocol and that best practices for patch-clamp studies are being followed.[7] The stability of the gigaseal (>1 GΩ) is critical for high-quality recordings.[6] Cell health and passage number can also influence channel expression and function. Additionally, the physicochemical properties of your compound, such as solubility, can impact the accuracy of the concentrations being tested. For poorly soluble compounds, using a surfactant in the extracellular medium may improve the sensitivity of the assay.[3] It is also important to consider that lab-to-lab variability in hERG data can be up to approximately 5-fold, so minor variations are expected.[7]

Q2: We are comparing a novel this compound derivative to domperidone and are unsure of the appropriate concentration range to use in our hERG assay.

A2: For domperidone, a potent hERG inhibitor, the reported IC50 is in the nanomolar range (e.g., 57.0 nmol/L).[1] Therefore, your concentration range for domperidone should span this value to generate a complete concentration-response curve. For your this compound derivative, which is expected to have a lower hERG liability, you will likely need to test a much wider and higher concentration range. It is advisable to start with a broad range (e.g., from nanomolar to high micromolar) in an initial screen and then refine the concentration range in subsequent experiments to accurately determine the IC50, if one is observed within a clinically relevant range.

Q3: How do we interpret the clinical relevance of our in vitro hERG inhibition data?

A3: The clinical risk of QT prolongation is not determined by the hERG IC50 value alone. It is crucial to consider the ratio of the hERG IC50 to the maximum free plasma concentration (Cmax) of the drug observed in humans at therapeutic doses.[8] A larger ratio indicates a wider safety margin. A ratio of less than 30-fold is often considered a potential risk.[9] Therefore, it is essential to have accurate pharmacokinetic data for your this compound derivative to contextualize the in vitro findings.

Data Presentation

Table 1: Comparative hERG Channel Inhibition

CompoundIC50 (nmol/L)Notes
Domperidone57.0Potent hERG channel blocker.[1]
This compound Derivative (e.g., CIN-102)Significantly > DomperidoneClinical studies show no meaningful QT prolongation at therapeutic and supratherapeutic doses, suggesting a much lower hERG liability.[4] A precise preclinical IC50 is not publicly available but is expected to be substantially higher than that of domperidone.

Experimental Protocols

Detailed Protocol: Comparative Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of a this compound derivative and domperidone on the hERG potassium channel.

Materials:

  • HEK293 or CHO cell line stably expressing the hERG channel.

  • Cell culture reagents.

  • External solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH).

  • Internal solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH).

  • Borosilicate glass capillaries.

  • Patch-clamp amplifier and data acquisition system.

  • This compound derivative and domperidone stock solutions in a suitable solvent (e.g., DMSO).

Procedure:

  • Cell Preparation: Culture the hERG-expressing cells according to standard protocols. On the day of the experiment, prepare a single-cell suspension and plate the cells at a low density in the recording chamber.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Gigaseal Formation: Under microscopic guidance, approach a single, healthy cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing the whole-cell recording configuration.

  • Voltage Protocol and Baseline Recording:

    • Clamp the cell membrane at a holding potential of -80 mV.

    • To elicit the hERG tail current, apply a depolarizing pulse to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the tail current. This protocol should be repeated at regular intervals (e.g., every 15 seconds).

    • Record baseline currents in the vehicle control solution until a stable response is achieved.

  • Compound Application:

    • Prepare a series of dilutions of the this compound derivative and domperidone in the external solution. The final DMSO concentration should be kept constant and low (e.g., ≤0.1%).

    • Perfuse the recording chamber with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).

  • Data Acquisition: Record the hERG tail current at each compound concentration.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each concentration.

    • Calculate the percentage of inhibition for each concentration relative to the baseline current in the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.

Visualizations

signaling_pathway cluster_membrane Cardiomyocyte Membrane cluster_drug Drug Action hERG hERG K+ Channel K_out K+ Efflux hERG->K_out Allows Prolonged QT Interval Prolonged QT Interval hERG->Prolonged QT Interval Inhibition leads to Repolarization Membrane Repolarization K_out->Repolarization Leads to Normal QT Interval Normal QT Interval Repolarization->Normal QT Interval Domperidone Domperidone / this compound Derivative Domperidone->hERG Blockade experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo / Ex Vivo Assessment cluster_analysis Risk Analysis hERG_Assay hERG Patch-Clamp Assay (HEK293 or CHO cells) IC50_Det Determine IC50 Value hERG_Assay->IC50_Det Safety_Margin Calculate Safety Margin (IC50 / Cmax) IC50_Det->Safety_Margin Animal_Model Animal Model ECG Studies (e.g., Dog, Guinea Pig) QT_Measurement Measure QT Interval Changes Animal_Model->QT_Measurement Risk_Assessment Overall QT Prolongation Risk Assessment QT_Measurement->Risk_Assessment PK_Data Human Pharmacokinetic Data (Cmax) PK_Data->Safety_Margin Safety_Margin->Risk_Assessment Clinical_Trial Thorough QT (TQT) Clinical Study Clinical_Trial->Risk_Assessment logical_relationship Deuteration Deuteration of Domperidone Altered_Metabolism Altered Metabolism (Slower CYP3A4 metabolism) Deuteration->Altered_Metabolism Lower_Cmax Lower Peak Plasma Concentration (Cmax) Altered_Metabolism->Lower_Cmax Reduced_hERG_Block Reduced hERG Blockade at Therapeutic Doses Lower_Cmax->Reduced_hERG_Block Minimized_QT Minimized QT Prolongation Risk Reduced_hERG_Block->Minimized_QT

References

Technical Support Center: Analysis of Deudomperidone in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of deudomperidone in plasma samples using techniques like LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound in plasma?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting endogenous components from the sample matrix (e.g., plasma).[1][2][3] In plasma analysis, phospholipids (B1166683) are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI) mass spectrometry.[4][5][6] This can lead to poor accuracy, imprecision, and decreased sensitivity in the quantification of this compound.[1][7]

Q2: What are the common signs of matrix effects in my this compound assay?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of quality control (QC) samples.

  • A significant difference in the response of the analyte in the plasma matrix compared to a neat solution.

  • Inconsistent internal standard (IS) response across different plasma lots.

  • Drifting retention times and peak shapes.

  • Loss of sensitivity over a series of injections.

Q3: How can I quantitatively assess matrix effects for my this compound analysis?

A3: The "post-extraction spike" method is a standard approach to quantify matrix effects.[2][5] This involves comparing the peak area of this compound spiked into an extracted blank plasma sample to the peak area of this compound in a neat solvent at the same concentration. The matrix factor (MF) is calculated as:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q4: Can the use of a stable isotope-labeled internal standard (SIL-IS) for this compound completely eliminate matrix effects?

A4: A SIL-IS is highly recommended and can compensate for matrix effects to a large extent because it co-elutes with the analyte and is affected similarly by ion suppression or enhancement. However, it may not completely eliminate the issue, especially with highly variable matrices or when the SIL-IS and analyte do not behave identically.[8] It is still crucial to minimize matrix effects through proper sample preparation and chromatography.

Troubleshooting Guide

Issue 1: Ion Suppression Observed for this compound

Symptoms:

  • Low signal intensity for this compound.

  • Inconsistent results between different plasma samples.

  • Matrix factor (MF) is significantly less than 1.

Possible Causes and Solutions:

Cause Proposed Solution Rationale
Co-elution with Phospholipids Optimize the chromatographic gradient to separate this compound from the phospholipid elution region.Phospholipids are a primary cause of ion suppression in plasma samples.[6] Chromatographic separation can mitigate this interference.
Employ a more effective sample preparation technique to remove phospholipids, such as solid-phase extraction (SPE) or specialized techniques like HybridSPE.[9][10]Techniques like HybridSPE are specifically designed for targeted phospholipid depletion from plasma samples.[9][10]
Inadequate Sample Cleanup Switch from a simple protein precipitation (PPT) method to a more rigorous sample cleanup like liquid-liquid extraction (LLE) or SPE.[11]While PPT is simple, it is often insufficient for removing all interfering matrix components.[8][10] LLE and SPE provide cleaner extracts.
High Sample Concentration Dilute the plasma sample before extraction.This can reduce the overall concentration of matrix components, thereby lessening their impact on the ionization of this compound.[1]
Issue 2: Poor Reproducibility and Precision

Symptoms:

  • High coefficient of variation (%CV) for quality control samples.

  • Inconsistent peak areas for the internal standard.

Possible Causes and Solutions:

Cause Proposed Solution Rationale
Variable Matrix Effects Across Samples Use a stable isotope-labeled (SIL) internal standard for this compound.A SIL-IS will experience similar matrix effects as the analyte, leading to a more consistent analyte/IS ratio and improved precision.
Improve the sample preparation method to ensure more consistent removal of interfering components from all samples.A robust sample preparation method is key to minimizing variability between samples.[5]
Phospholipid Buildup on the LC Column Implement a column wash step at the end of each chromatographic run to elute late-eluting phospholipids.Phospholipids can accumulate on the column and elute erratically in subsequent runs, affecting reproducibility.
Use a guard column to protect the analytical column from strongly retained matrix components.A guard column can extend the life of the analytical column and improve long-term performance.

Experimental Protocols

Protocol 1: this compound Extraction from Plasma via Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: this compound Extraction from Plasma via Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Pre-treat 200 µL of plasma by adding the internal standard and 200 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Matrix Effects for Different Sample Preparation Methods

Sample Preparation Method Mean Matrix Factor (MF) %CV of MF (n=6) Mean Recovery (%) %CV of Recovery (n=6)
Protein Precipitation (PPT)0.6518.595.28.7
Liquid-Liquid Extraction (LLE)0.889.285.16.5
Solid-Phase Extraction (SPE)0.974.591.54.1

Data is illustrative and representative of typical outcomes.

Table 2: LC-MS/MS Parameters for this compound Analysis

Parameter Setting
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (this compound) To be optimized based on specific deuteration pattern
MRM Transition (SIL-IS) To be optimized based on specific deuteration pattern

Visualizations

MatrixEffectWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Evaluation Plasma Plasma Sample (this compound + Matrix) Cleanup Sample Cleanup (PPT, LLE, or SPE) Plasma->Cleanup LC LC Separation Cleanup->LC Clean Extract MS Mass Spectrometry Detection LC->MS Data Data Analysis MS->Data Signal Result Accurate Quantification? Data->Result

Caption: Workflow for this compound Analysis and Matrix Effect Evaluation.

TroubleshootingLogic cluster_solutions Potential Solutions Start Ion Suppression or Poor Reproducibility? ImproveCleanup Improve Sample Cleanup (e.g., SPE over PPT) Start->ImproveCleanup Yes OptimizeLC Optimize LC Method Start->OptimizeLC Yes UseSIL Use SIL-IS Start->UseSIL Yes DiluteSample Dilute Sample Start->DiluteSample Yes End Re-evaluate Matrix Effect ImproveCleanup->End OptimizeLC->End UseSIL->End DiluteSample->End

Caption: Troubleshooting Logic for Addressing Matrix Effects.

References

Validation & Comparative

Deudomperidone vs. Domperidone: A Comparative Analysis of In Vivo Efficacy and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the deuterated analogue deudomperidone and its parent drug domperidone (B1670879), focusing on their comparative in vivo pharmacology, safety, and clinical trial designs for the management of gastroparesis.

This guide provides a comprehensive comparison of this compound (CIN-102) and domperidone, two peripherally selective dopamine (B1211576) D2/D3 receptor antagonists. This compound is a deuterated form of domperidone, a modification aimed at improving the pharmacokinetic profile and mitigating safety concerns associated with the parent compound. This analysis is intended for researchers, scientists, and professionals in drug development, offering a summary of available in vivo data, detailed experimental protocols, and an overview of the underlying mechanism of action.

Pharmacokinetic Profile: A Key Distinction

Deuteration of domperidone to form this compound was strategically employed to alter its metabolic pathway, resulting in a more favorable pharmacokinetic profile.[1] This modification is designed to reduce the peak plasma concentration (Cmax) and extend the half-life (t½) compared to traditional domperidone formulations, with the goal of providing sustained therapeutic effects while minimizing potential cardiac risks.[2][3][4]

While specific quantitative data from head-to-head comparative in vivo studies are not yet fully published, information from Phase 1 clinical trials of this compound and numerous studies of domperidone allow for a comparative summary.

Pharmacokinetic ParameterThis compound (CIN-102)DomperidoneKey Observations
Peak Plasma Concentration (Cmax) Substantially reduced compared to therapeutic doses of non-deuterated domperidone.[1]~15.0 - 20.7 ng/mL (for a 20 mg oral dose)[5]The blunted Cmax of this compound is a key feature designed to reduce the risk of QT prolongation.[2][3][4]
Time to Peak Concentration (Tmax) Data not yet publicly available.~0.6 - 1.2 hours[5]
Elimination Half-life (t½) More than twice that typically observed with non-deuterated domperidone.[1]~12.6 - 16.0 hours[5]The extended half-life of this compound may allow for less frequent dosing and more sustained therapeutic coverage.
Area Under the Curve (AUC) Data not yet publicly available.Varies with dose and formulation.

Mechanism of Action: Shared Pathway, Differentiated Safety

Both this compound and domperidone exert their prokinetic effects through the same fundamental mechanism: antagonism of dopamine D2 and D3 receptors in the periphery.[1][6] In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, suppressing motility. By blocking these receptors, particularly on enteric neurons, this compound and domperidone inhibit this suppression, leading to enhanced gastrointestinal motility and accelerated gastric emptying.[7]

The primary signaling pathway involves the D2-like receptors, which are G-protein coupled receptors linked to inhibitory G-proteins (Gαi/o). Antagonism of these receptors prevents the dopamine-induced inhibition of adenylyl cyclase, thereby influencing downstream cellular processes that promote smooth muscle contraction.

Below is a diagram illustrating the proposed signaling pathway for domperidone and this compound in gastrointestinal smooth muscle cells.

Dopamine Receptor Antagonism in Gastric Motility cluster_0 Enteric Neuron cluster_1 Smooth Muscle Cell Dopamine Dopamine D2R Dopamine D2/D3 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC Inhibits (via Gαi/o) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA ACh_release ↓ Acetylcholine Release PKA->ACh_release ACh Acetylcholine M_receptor Muscarinic Receptor ACh->M_receptor Contraction ↑ Muscle Contraction & Gastric Motility M_receptor->Contraction Drug This compound / Domperidone Drug->D2R Antagonizes

Mechanism of Dopamine D2/D3 Receptor Antagonism

Comparative Efficacy in Gastroparesis

Direct comparative in vivo efficacy data for this compound and domperidone is not yet available, as this compound is currently in Phase 2 clinical trials.[6][8] However, the similar mechanism of action suggests that this compound will have a comparable efficacy profile to domperidone in improving the symptoms of gastroparesis.[2][4]

Domperidone has been shown to be effective in treating the symptoms of diabetic gastroparesis, including nausea, vomiting, bloating, and early satiety.

The ongoing clinical trials for this compound are designed to assess its efficacy and safety in patients with both diabetic and idiopathic gastroparesis. The primary outcome measures in these studies are the reduction in the severity of gastroparesis symptoms.[9][10]

Experimental Protocols

The evaluation of this compound and domperidone in vivo relies on well-defined clinical trial protocols and standardized methods for assessing gastric emptying.

Clinical Trial Protocol for this compound (NCT05832151)

This is a randomized, double-blind, placebo-controlled, multicenter study to evaluate the efficacy and safety of this compound in adults with diabetic gastroparesis.[9]

  • Study Design: Participants are randomized to receive one of two doses of this compound or a placebo.[9][10]

  • Treatment Duration: 12 weeks of treatment followed by a 1-week follow-up period.

  • Primary Efficacy Endpoint: Change from baseline in the Gastroparesis Cardinal Symptom Index (GCSI) total score.

  • Key Inclusion Criteria: Adults with a diagnosis of diabetic gastroparesis and a delayed gastric emptying as confirmed by a standardized test.

  • Key Exclusion Criteria: Gastroparesis due to other causes, such as surgery or idiopathic origins.

The workflow for a typical participant in this clinical trial is as follows:

This compound Clinical Trial Workflow Screening Screening Period Baseline Baseline Assessment (GCSI, Gastric Emptying Test) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A This compound (Dose 1) 12 Weeks Randomization->Treatment_A Treatment_B This compound (Dose 2) 12 Weeks Randomization->Treatment_B Placebo Placebo 12 Weeks Randomization->Placebo Follow_up Follow-up Assessments (GCSI, Safety Labs) Treatment_A->Follow_up Treatment_B->Follow_up Placebo->Follow_up End End of Study Follow_up->End

Participant flow in a this compound clinical trial.
Assessment of Gastric Emptying

A common method to objectively measure gastric emptying is scintigraphy.

  • Test Meal: A standardized meal, typically low-fat and egg-based, is radiolabeled with Technetium-99m sulfur colloid.

  • Imaging: Serial images of the stomach are taken at specified time points (e.g., 1, 2, and 4 hours) after meal ingestion.

  • Data Analysis: The percentage of the meal remaining in the stomach at each time point is calculated to determine the rate of gastric emptying.

Safety and Tolerability

A key driver for the development of this compound is the improved safety profile compared to domperidone, particularly concerning cardiac effects. Domperidone has been associated with a risk of QT interval prolongation and ventricular arrhythmias, which has limited its use in some countries.[11]

A thorough QT study of this compound in healthy subjects demonstrated that even at supratherapeutic doses, it did not have a clinically meaningful effect on the QT interval.[1][3] This suggests a lower risk of cardiac arrhythmias compared to domperidone.

Conclusion

This compound represents a promising evolution of domperidone, with a modified pharmacokinetic profile designed to enhance its safety and tolerability while maintaining the prokinetic efficacy of the parent compound. The blunted peak plasma concentration and extended half-life are key features that may translate to a lower risk of cardiac adverse events. While direct comparative efficacy data from ongoing Phase 2 clinical trials are awaited, the shared mechanism of action suggests a similar therapeutic benefit in the management of gastroparesis. The development of this compound highlights a strategic approach in drug design, where deuteration is utilized to optimize the properties of an established therapeutic agent.

References

Deudomperidone vs. Metoclopramide: A Head-to-Head Comparison for Gastrointestinal Motility Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of deudomperidone and metoclopramide (B1676508), two dopamine (B1211576) D2 receptor antagonists used in the management of gastrointestinal motility disorders. While metoclopramide is a long-established therapeutic, this compound is a new chemical entity, a deuterated form of domperidone (B1670879), currently in clinical development for gastroparesis.[1][2][3] This comparison synthesizes available preclinical and clinical data to offer an objective overview of their respective mechanisms of action, pharmacokinetics, efficacy, and safety profiles.

Executive Summary

Metoclopramide, a centrally and peripherally acting agent, offers both prokinetic and potent antiemetic effects. However, its clinical utility is often limited by central nervous system (CNS) side effects.[4][5] this compound, a peripherally selective dopamine antagonist, is being developed to provide the therapeutic benefits of dopamine receptor blockade in the gastrointestinal tract while minimizing CNS-related adverse events.[1][6] As a deuterated analog of domperidone, this compound is engineered to have an improved pharmacokinetic profile, potentially offering a better safety and tolerability profile.[6][7]

Mechanism of Action

Both this compound and metoclopramide exert their primary effects through the antagonism of dopamine D2 receptors. However, their sites of action and receptor selectivity profiles differ significantly.

This compound , like its parent compound domperidone, is a peripherally selective antagonist of D2 and D3 dopamine receptors.[1][6][8] It does not readily cross the blood-brain barrier, thereby limiting its effects to the gastrointestinal tract and the chemoreceptor trigger zone (CTZ), which lies outside the blood-brain barrier.[4][8] In the upper GI tract, dopamine inhibits acetylcholine (B1216132) release from myenteric motor neurons. By blocking these inhibitory D2 receptors, this compound enhances cholinergic activity, leading to increased esophageal sphincter pressure, improved gastric motility, and accelerated gastric emptying.[8][9]

Metoclopramide acts as a D2 receptor antagonist both peripherally and centrally.[10][11] Its ability to cross the blood-brain barrier and block D2 receptors in the central nervous system contributes to its potent antiemetic effects but is also responsible for its significant extrapyramidal side effects.[4][5] In addition to its dopaminergic antagonism, metoclopramide also exhibits 5-HT4 receptor agonism and weak 5-HT3 receptor antagonism, which contribute to its prokinetic and antiemetic properties.[10][11]

cluster_this compound This compound Signaling Pathway This compound This compound Peripheral_D2_D3_Receptors Peripheral D2/D3 Receptors (GI Tract, CTZ) This compound->Peripheral_D2_D3_Receptors Antagonizes Increased_ACh_Release Increased Acetylcholine Release Peripheral_D2_D3_Receptors->Increased_ACh_Release Leads to Antiemetic_Effect_CTZ Antiemetic Effect (CTZ) Peripheral_D2_D3_Receptors->Antiemetic_Effect_CTZ Blocks at Increased_GI_Motility Increased GI Motility (Prokinetic Effect) Increased_ACh_Release->Increased_GI_Motility

This compound's peripheral mechanism of action.

cluster_metoclopramide Metoclopramide Signaling Pathway Metoclopramide Metoclopramide Peripheral_D2_Receptors Peripheral D2 Receptors (GI Tract) Metoclopramide->Peripheral_D2_Receptors Antagonizes Central_D2_Receptors Central D2 Receptors (CNS, CTZ) Metoclopramide->Central_D2_Receptors Antagonizes 5HT4_Receptors 5-HT4 Receptors (GI Tract) Metoclopramide->5HT4_Receptors Agonist 5HT3_Receptors 5-HT3 Receptors (CTZ, Vagal Afferents) Metoclopramide->5HT3_Receptors Weak Antagonist Increased_ACh_Release_M Increased Acetylcholine Release Peripheral_D2_Receptors->Increased_ACh_Release_M Antiemetic_Effect_M Potent Antiemetic Effect Central_D2_Receptors->Antiemetic_Effect_M CNS_Side_Effects CNS Side Effects (EPS, Tardive Dyskinesia) Central_D2_Receptors->CNS_Side_Effects 5HT4_Receptors->Increased_ACh_Release_M 5HT3_Receptors->Antiemetic_Effect_M Increased_GI_Motility_M Increased GI Motility (Prokinetic Effect) Increased_ACh_Release_M->Increased_GI_Motility_M

Metoclopramide's mixed central and peripheral actions.

Pharmacokinetic Profile

Deuteration of domperidone to create this compound was intended to alter its metabolism, leading to a more favorable pharmacokinetic profile.

ParameterThis compound (CIN-102)Metoclopramide
Bioavailability Not yet fully characterized.~80% (oral)[11]
Metabolism Altered metabolism due to deuterium (B1214612) substitution.[6]Hepatic (dealkylation and amide hydrolysis).[12]
Half-life More than twice that of non-deuterated domperidone.[6]5-6 hours.[11]
Cmax Substantially reduced compared to therapeutic doses of non-deuterated domperidone.[6]Reached in 1-2 hours.
Blood-Brain Barrier Penetration Minimal.[6]Significant.[4]

Data for this compound is based on Phase 1 clinical trial results and preclinical expectations.

Clinical Efficacy

Direct comparative efficacy trials between this compound and metoclopramide are not yet available. However, clinical trials comparing domperidone (this compound's parent compound) with metoclopramide provide valuable insights.

A double-blind, multicenter, randomized trial in 93 patients with diabetic gastroparesis found that domperidone and metoclopramide were equally effective in alleviating symptoms such as nausea, vomiting, bloating, and early satiety over a 4-week period.[13] Another study also concluded that both drugs significantly reduce the incidence of postoperative nausea and vomiting with no statistically significant difference in overall efficacy.[14] Some studies and meta-analyses have suggested that domperidone may be superior to metoclopramide in alleviating gastroparesis symptoms.[15]

This compound is currently in Phase II clinical trials for the treatment of gastroparesis, with topline data expected in the near future.[1][16] These trials will provide more definitive data on its efficacy.

Safety and Tolerability Profile

The primary differentiating factor between these two agents lies in their safety and tolerability profiles, largely driven by their ability to penetrate the central nervous system.

Adverse Event ProfileThis compound (projected)Metoclopramide
Central Nervous System Expected to be minimal due to peripheral selectivity.Common: Somnolence, akathisia, asthenia, anxiety, depression, reduced mental acuity.[13] Serious: Tardive dyskinesia, neuroleptic malignant syndrome.[4][11]
Cardiac Engineered for reduced cardiac liability compared to domperidone.[7] No meaningful impact on QT interval observed in a thorough QT study at exposures well above therapeutic doses.[7]Can prolong the QT interval.[4] A meta-analysis indicated a higher cardiovascular risk for metoclopramide compared to domperidone.[17][18]
Endocrine Evidence of prolactin elevation, indicating target engagement.[6]Hyperprolactinemia.

This compound's safety profile is based on early clinical trial data and projections from its mechanism of action.

Experimental Protocols

Representative Clinical Trial Methodology: Domperidone vs. Metoclopramide in Diabetic Gastroparesis

This protocol is based on a previously conducted double-blind, multicenter, randomized trial.[13]

Objective: To compare the efficacy and side effect profile of domperidone and metoclopramide in patients with symptomatic diabetic gastroparesis.

Study Design:

  • Phase: Phase IV

  • Design: Randomized, double-blind, parallel-group, multicenter.

  • Duration: 4 weeks of treatment.

Inclusion Criteria:

  • Diagnosis of insulin-dependent diabetes mellitus.

  • History of gastroparesis symptoms for at least 3 months (nausea, vomiting, bloating/distension, early satiety).

  • Delayed gastric emptying confirmed by scintigraphy.

Exclusion Criteria:

  • Mechanical gastric outlet obstruction.

  • Previous gastric surgery.

  • Use of other prokinetic agents or medications known to affect gastric motility.

  • Known hypersensitivity to either study drug.

  • Pregnancy or lactation.

Treatment Arms:

  • Domperidone Group: 20 mg domperidone, administered four times daily before meals and at bedtime.

  • Metoclopramide Group: 10 mg metoclopramide, administered four times daily before meals and at bedtime. A placebo tablet was used to maintain blinding.

Assessments:

  • Primary Efficacy Endpoint: Change from baseline in the severity of gastroparesis symptoms (nausea, vomiting, bloating/distension, early satiety) at weeks 2 and 4, rated on a Likert scale.

  • Safety Endpoint: Incidence and severity of adverse events, with a specific focus on CNS effects (somnolence, akathisia, asthenia, anxiety, depression, reduced mental acuity), assessed at weeks 2 and 4.

Statistical Analysis:

  • Comparison of symptom severity scores between treatment groups using appropriate statistical tests (e.g., ANCOVA).

  • Comparison of the incidence and severity of adverse events using chi-square or Fisher's exact test.

cluster_workflow Clinical Trial Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (Symptom Scores, Safety Labs) Patient_Screening->Baseline_Assessment Randomization Randomization Arm_A Treatment Arm A (this compound) Randomization->Arm_A Arm_B Treatment Arm B (Metoclopramide) Randomization->Arm_B Treatment_Period Treatment Period (e.g., 4-12 weeks) Arm_A->Treatment_Period Arm_B->Treatment_Period Baseline_Assessment->Randomization Follow_Up_Assessments Follow-Up Assessments (Weeks 2, 4, 8, 12) Treatment_Period->Follow_Up_Assessments Data_Analysis Data Analysis (Efficacy & Safety Endpoints) Follow_Up_Assessments->Data_Analysis

A hypothetical workflow for a comparative clinical trial.

Conclusion

Metoclopramide is an effective prokinetic and antiemetic agent, but its utility is hampered by a significant risk of CNS side effects. This compound represents a promising therapeutic alternative, designed to offer the peripheral prokinetic benefits of dopamine antagonism without the central nervous system liabilities. Its deuteration aims to provide a more stable and predictable pharmacokinetic profile, potentially enhancing its safety and efficacy. While direct comparative data is pending the completion of ongoing clinical trials, the existing evidence from studies on its parent compound, domperidone, coupled with favorable early-phase data for this compound itself, suggests it could become a valuable treatment option for gastroparesis and other gastrointestinal motility disorders. Future head-to-head trials are essential to definitively establish the comparative efficacy and safety of this compound versus metoclopramide.

References

Deudomperidone's Target Engagement in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of deudomperidone's preclinical target engagement with alternative dopamine (B1211576) D2 receptor antagonists. The information is supported by available experimental data to facilitate informed decisions in gastrointestinal motility research.

This compound (CIN-102) is a peripherally selective dopamine D2 and D3 receptor antagonist currently under development for the treatment of gastroparesis.[1][2] As a deuterated analog of domperidone, it is designed to offer an improved pharmacokinetic profile.[2] Validating the engagement of this compound with its intended targets is a critical step in its preclinical development. This guide compares its performance with established prokinetic agents—domperidone, metoclopramide (B1676508), and itopride (B38515)—based on available preclinical data.

Mechanism of Action: D2 Receptor Antagonism

The primary mechanism of action for this compound, domperidone, and metoclopramide is the antagonism of dopamine D2 receptors in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ).[3] Blockade of these receptors enhances acetylcholine (B1216132) release, which in turn promotes gastric emptying and reduces nausea and vomiting.[3] Itopride shares this D2 receptor antagonism but also possesses acetylcholinesterase (AChE) inhibitory activity, which further increases acetylcholine levels.[4][5][6]

Comparative In Vitro Receptor Binding Affinity

A key determinant of a drug's potency is its binding affinity to its target receptor, commonly expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes the available preclinical in vitro binding affinities of this compound and its comparators for the dopamine D2 and D3 receptors.

CompoundD2 Receptor Affinity (Ki)D3 Receptor Affinity (Ki)SpeciesSource
This compound Data not availableData not available--
Domperidone ~40-fold higher than D3Data not availableRat[7]
Metoclopramide 104 nM - 113 nMData not availableNot Specified[3]
Itopride ~39.8 nM (pKi of 7.4)Data not availableNot Specified[8]

Note: Direct comparative studies of the binding affinities of all compounds under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.

Preclinical In Vivo Target Engagement

Validating target engagement in a living organism is crucial. This is often assessed through receptor occupancy studies, which measure the percentage of target receptors bound by a drug at a given dose. While specific preclinical in vivo receptor occupancy data for this compound in gastroparesis models is not yet publicly available, a Phase 2a clinical trial has demonstrated target engagement and improvement in gastric emptying time.[2][9]

For the comparator compounds, preclinical in vivo D2 receptor occupancy data is available, primarily from studies in rats. These studies often utilize techniques like ex vivo autoradiography or Positron Emission Tomography (PET).

CompoundPreclinical ModelKey FindingsSource
Domperidone RatReadily occupies D2 receptors in the brain.[7]
Metoclopramide RatEquipotent at D2 sites in the caudate-putamen, nucleus accumbens, and olfactory tubercle.[7]
Itopride Data not available--

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow for validating target engagement.

G cluster_0 Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates AC Adenylate Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Effect ↑ Gastric Motility ↓ Nausea & Vomiting cAMP->Effect This compound This compound (Antagonist) This compound->D2R Blocks G cluster_1 Experimental Workflow: In Vivo Receptor Occupancy AnimalModel Preclinical Model (e.g., Rat with Gastroparesis) DrugAdmin Administer Test Compound (e.g., this compound) AnimalModel->DrugAdmin Radioligand Inject Radioligand (e.g., [3H]-Spiperone) DrugAdmin->Radioligand Imaging Ex Vivo Autoradiography or In Vivo PET Imaging Radioligand->Imaging Analysis Quantify Receptor Occupancy Imaging->Analysis

References

Comparative Guide to Analytical Methods for Deudomperidone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques applicable to the quantification of deudomperidone: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a deuterated analog of domperidone (B1670879), is under development for the treatment of gastroparesis.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic, stability, and quality control studies.

Due to the limited availability of public data on specific cross-validation studies for this compound, this guide leverages established analytical methods for domperidone as a close surrogate. The principles and performance characteristics described are representative of what would be expected for this compound analysis.

Method Comparison

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio of fragmented ions.
Selectivity Moderate. Relies on chromatographic separation to distinguish the analyte from other compounds that absorb at the same wavelength.High. Provides structural information and can differentiate between compounds with similar chromatographic behavior but different masses.
Sensitivity Lower. Limits of detection (LOD) and quantification (LOQ) are typically in the µg/mL to high ng/mL range.[3]Higher. LOD and LOQ are typically in the low ng/mL to pg/mL range.[4][5]
Linearity Range Generally narrower, for example, 2-10 µg/mL.[6]Wider, for example, 0.2-80 ng/mL.[5]
Matrix Effect Less susceptible to ion suppression or enhancement.Can be significantly affected by matrix components that interfere with the ionization process.
Instrumentation Cost Lower.Higher.
Typical Application Routine quality control of bulk drug and pharmaceutical formulations.Bioanalysis of complex matrices like plasma, pharmacokinetic studies, and impurity profiling.

Experimental Protocols

Hypothetical HPLC-UV Method for this compound

This protocol is based on typical reversed-phase HPLC methods for domperidone.[3]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 60:40 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm.[7]

  • Injection Volume: 20 µL.

  • Sample Preparation: For drug formulation analysis, tablets can be powdered, dissolved in a suitable solvent like methanol (B129727), sonicated, filtered, and diluted to the desired concentration with the mobile phase.[3]

Hypothetical LC-MS/MS Method for this compound in Human Plasma

This protocol is based on established LC-MS/MS methods for the bioanalysis of domperidone.[4][5]

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 reverse-phase column (e.g., 2.1 x 150 mm, 5.0 µm).[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase with a modifier (e.g., 0.1% formic acid or 10 mmol/L ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile (B52724) or methanol).[4]

  • Flow Rate: 0.30 mL/min.[4]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: For this compound (a deuterated analog), the precursor ion would be expected to have a higher m/z than domperidone (m/z 426.2). The product ion would likely be similar to that of domperidone (e.g., m/z 175.1).[4][5] An internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound) would be used for quantification.

  • Sample Preparation: Protein precipitation is a common technique for plasma samples. This involves adding a cold organic solvent like methanol or acetonitrile to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins. The resulting supernatant is then injected into the LC-MS/MS system.[4]

Quantitative Data Comparison

The following table summarizes typical validation parameters for the two methods, based on data for domperidone.

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 2-10 µg/mL (r² > 0.999)0.2-80 ng/mL (r² > 0.99)[5]
Limit of Quantification (LOQ) ~1.56 µg/mL[3]~0.2 ng/mL[4][5]
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2%< 15%
Retention Time ~6.7 minutes[3]~2-4 minutes[4]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Tablet Powder Dissolution Dissolve in Methanol Sample->Dissolution Sonication Sonicate Dissolution->Sonication Filtration Filter Sonication->Filtration Dilution Dilute with Mobile Phase Filtration->Dilution Injection Inject into HPLC Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (285 nm) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: HPLC-UV Experimental Workflow for this compound Formulation Analysis.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Methanol/Acetonitrile) Plasma->Precipitation Vortex Vortex Precipitation->Vortex Centrifugation Centrifuge Vortex->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation C18 Column Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Data Data Acquisition & Analysis Detection->Data

Caption: LC-MS/MS Experimental Workflow for this compound Bioanalysis.

References

Deudomperidone vs. Traditional Prokinetics: A Comparative Safety Profile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of deudomperidone, a novel prokinetic agent, and traditional prokinetics such as domperidone (B1670879), metoclopramide (B1676508), and cisapride (B12094). The information is supported by experimental data to assist researchers and drug development professionals in their evaluation of these compounds.

Executive Summary

Traditional prokinetic agents have long been associated with significant safety concerns, primarily cardiovascular and neurological adverse effects, which have limited their clinical use. This compound (also known as CIN-102) is a new chemical entity, a deuterated form of domperidone, engineered to mitigate these risks. Preclinical and clinical data suggest that this compound offers a favorable safety profile, particularly concerning cardiac safety, with a reduced risk of QT interval prolongation. It is also designed for limited penetration of the blood-brain barrier, aiming to minimize central nervous system side effects.

Data Presentation: Comparative Safety Profiles

The following table summarizes the key safety concerns associated with this compound and traditional prokinetic agents.

Adverse Event CategoryThis compound (CIN-102)DomperidoneMetoclopramideCisapride
Cardiovascular
QT ProlongationNo clinically meaningful effect at therapeutic and ~5-fold supratherapeutic concentrations[1][2][3]Associated with an increased risk of QT prolongation, ventricular arrhythmias, and sudden cardiac death, particularly at higher doses[4][5][6][7]Less commonly associated with QT prolongation compared to domperidone and cisapride[4]Significantly associated with QT prolongation, torsades de pointes, and ventricular arrhythmias, leading to its withdrawal from many markets[8][9][10][11][12][13]
Neurological
Extrapyramidal Symptoms (EPS)Low risk due to limited blood-brain barrier penetration[14]Low risk of EPS as it does not readily cross the blood-brain barrier.[15]High incidence of EPS, including dystonia, akathisia, and tardive dyskinesia, due to central dopamine (B1211576) D2 receptor antagonism.[16][17][18][19][20][21][22][23][24][25]Rare reports of extrapyramidal symptoms.[26]
Endocrine
HyperprolactinemiaExpected as a peripherally acting dopamine antagonist, but clinical significance is under evaluation.Known to cause hyperprolactinemia, leading to side effects like galactorrhea and gynecomastia.[5][27][28][29][30]Can cause hyperprolactinemia.[18]Not a primary concern.
Gastrointestinal
Common GI side effectsUnder investigation in ongoing clinical trials.[31][32]Dry mouth, diarrhea.[5][33]Drowsiness, fatigue, diarrhea.[17]Diarrhea, abdominal cramping, nausea.[26]

Experimental Protocols

Assessment of Cardiac Safety: hERG Channel Assay

Objective: To evaluate the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a primary mechanism for drug-induced QT prolongation.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene are used.

  • Electrophysiology: Whole-cell patch-clamp technique is employed to record hERG currents.

  • Procedure:

    • Cells are cultured on coverslips and transferred to a recording chamber perfused with an extracellular solution.

    • A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane.

    • The membrane is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of ion channel currents.

    • A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing pulse to +40 mV followed by a repolarizing ramp or step to assess the tail current, which is characteristic of hERG channels.

    • After establishing a stable baseline current, the cells are perfused with increasing concentrations of the test compound.

    • The effect of the compound on the hERG current is measured as the percentage of inhibition at each concentration.

    • A positive control (e.g., E-4031, a known hERG blocker) and a vehicle control (e.g., DMSO) are included in each experiment.

  • Data Analysis: The concentration-response data are fitted to a logistic equation to determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).

Assessment of Neurological Safety: Catalepsy Test in Rats

Objective: To assess the potential of a compound to induce catalepsy, a state of motor rigidity that is a predictive model for extrapyramidal side effects in humans.

Methodology:

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Apparatus: A horizontal bar is elevated to a height that requires the rat to be in a half-rearing position with its forepaws on the bar.

  • Procedure:

    • Animals are habituated to the testing room before the experiment.

    • The test compound or vehicle is administered to the rats.

    • At specified time points after dosing, each rat is gently placed with its forepaws on the elevated bar.

    • The latency to remove both forepaws from the bar is measured with a stopwatch.

    • A cut-off time (e.g., 180 seconds) is typically used, after which the rat is returned to its home cage.

    • The test is often repeated multiple times for each animal at each time point.

  • Data Analysis: The mean descent latency for each treatment group is calculated. A significant increase in descent latency compared to the vehicle-treated group is indicative of a cataleptic effect.

Mandatory Visualization

Prokinetic_Safety_Workflow cluster_preclinical Preclinical Safety Assessment Start New Prokinetic Compound hERG_Assay In Vitro hERG Assay Start->hERG_Assay hERG_Risk hERG Inhibition? hERG_Assay->hERG_Risk InVivo_QT In Vivo QT Study (e.g., Dog) hERG_Risk->InVivo_QT No Stop_High_Risk High Risk: Re-evaluate/Modify Compound hERG_Risk->Stop_High_Risk Yes QT_Risk QT Prolongation? InVivo_QT->QT_Risk Catalepsy_Test Rodent Catalepsy Test QT_Risk->Catalepsy_Test No Stop_High_Risk2 High Risk: Re-evaluate/Modify Compound QT_Risk->Stop_High_Risk2 Yes EPS_Risk Catalepsy Induced? Catalepsy_Test->EPS_Risk Proceed Proceed to Clinical Trials EPS_Risk->Proceed No Stop_High_Risk3 High Risk: Re-evaluate/Modify Compound EPS_Risk->Stop_High_Risk3 Yes D2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Decreased Cellular Response (e.g., reduced neuronal excitability) PKA->Cellular_Response leads to Dopamine Dopamine / Antagonist Dopamine->D2R

References

Deudomperidone vs. Domperidone: A Comparative Analysis of QT Interval Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Domperidone (B1670879), a peripherally selective dopamine (B1211576) D2-receptor antagonist, is an effective prokinetic and antiemetic agent. However, its clinical use has been limited by concerns over an increased risk of QT interval prolongation and associated cardiac arrhythmias. Deudomperidone (CIN-102), a deuterated analog of domperidone, has been developed to retain the therapeutic benefits of domperidone while mitigating the risk of cardiotoxicity. This guide provides a detailed comparison of the effects of this compound and domperidone on the QT interval, supported by available clinical and preclinical data.

Introduction

QT interval prolongation is a critical safety concern in drug development, as it can be a precursor to life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP). The primary mechanism for drug-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization. Domperidone has been shown to block the hERG channel, leading to its association with cardiac adverse events.[1] this compound, a novel entity developed through deuteration, is designed to have an altered pharmacokinetic profile that reduces its cardiac liability.[2]

Clinical Data: Thorough QT Studies

A cornerstone for assessing a drug's effect on the QT interval is the "Thorough QT" (TQT) study. Both this compound and domperidone have been evaluated in such studies in healthy volunteers.

Quantitative Data Summary

The following table summarizes the key findings from the respective TQT studies.

ParameterThis compound (CIN-102)Domperidone
Dose(s) Studied 30 mg (therapeutic) and 100 mg (supratherapeutic) single doses10 mg and 20 mg four times daily (up to 80 mg/day)
Maximum Mean Change from Baseline in QTcF (ΔΔQTcF) vs. Placebo 1.8 ms (B15284909) (30 mg dose) and 3.7 ms (100 mg dose)[2]3.4 ms (20 mg q.i.d. on Day 4)
90% Confidence Interval for ΔΔQTcF Upper bound well below 10 ms for both doses[2]1.0 - 5.9 ms
Concentration-QTc Relationship Very shallow slope: 0.14 ms per ng/mL (90% CI: 0.08 to 0.20)[2]No significant exposure-response relationship found (90% CI of the slope estimate included zero)[3][4]
Clinically Relevant QT Prolongation No clinically relevant effect observed even at ~5-fold supratherapeutic concentrations[5]No clinically relevant QTc interval prolongation at doses up to 80 mg/day

Experimental Protocols

This compound (CIN-102) Thorough QT Study Methodology

The study was a randomized, partially double-blind, placebo- and active-controlled, single-dose, four-period crossover study in healthy individuals.[5]

  • Participants: Healthy adult volunteers.

  • Treatments:

    • This compound 30 mg (therapeutic dose)

    • This compound 100 mg (supratherapeutic dose)

    • Placebo

    • Moxifloxacin 400 mg (positive control)

  • ECG Monitoring: Continuous 12-lead ECG recordings were performed from at least one hour prior to dosing up to approximately 48 hours post-dose in each period.[5]

  • Data Analysis: The QT interval was corrected for heart rate using Fridericia's formula (QTcF). The primary analysis compared the time-matched, placebo-subtracted change from baseline in QTcF (ΔΔQTcF) between the this compound and placebo groups. A concentration-response analysis was also conducted.

Domperidone Thorough QT Study Methodology

The study was a single-center, double-blind, randomized, four-way crossover study in healthy participants.[3][6]

  • Participants: 44 healthy volunteers.[3]

  • Treatments:

    • Domperidone 10 mg four times daily

    • Domperidone 20 mg four times daily

    • Placebo four times daily

    • Moxifloxacin 400 mg single dose (positive control) with placebo four times daily

  • ECG Monitoring: Triplicate 12-lead ECGs were recorded at baseline and at 8 timepoints after dosing on Days 1 and 4.[3][6]

  • Data Analysis: The QT interval was corrected for heart rate using a population-specific method (QTcP). The primary endpoint was the largest time-matched difference in the least squares means for the change from baseline in QTcP between domperidone and placebo.[3] An exposure-response relationship was also evaluated.[3][4]

Mechanistic Insights: hERG Channel Blockade

The primary mechanism underlying domperidone-induced QT prolongation is the blockade of the hERG potassium channel.[1] Preclinical studies have quantified this effect.

CompoundhERG IC50
Domperidone 57.0 nmol/L[1]
This compound Data not publicly available

While a direct head-to-head preclinical comparison of the hERG channel affinity of this compound and domperidone is not publicly available, the clinical TQT study results for this compound strongly suggest a significantly lower potential for hERG channel blockade at therapeutic and even supratherapeutic concentrations. The deuteration of domperidone to create this compound is intended to alter its pharmacokinetics, potentially leading to lower peak plasma concentrations and a reduced interaction with the hERG channel.[2]

Visualizing the Experimental Workflow and Signaling Pathway

Comparative Thorough QT Study Workflow

G cluster_this compound This compound (CIN-102) TQT Study cluster_domperidone Domperidone TQT Study D_Start Healthy Volunteers D_Rand Randomized Crossover Design D_Start->D_Rand D_Dosing Single Doses: - this compound 30mg - this compound 100mg - Placebo - Moxifloxacin 400mg D_Rand->D_Dosing D_ECG Continuous 12-lead ECG (pre-dose to 48h post-dose) D_Dosing->D_ECG D_Analysis QTcF Analysis (Fridericia Correction) D_ECG->D_Analysis D_Result No Clinically Relevant QTc Prolongation D_Analysis->D_Result P_Start Healthy Volunteers P_Rand Randomized Crossover Design P_Start->P_Rand P_Dosing Multiple Doses: - Domperidone 10mg q.i.d. - Domperidone 20mg q.i.d. - Placebo - Moxifloxacin 400mg P_Rand->P_Dosing P_ECG Triplicate 12-lead ECG (Day 1 & Day 4) P_Dosing->P_ECG P_Analysis QTcP Analysis (Population-specific Correction) P_ECG->P_Analysis P_Result No Clinically Relevant QTc Prolongation at ≤80mg/day P_Analysis->P_Result

Caption: Comparative workflow of the thorough QT studies for this compound and domperidone.

Mechanism of Drug-Induced QT Prolongation

G cluster_pathway Cardiac Action Potential and QT Interval cluster_deudo This compound's Proposed Advantage Drug Domperidone hERG hERG (IKr) Potassium Channel Drug->hERG Blockade Repol Delayed Cardiac Repolarization hERG->Repol Inhibition of K+ Efflux QT QT Interval Prolongation Repol->QT TdP Torsades de Pointes (TdP) QT->TdP Increased Risk Deudo This compound hERG_Deudo hERG (IKr) Potassium Channel Deudo->hERG_Deudo Significantly Lower Blockade Potential

Caption: Signaling pathway of domperidone-induced QT prolongation via hERG channel blockade.

Conclusion

The available clinical data from thorough QT studies demonstrate a superior cardiac safety profile for this compound compared to domperidone. At both therapeutic and supratherapeutic doses, this compound did not produce any clinically relevant QT interval prolongation. In contrast, while a thorough QT study of domperidone did not show clinically relevant QT prolongation at doses up to 80 mg/day, its well-established risk at higher concentrations and in susceptible individuals is a significant clinical concern. The favorable safety profile of this compound is likely attributable to its altered pharmacokinetics resulting from deuteration, which appears to minimize its interaction with the hERG potassium channel. These findings suggest that this compound may offer a safer alternative to domperidone for the treatment of gastrointestinal motility disorders, with a reduced risk of cardiac arrhythmias. Further research, including direct comparative preclinical studies on hERG channel affinity, would be valuable to fully elucidate the mechanistic basis for the improved safety profile of this compound.

References

Deudomperidone Poised to Enter Diabetic Gastroparesis Treatment Landscape: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of diabetic gastroparesis, a debilitating condition characterized by delayed gastric emptying, may soon see a new therapeutic contender. Deudomperidone (CIN-102), a novel peripherally restricted dopamine (B1211576) D2/D3 receptor antagonist, is currently in late-stage clinical development, with eagerly anticipated Phase 2 trial results expected in early 2026. This guide provides a comprehensive comparison of this compound with existing and other investigational treatments, focusing on available clinical trial data, experimental protocols, and underlying mechanisms of action.

Mechanism of Action: A Focus on Peripheral Activity

This compound is a deuterated form of domperidone, engineered to have a distinct pharmacokinetic profile. Like its predecessor, it exerts its prokinetic and antiemetic effects by blocking dopamine D2 and D3 receptors in the gastrointestinal tract and the chemoreceptor trigger zone. This blockade enhances gut motility and reduces nausea and vomiting. A key differentiator of this compound is its peripheral selectivity, which is intended to minimize the risk of central nervous system side effects associated with other dopamine antagonists like metoclopramide.[1][2][3]

In contrast, metoclopramide, the only FDA-approved medication for diabetic gastroparesis, acts as both a central and peripheral dopamine antagonist and also possesses 5-HT4 receptor agonist activity.[4] Relamorelin, another investigational drug, is a ghrelin receptor agonist, stimulating gut motility through a different pathway.[5]

Signaling Pathways

The therapeutic effects of this compound and its comparators are mediated by distinct signaling pathways.

cluster_this compound This compound/Domperidone Pathway This compound This compound D2/D3 Receptor D2/D3 Receptor This compound->D2/D3 Receptor blocks Increased GI Motility Increased GI Motility D2/D3 Receptor->Increased GI Motility inhibition removed Reduced Nausea/Vomiting Reduced Nausea/Vomiting D2/D3 Receptor->Reduced Nausea/Vomiting inhibition removed

This compound's peripheral D2/D3 receptor antagonism.

cluster_metoclopramide Metoclopramide Pathway Metoclopramide Metoclopramide D2 Receptor D2 Receptor Metoclopramide->D2 Receptor blocks 5-HT4 Receptor 5-HT4 Receptor Metoclopramide->5-HT4 Receptor activates Increased GI Motility Increased GI Motility D2 Receptor->Increased GI Motility inhibition removed Increased ACh Release Increased ACh Release 5-HT4 Receptor->Increased ACh Release Increased ACh Release->Increased GI Motility

Metoclopramide's dual action on D2 and 5-HT4 receptors.

cluster_relamorelin Relamorelin Pathway Relamorelin Relamorelin Ghrelin Receptor Ghrelin Receptor Relamorelin->Ghrelin Receptor activates Increased GI Motility Increased GI Motility Ghrelin Receptor->Increased GI Motility Screening Screening Randomization Randomization Screening->Randomization Eligible Patients Treatment Treatment Randomization->Treatment This compound or Placebo (12 weeks) Follow-up Follow-up Treatment->Follow-up 1 week Endpoint Analysis Endpoint Analysis Follow-up->Endpoint Analysis

References

A Comparative Meta-Analysis of Prokinetic Agents for Gastroparesis, Including the Investigational Drug Deudomperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive meta-analysis of prokinetic agents offers a comparative overview of therapeutic options for gastroparesis, including an examination of the emerging drug, deudomperidone. This guide synthesizes efficacy and safety data from numerous studies to provide researchers, scientists, and drug development professionals with a consolidated resource for evaluating current and future treatment landscapes.

Gastroparesis, a disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, presents a significant clinical challenge. Prokinetic agents aim to improve gastric motility and alleviate associated symptoms such as nausea, vomiting, bloating, and early satiety. This guide provides a detailed comparison of several key prokinetic agents—this compound, domperidone (B1670879), metoclopramide (B1676508), cisapride, prucalopride (B966), and erythromycin—drawing upon data from meta-analyses and clinical trials.

Comparative Efficacy of Prokinetic Agents

A network meta-analysis of 29 randomized controlled trials (RCTs) involving 3,772 patients provides insight into the relative efficacy of various prokinetics for improving global symptoms of gastroparesis. Dopamine (B1211576) antagonists as a class demonstrated significant efficacy compared to placebo.[1][2][3]

Table 1: Efficacy in Improving Global Gastroparesis Symptoms (vs. Placebo)

Drug ClassIndividual AgentRelative Risk (RR) of Not Improving (95% CI)p-score*Certainty of Evidence
Dopamine AntagonistClebopride0.30 (0.16–0.57)0.99Low
Dopamine AntagonistDomperidone 0.68 (0.48–0.98)0.76Moderate
Tachykinin-1 AntagonistAprepitant0.69 (0.52–0.93)0.83Low
Dopamine AntagonistMetoclopramide (oral) 0.54 (0.30–0.97)-Low
5-HT4 AgonistPrucalopride Not significantly different from placebo-Low
MotilideErythromycin Not significantly different from placebo-Very Low
5-HT4 AgonistCisapride Not significantly different from placebo-Low

*p-score represents the probability of a treatment being the best among all treatments. *Data sourced from a network meta-analysis by Ingrosso et al. (2022).[2] Note that data for some agents were limited.

This compound: An Investigational Prokinetic

This compound (CIN-102) is a deuterated form of domperidone, a peripherally selective dopamine D2 and D3 receptor antagonist.[4] Deuteration is intended to alter the pharmacokinetic profile, potentially offering sustained efficacy with a reduced risk of cardiac side effects associated with domperidone, such as QT prolongation.[5] this compound is currently being evaluated in Phase II clinical trials for both diabetic (envision3D, NCT05832151) and idiopathic gastroparesis (envisionGI, NCT06899217).[1][6][7][8][9]

This compound Clinical Trial Protocol (envision3D & envisionGI)

The ongoing Phase II trials for this compound are randomized, double-blind, placebo-controlled, multicenter studies designed to assess the efficacy and safety of 10 mg and 15 mg doses administered twice daily over a 12-week period.[4][6][8][9]

Experimental Workflow: this compound Phase II Trials

G cluster_screening Screening & Lead-In (up to 5 weeks) cluster_treatment Treatment Period (12 weeks) cluster_followup Follow-Up (1 week) Screening Patient Screening (Inclusion/Exclusion Criteria) GEBT Gastric Emptying Breath Test (GEBT) Screening->GEBT PROs Patient-Reported Outcomes (PROs) (Baseline Symptom Assessment) GEBT->PROs Randomization Randomization PROs->Randomization Eligible Patients Dosing Twice-Daily Dosing - this compound (10mg or 15mg) - Placebo Randomization->Dosing Monitoring Efficacy & Safety Monitoring (Diaries, PROs, AEs) Dosing->Monitoring FollowUp Final Safety Assessment Monitoring->FollowUp

This compound Phase II Clinical Trial Workflow

Comparative Safety Profile of Prokinetic Agents

The use of prokinetic agents is often limited by their adverse effect profiles. A systematic review and meta-analysis of adverse events associated with domperidone and metoclopramide highlighted these concerns.

Table 2: Key Adverse Events Associated with Prokinetic Agents

AgentClassCommon/Serious Adverse EventsOdds Ratio (OR) / Relative Risk (RR) (95% CI)
This compound Dopamine D2/D3 AntagonistUnder investigation; designed for reduced cardiac liability.Not yet available
Domperidone Dopamine D2/D3 AntagonistHyperprolactinemia, QTc prolongation (rare)QTc Prolongation: Pooled occurrence of 5% (3.32–8.62)[10][11]
Metoclopramide Dopamine D2 Antagonist / 5-HT4 AgonistExtrapyramidal symptoms (e.g., restlessness, tardive dyskinesia), hyperprolactinemiaRestlessness vs. Placebo: OR 7.72 (1.27–47.05)[10][11]
Cisapride 5-HT4 AgonistWithdrawn from many markets. Ventricular arrhythmias, QTc prolongation.vs. Proton Pump Inhibitors (Adjusted OR): 2.10 (1.34–3.28)[12][13]
Prucalopride Selective 5-HT4 AgonistHeadache, abdominal pain, nausea, diarrhea.More likely to be associated with adverse events than placebo.[2]
Erythromycin MotilideGI intolerance, QTc prolongation, tachyphylaxis.Not available from comparative meta-analyses.

Signaling Pathways of Prokinetic Agents

The therapeutic effects of these agents are mediated through distinct signaling pathways that modulate gastrointestinal motility.

Dopamine D2/D3 Receptor Antagonism (Domperidone, this compound, Metoclopramide)

These agents block dopamine D2 and D3 receptors in the gastrointestinal tract, which antagonizes the inhibitory effect of dopamine on cholinergic neurons. This leads to increased acetylcholine (B1216132) release, enhanced gastric muscle contractility, and accelerated gastric emptying.

G cluster_d2 Dopamine D2/D3 Receptor Pathway cluster_antagonist Action of Antagonists Dopamine Dopamine D2R D2/D3 Receptor Dopamine->D2R Inhibition Inhibition of Acetylcholine Release D2R->Inhibition D2R->Inhibition IncreaseACh Increased Acetylcholine Release D2R->IncreaseACh Contraction Decreased Gastric Contraction Inhibition->Contraction Antagonist This compound / Domperidone / Metoclopramide Block Antagonist->Block IncreaseContraction Increased Gastric Contraction IncreaseACh->IncreaseContraction

Dopamine D2/D3 Receptor Antagonism Pathway

Serotonin 5-HT4 Receptor Agonism (Prucalopride, Cisapride, Metoclopramide)

Activation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter in promoting gut motility. This results in increased contractility and accelerated transit.

G cluster_5ht4 5-HT4 Receptor Pathway Agonist Prucalopride / Cisapride / Metoclopramide HT4R 5-HT4 Receptor Agonist->HT4R Activation Stimulation of Acetylcholine Release HT4R->Activation Contraction Increased Gastric Contraction Activation->Contraction

Serotonin 5-HT4 Receptor Agonism Pathway

Motilin Receptor Agonism (Erythromycin)

Erythromycin mimics the action of the hormone motilin, binding to its receptors on gastrointestinal smooth muscle and neurons. This induces powerful gastric contractions, particularly during the fasting state, which helps to clear the stomach of residual contents.

G cluster_motilin Motilin Receptor Pathway Erythromycin Erythromycin MotilinR Motilin Receptor Erythromycin->MotilinR Contraction Induction of Strong Gastric Contractions MotilinR->Contraction

Motilin Receptor Agonism Pathway

Conclusion

The management of gastroparesis involves a careful consideration of the efficacy and safety profiles of available prokinetic agents. While dopamine antagonists like domperidone and metoclopramide have demonstrated efficacy, their use is tempered by potential adverse events.[1][2][3][10][11] Newer, more selective agents like prucalopride offer an alternative, though their superiority for global symptom improvement in gastroparesis is not yet firmly established in meta-analyses.[2] The development of this compound represents a targeted effort to retain the prokinetic efficacy of domperidone while improving its safety profile, particularly concerning cardiac effects. The results of the ongoing Phase II clinical trials are eagerly awaited by the scientific and medical communities to determine its potential role in the future treatment of gastroparesis. This guide serves as a comparative tool to aid in the ongoing evaluation of these important therapeutic agents.

References

Deudomperidone vs. Domperidone: A Comparative Analysis of Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the blood-brain barrier (BBB) penetration of deudomperidone (CIN-102) and its parent drug, domperidone (B1670879). The following sections detail the available experimental data, relevant pharmacological mechanisms, and the methodologies used to assess central nervous system (CNS) exposure.

Executive Summary

Domperidone is a peripherally selective dopamine (B1211576) D2 receptor antagonist with established low penetration across the blood-brain barrier (BBB).[1][2] This characteristic is attributed to its avid interaction with the P-glycoprotein (P-gp) efflux transporter at the BBB.[3][4] this compound, a deuterated analogue of domperidone, is engineered to improve upon the pharmacokinetic and safety profile of domperidone, particularly concerning cardiac safety.[2][5] While direct comparative BBB penetration studies between this compound and domperidone are not extensively available in the public domain, this compound is designed to retain the peripheral selectivity of domperidone, thus limiting its access to the central nervous system.[6][7][8]

Introduction to this compound and Domperidone

Domperidone is a well-established prokinetic and antiemetic agent.[9] Its therapeutic effects are mediated through the blockade of dopamine D2 receptors in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ), which lies outside the BBB. However, concerns regarding cardiac side effects, specifically QT prolongation, have limited its use in some regions.[10]

This compound (CIN-102) is a new chemical entity developed by deuterating domperidone.[6][11] This modification of replacing specific hydrogen atoms with deuterium, a stable isotope of hydrogen, can alter the drug's metabolism.[11] This alteration is intended to create a more stable molecule, potentially leading to a better safety profile, including a reduced risk of cardiac adverse effects, while maintaining therapeutic efficacy.[2][5] A key feature of this compound, similar to its parent compound, is its intended peripheral action to minimize CNS side effects.[7][12]

Comparative Analysis of Blood-Brain Barrier Penetration

The ability of a drug to cross the BBB is a critical factor in its potential to cause CNS side effects. For peripherally acting drugs like domperidone and this compound, low BBB penetration is a desirable characteristic.

Domperidone: Established Low CNS Penetration

Extensive research has demonstrated that domperidone has limited access to the brain. This is primarily due to its role as a substrate for P-glycoprotein (P-gp), an efflux transporter highly expressed at the BBB that actively pumps the drug out of the brain endothelial cells and back into the bloodstream.[3][4]

In vivo studies in animal models have quantified the low BBB penetration of domperidone. A positron emission tomography (PET) imaging study in rats using radiolabeled [11C]domperidone revealed extremely low brain uptake.[3]

This compound: Rationale for Low CNS Penetration

This compound was designed to retain the peripheral selectivity of domperidone.[6][12] The deuteration of the molecule is not expected to significantly increase its ability to cross the BBB. In fact, the structural similarity to domperidone suggests that it is also likely a substrate for P-gp. Publicly available information from the developing company, CinDome Pharma, consistently states that this compound does not readily cross the blood-brain barrier.[7][8] While specific preclinical studies directly comparing the BBB penetration of this compound and domperidone are not yet published, the foundational mechanism of P-gp mediated efflux is expected to be preserved.

Quantitative Data on BBB Penetration

The following table summarizes the available quantitative data for domperidone's BBB penetration. As of the latest available information, direct comparative quantitative data for this compound has not been publicly released.

ParameterDomperidoneThis compoundReference
Brain-to-Plasma Ratio (Kp,brain) 2.46 ± 0.42 (in rats)Data not publicly available[3]
Mechanism of Limited BBB Penetration P-glycoprotein (P-gp) substratePresumed P-glycoprotein (P-gp) substrate[3][4]

Experimental Protocols

The assessment of a compound's ability to cross the BBB involves a variety of in vitro and in vivo methodologies.

In Vitro BBB Permeability Assay: Madin-Darby Canine Kidney (MDCK-MDR1) Cells

This assay is a standard method to determine if a compound is a substrate of the P-gp efflux transporter.

  • Cell Culture : MDCK-MDR1 cells, which are Madin-Darby canine kidney cells transfected with the human MDR1 gene (encoding for P-gp), are seeded on a semi-permeable membrane in a transwell plate system. The cells are cultured to form a confluent monolayer, which mimics a barrier with active P-gp transporters.

  • Bidirectional Transport Study : The test compound (e.g., domperidone) is added to either the apical (blood side) or basolateral (brain side) chamber of the transwell. Samples are taken from the opposite chamber at specific time points.

  • Quantification : The concentration of the compound in the samples is measured using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis : The apparent permeability coefficients (Papp) for the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport are calculated. An efflux ratio (Papp(B-to-A) / Papp(A-to-B)) greater than 2 is generally considered indicative of active efflux.

In Vivo Assessment of BBB Penetration: Positron Emission Tomography (PET)

PET imaging is a non-invasive technique that allows for the real-time quantification of a radiolabeled compound's distribution in the body, including the brain.

  • Radiolabeling : The compound of interest (e.g., domperidone) is labeled with a positron-emitting isotope, such as Carbon-11 ([11C]).

  • Animal Model : The radiolabeled compound is administered intravenously to an animal model, typically a rat or a monkey.

  • PET Scanning : The animal is placed in a PET scanner, and dynamic images are acquired over a period of time to track the distribution of the radiotracer.

  • Arterial Blood Sampling : To determine the amount of the radiotracer available in the blood for brain entry, arterial blood samples are collected throughout the scan. The concentration of the parent compound and its radioactive metabolites in the plasma is measured.

  • Data Analysis : Time-activity curves (TACs) are generated for both the brain tissue and the arterial plasma. These curves are used to calculate the brain-to-plasma ratio (Kp,brain), which is a measure of the extent of BBB penetration.

Visualizing Experimental Workflows and Pathways

Dopamine D2 Receptor Antagonism and the Blood-Brain Barrier

The therapeutic effects of domperidone and this compound are mediated by their antagonist activity at dopamine D2 receptors located peripherally. Their limited CNS side effect profile is due to their inability to significantly cross the BBB and interact with D2 receptors in the brain.

Mechanism of Peripheral D2 Antagonism and BBB Efflux cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Central Nervous System (Brain) cluster_periphery Periphery (e.g., GI Tract) Drug Domperidone / this compound BBB Brain Endothelial Cell Drug->BBB Limited Passive Diffusion D2_Periphery Dopamine D2 Receptors (Peripheral) Drug->D2_Periphery Therapeutic Action BBB->Drug Active Efflux D2_CNS Dopamine D2 Receptors (CNS) BBB->D2_CNS Minimal Penetration Pgp P-glycoprotein (P-gp) Efflux Pump

Caption: P-gp at the BBB actively transports domperidone/deudomperidone out of the brain.

Workflow for Assessing BBB Penetration

The process of evaluating a drug's ability to cross the blood-brain barrier typically involves a tiered approach, starting with in vitro assays and progressing to in vivo studies for promising candidates.

Experimental Workflow for BBB Penetration Assessment A In Vitro Screening (e.g., MDCK-MDR1 Assay) B Determine P-gp Substrate Status (Efflux Ratio) A->B C In Vivo Studies in Animals (e.g., PET Imaging, Microdialysis) B->C If P-gp substrate or high interest D Quantify Brain Penetration (Kp,brain, Kp,uu,brain) C->D E Assessment of CNS Effects (Behavioral Studies) D->E F Correlation with Clinical Observations E->F

Caption: A tiered approach to evaluating a drug's potential to cross the blood-brain barrier.

Conclusion

The available evidence strongly supports the classification of domperidone as a drug with low BBB penetration, a characteristic primarily governed by P-glycoprotein-mediated efflux. This compound, as a deuterated analogue, is rationally designed to maintain this peripheral selectivity, thereby minimizing the potential for central nervous system side effects. While direct comparative quantitative data for this compound's BBB penetration is not yet in the public domain, the scientific rationale and the consistent statements from its developers indicate a CNS safety profile that is at least comparable to that of domperidone. Further preclinical and clinical studies will be instrumental in definitively quantifying the BBB penetration of this compound and formally comparing it to its parent compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding affinity of deudomperidone (CIN-102) and related compounds, including its parent drug, domperidone (B1670879), and other prokinetic agents such as metoclopramide (B1676508) and itopride. This compound, a deuterated form of domperidone, is currently under development for the treatment of gastroparesis.[1][2][3] It is a peripherally selective antagonist of the dopamine (B1211576) D2 and D3 receptors.[1][4][5] The deuteration of domperidone is designed to alter its pharmacokinetic profile, resulting in a lower peak plasma concentration (Cmax) and a longer half-life.[4][6][7] This modification is intended to provide similar or improved therapeutic effects with a reduced risk of cardiac side effects, specifically QT prolongation, which has been a concern with domperidone.[6][7]

Comparative Receptor Binding Affinity

The primary mechanism of action for this compound, domperidone, and other related prokinetic agents is the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone and the gastrointestinal tract.[1][4] Blockade of these receptors leads to antiemetic and gastroprokinetic effects. While this compound and domperidone are selective for D2 and D3 receptors, other compounds like metoclopramide also exhibit affinity for serotonin (B10506) receptors.[1]

Quantitative data on the receptor binding affinity of this compound is not yet publicly available from its manufacturer, CinDome Pharma. However, the available data for domperidone and related compounds are summarized in the table below. The binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher affinity.

CompoundReceptorBinding Affinity (Ki) [nM]Species
This compound Dopamine D2Not Publicly Available-
Dopamine D3Not Publicly Available-
Domperidone Dopamine D20.3 - 1.4Human
Dopamine D30.8Human
Metoclopramide Dopamine D225 - 83Human
5-HT3110Human
5-HT4 (agonist)160Human
Itopride Dopamine D230 - 100Human

Note: The Ki values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

The determination of receptor binding affinity is a critical step in drug development. A commonly employed method is the radioligand binding assay. The following is a generalized protocol for this assay.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the in vitro binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293).

  • Radioligand: A radiolabeled ligand with high affinity and selectivity for the D2 receptor, such as [³H]-Spiperone or [³H]-Raclopride.

  • Test Compounds: this compound, domperidone, or other compounds of interest at various concentrations.

  • Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known D2 receptor antagonist (e.g., 10 µM haloperidol (B65202) or sulpiride) to determine non-specific binding.

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

  • Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.

  • Equilibrium: The incubation is carried out for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Methodologies and Relationships

To better understand the experimental workflow and the comparative nature of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell Membranes Cell Membranes Incubation Incubation Cell Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification Filtration->Quantification IC50 Determination IC50 Determination Quantification->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Radioligand Binding Assay Workflow

Signaling_Pathway cluster_dopaminergic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in CTZ) Dopamine Dopamine D2/D3 Receptor D2/D3 Receptor Dopamine->D2/D3 Receptor Activates Signal Transduction Signal Transduction D2/D3 Receptor->Signal Transduction Emesis Emesis Signal Transduction->Emesis Leads to This compound This compound This compound->D2/D3 Receptor Antagonizes Domperidone Domperidone Domperidone->D2/D3 Receptor Antagonizes

Dopamine D2/D3 Receptor Antagonism

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Deudomperidone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the lifecycle of a compound extends beyond its synthesis and application to its safe and compliant disposal. Deudomperidone, a deuterated analogue of domperidone (B1670879) currently under investigation, requires meticulous handling not only in the laboratory but also at the end of its experimental journey.[1][2][3][4] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and the environment while adhering to regulatory standards.

Understanding the Regulatory Landscape

The disposal of pharmaceutical waste, including investigational drugs like this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing this process.[5][6] The Resource Conservation and Recovery Act (RCRA) provides the foundational guidelines for hazardous waste management, which can include certain pharmaceuticals.[5][6] Furthermore, many states have their own, often more stringent, regulations.[5]

A significant development in pharmaceutical waste management is the EPA's final rule, often referred to as Subpart P, which sets specific standards for the management of hazardous waste pharmaceuticals by healthcare facilities.[6][7][8] A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[6]

Hazard Profile of this compound

As this compound is a deuterated form of domperidone, its hazard profile can be inferred from the Safety Data Sheet (SDS) of domperidone. Domperidone is classified as a reproductive toxin, suspected of damaging fertility or the unborn child.[9][10] It is also harmful if swallowed. This information is critical in determining the appropriate disposal pathway.

Key Hazard Information for Domperidone (as a proxy for this compound):

Hazard StatementClassificationSource
Suspected of damaging fertility or the unborn childReproductive Toxicity, Category 2[9][10]
Harmful if swallowedAcute Toxicity, Oral, Category 4

Step-by-Step Disposal Procedures

The proper disposal of this compound hinges on whether it is classified as hazardous waste. Given its reproductive toxicity, it is prudent to handle and dispose of it as a hazardous pharmaceutical waste.

Step 1: Segregation and Containerization

Proper segregation of pharmaceutical waste is paramount to ensure compliant disposal.

  • Hazardous Pharmaceutical Waste: this compound waste, including pure drug substance, contaminated personal protective equipment (PPE), and grossly contaminated labware, should be collected in a designated, leak-proof, and clearly labeled container. Regulations often specify black containers for RCRA hazardous pharmaceutical waste. The container must be labeled with the words "Hazardous Waste Pharmaceuticals."[8]

  • Non-Hazardous Pharmaceutical Waste: If a formal waste determination concludes that a specific this compound waste stream is non-hazardous, it should be collected in a separate, clearly labeled container (often blue or white).

Step 2: Storage

Accumulated hazardous pharmaceutical waste must be stored in a secure area, away from patient care areas, and in accordance with regulatory time limits for accumulation. The storage area should be well-ventilated.[11]

Step 3: Treatment and Disposal

The final step is the treatment and disposal of the collected waste, which must be handled by a licensed hazardous waste management company.

  • Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[6] This high-temperature process destroys the active pharmaceutical ingredient, rendering it non-retrievable.

  • Landfill: Disposal in a landfill is generally not an option for hazardous pharmaceutical waste.

Household Disposal (for clinical trial participants):

In the context of clinical trials where participants may have unused medication, specific instructions should be provided. If a take-back program is not available, the following steps are recommended for household disposal of non-controlled substances:

  • Do Not Flush: Unless specifically instructed, do not flush this compound down the toilet or drain.[12][13]

  • Mix with Undesirable Substance: Remove the medication from its original container and mix it with an unpalatable substance like used coffee grounds, dirt, or cat litter.[12][13][14] This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.

  • Seal and Dispose: Place the mixture in a sealable bag or container to prevent it from leaking and dispose of it in the household trash.[12][13][14]

  • Remove Personal Information: Scratch out all personal information on the prescription label of the empty container before disposing of it.[12][14]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not publicly available, the following general laboratory procedure for handling and preparing the waste for disposal should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound.[9]

  • Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound using a suitable cleaning agent. All cleaning materials (e.g., wipes, absorbent pads) should be disposed of as hazardous pharmaceutical waste.

  • Waste Collection: Carefully transfer all this compound waste, including unused product, contaminated materials, and empty stock containers, into the designated hazardous waste container. Avoid generating dust.[9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research or laboratory setting.

Deudomperidone_Disposal_Workflow start This compound Waste Generated waste_determination Waste Determination: Hazardous or Non-Hazardous? start->waste_determination hazardous_waste Segregate as Hazardous Pharmaceutical Waste waste_determination->hazardous_waste  Hazardous non_hazardous_waste Segregate as Non-Hazardous Pharmaceutical Waste waste_determination->non_hazardous_waste  Non-Hazardous hazardous_container Collect in Black, Labeled Container hazardous_waste->hazardous_container non_hazardous_container Collect in Blue/White, Labeled Container non_hazardous_waste->non_hazardous_container storage Store Securely in Designated Area hazardous_container->storage non_hazardous_container->storage licensed_vendor Transfer to Licensed Hazardous Waste Vendor storage->licensed_vendor incineration Incineration at Permitted Facility licensed_vendor->incineration end Compliant Disposal incineration->end

Caption: this compound Disposal Workflow Diagram.

By adhering to these procedures, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Deudomperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Deudomperidone. The following procedures are based on available data for Domperidone, a structurally similar compound, and are intended to ensure the safety of all laboratory personnel.

This compound is suspected of damaging fertility or the unborn child.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to follow strict operational and disposal plans to minimize exposure risk.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

Task Required Personal Protective Equipment
General Handling (Weighing, preparing solutions) Gloves: Double gloving with nitrile or low-protein, powder-free latex gloves is recommended.[3] PVC gloves may also be considered.[3] Regularly inspect gloves for any signs of degradation or wear.[3] Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1] Lab Coat: A laboratory coat is suitable for handling quantities up to 500 grams. For quantities up to 1 kilogram, a disposable laboratory coat or a coverall with low permeability is recommended. Ensure the coat is buttoned at the collar and cuffs.[3]
Generating Dust or Aerosols Respiratory Protection: Use a certified respirator as part of a complete respiratory protection program.[3] For significant quantities of airborne dust, an approved positive flow mask should be used.[3] Engineering controls such as local exhaust ventilation are required at points of dust, fume, or vapor generation.[3]
Spill Cleanup Gloves: Wear protective gloves.[3] Eye Protection: Wear safety glasses.[3] Respiratory Protection: A dust respirator is necessary.[3] Protective Clothing: Wear appropriate protective clothing.[3]
Waste Disposal Gloves: Wear protective gloves.

Operational Plans

Handling Procedures:

  • Preparation: Before handling this compound, ensure you have read and understood the Safety Data Sheet (SDS). Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][4]

  • Engineering Controls: Whenever possible, handle this compound in a well-ventilated area, preferably within a laminar flow cabinet or a fume hood, especially when dealing with powders to minimize dust generation.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water before putting on gloves and after removing them.[5] Avoid eating, drinking, or applying cosmetics in areas where this compound is handled.[5]

  • Clothing: Wear a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[5]

Spill Management Workflow

In the event of a this compound spill, a clear and immediate response is critical to contain the material and prevent exposure. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal alert Alert others in the area evacuate Evacuate the immediate area if necessary alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain cleanup Use dry cleanup procedures (e.g., HEPA-filtered vacuum) contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate collect Collect waste in a sealed, labeled container decontaminate->collect dispose Dispose of as hazardous waste collect->dispose report Report the incident dispose->report

Workflow for managing a this compound spill.

Step-by-Step Spill Cleanup Procedure:

  • Alert and Evacuate: Immediately alert colleagues in the vicinity of the spill. If the spill is large or generates significant dust, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, put on the appropriate personal protective equipment, including a dust respirator, safety glasses, protective clothing, and gloves.[3]

  • Containment: Use dry, clean-up procedures and avoid generating dust.[3]

  • Cleanup: For minor spills, use a vacuum cleaner fitted with a HEPA filter or sweep up the material carefully.[3]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Collect all contaminated materials, including cleaning supplies and PPE, in a sealed and properly labeled container for hazardous waste disposal.

Disposal Plan

All this compound waste and contaminated materials must be treated as hazardous waste.

  • Segregation: Keep this compound waste separate from other laboratory waste.

  • Containerization: Place all waste in a clearly labeled, sealed, and leak-proof container.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal service, following all local, regional, and national regulations.[4]

First Aid Measures

In case of exposure to this compound, follow these first aid measures:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes.[6] If irritation persists, seek medical attention.[6]

  • Skin Contact: Wash the affected area with soap and water.[6] If irritation develops, seek medical attention.[6]

  • Inhalation: Move the individual to fresh air.[6] If breathing is difficult or discomfort persists, seek medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[4]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deudomperidone
Reactant of Route 2
Reactant of Route 2
Deudomperidone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。